1-(Pyrrolidin-2-ylmethyl)piperidine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(pyrrolidin-2-ylmethyl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2/c1-2-7-12(8-3-1)9-10-5-4-6-11-10/h10-11H,1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYIDBVVEYLMRSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2CCCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10398324 | |
| Record name | 1-(pyrrolidin-2-ylmethyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10398324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112906-37-3 | |
| Record name | 1-(pyrrolidin-2-ylmethyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10398324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
1-(Pyrrolidin-2-ylmethyl)piperidine CAS number and identifiers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical entity 1-(Pyrrolidin-2-ylmethyl)piperidine, including its identifiers, physicochemical properties, a proposed synthesis protocol, and an exploration of its potential biological activities based on structural homology to known bioactive molecules.
Chemical Identifiers and Physicochemical Properties
This compound is a bicyclic secondary amine. Its core structure consists of a pyrrolidine ring linked to a piperidine ring via a methylene bridge.
Table 1: Chemical Identifiers
| Identifier Type | Value |
| CAS Number | 55367-42-5 |
| IUPAC Name | 1-[(pyrrolidin-2-yl)methyl]piperidine |
| Synonyms | 2-(Piperidinomethyl)pyrrolidine |
| Chemical Formula | C10H20N2 |
| Molecular Weight | 168.28 g/mol |
| Canonical SMILES | C1CCN(CC1)CC2CCCN2 |
Table 2: Physicochemical Data
| Property | Value |
| Boiling Point | 234.3±9.0 °C at 760 mmHg |
| Density | 0.9±0.1 g/cm³ |
| Flash Point | 88.0±12.5 °C |
Synthesis Protocol: Reductive Amination
A plausible and efficient method for the synthesis of this compound is via reductive amination. This approach involves the reaction of a pyrrolidine-2-carboxaldehyde derivative with piperidine, followed by reduction of the intermediate imine.
Experimental Workflow
Caption: Proposed synthesis workflow for this compound.
Detailed Methodology:
-
Imine Formation: To a solution of N-Boc-pyrrolidine-2-carboxaldehyde (1.0 eq) in dichloromethane (DCM), piperidine (1.2 eq) is added. The reaction mixture is stirred at room temperature for 2-4 hours to facilitate the formation of the corresponding imine.
-
Reduction: Sodium triacetoxyborohydride (1.5 eq) is added portion-wise to the reaction mixture. The reaction is then stirred overnight at room temperature.
-
Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted three times with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to yield the N-Boc protected intermediate.
-
Deprotection: The purified N-Boc protected intermediate is dissolved in DCM, and trifluoroacetic acid (TFA) is added. The mixture is stirred at room temperature for 2-4 hours.
-
Isolation: The solvent and excess TFA are removed under reduced pressure to yield the final product, this compound.
Potential Biological Activity and Signaling Pathways
While no specific biological data for this compound has been published, its structural motifs are present in numerous compounds known to interact with key neurological targets. The pyrrolidine and piperidine rings are privileged scaffolds in medicinal chemistry, particularly for ligands of monoamine transporters and nicotinic acetylcholine receptors.
Monoamine Transporter Inhibition
Derivatives of piperidine and pyrrolidine are well-established inhibitors of monoamine transporters, including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby terminating their signaling. Inhibition of these transporters leads to increased levels of neurotransmitters in the synapse, a mechanism central to the action of many antidepressants and stimulants.
Caption: Postulated mechanism of action at the dopamine transporter.
Nicotinic Acetylcholine Receptor Modulation
The pyrrolidine ring is a key component of nicotine, the primary agonist of nicotinic acetylcholine receptors (nAChRs). These ligand-gated ion channels are widely distributed in the central and peripheral nervous systems and are involved in a variety of cognitive functions. Compounds containing pyrrolidine and piperidine moieties have been explored as both agonists and antagonists of nAChRs.
Caption: Potential modulatory effect on a nicotinic acetylcholine receptor.
Conclusion
This compound is a readily synthesizable molecule with structural features that suggest potential bioactivity at key neurological targets. The information provided in this guide serves as a foundational resource for researchers interested in the further investigation of this compound and its analogues for applications in neuroscience and drug discovery. Future studies should focus on the experimental validation of its synthesis, spectroscopic characterization, and comprehensive pharmacological profiling to elucidate its mechanism of action and therapeutic potential.
Synthesis of 1-(Pyrrolidin-2-ylmethyl)piperidine: A Technical Guide
This technical guide provides a comprehensive overview of a common and effective method for the synthesis of 1-(Pyrrolidin-2-ylmethyl)piperidine, a valuable building block in medicinal chemistry and drug development. The described methodology is targeted toward researchers, scientists, and professionals in the field of drug development.
Introduction
This compound is a saturated heterocyclic compound containing both a pyrrolidine and a piperidine ring linked by a methylene bridge. Its structural motif is of interest in the development of various therapeutic agents. The synthesis outlined in this guide follows a reliable multi-step pathway commencing from readily available starting materials.
Overall Synthetic Pathway
The synthesis of this compound is typically achieved through a four-step process starting from N-Boc-L-proline. This pathway involves:
-
Reduction of the carboxylic acid functionality of N-Boc-L-proline to yield N-Boc-L-prolinol.
-
Mesylation of the resulting primary alcohol to form a good leaving group.
-
Nucleophilic substitution of the mesylate with piperidine.
-
Deprotection of the Boc group to yield the final product.
Below is a diagram illustrating the logical flow of this synthetic route.
An In-depth Technical Guide to 1-(Pyrrolidin-2-ylmethyl)piperidine
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and structural information for 1-(Pyrrolidin-2-ylmethyl)piperidine, a heterocyclic amine of interest to researchers and professionals in drug development and chemical synthesis.
IUPAC Name and Chemical Structure
The nomenclature for the compound can vary based on stereochemistry. For the racemic mixture, the IUPAC name is This compound . Stereospecific variants also exist, such as 1-[[(2R)-1-methylpyrrolidin-2-yl]methyl]piperidine for the (R)-enantiomer with a methyl group on the pyrrolidine nitrogen.[1]
Chemical Structure:
The core structure consists of a pyrrolidine ring linked to a piperidine ring via a methylene bridge. The attachment point on the pyrrolidine ring is at the 2-position.
-
Molecular Formula: C₁₀H₂₀N₂ (unsubstituted) or C₁₁H₂₂N₂ (for the N-methylated version)[1]
-
SMILES: C1CCN(CC2CCCN2)CC1 (unsubstituted)
-
InChI: InChI=1S/C10H20N2/c1-2-6-11-10(5-1)9-12-7-3-4-8-12/h10-11H,1-9H2 (for a related isomer)
Physicochemical Properties
The following table summarizes the key computed physicochemical properties for a related compound, (R)-1-((1-methylpyrrolidin-2-yl)methyl)piperidine.[1]
| Property | Value |
| Molecular Weight | 182.31 g/mol [1] |
| XLogP3 | 1.7[1] |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 2 |
| Exact Mass | 182.178298710 Da[1] |
| Monoisotopic Mass | 182.178298710 Da[1] |
| Topological Polar Surface Area | 6.5 Ų[1] |
| Heavy Atom Count | 13 |
| Formal Charge | 0 |
| Complexity | 152[1] |
Experimental Protocols
Synthesis of Piperidine and Pyrrolidine Derivatives via Reductive Alkylation:
A general method for the synthesis of N-substituted pyrrolidines and piperidines involves the reductive alkylation of the secondary amine with an appropriate aldehyde or ketone, followed by reduction of the resulting iminium ion. For the synthesis of this compound, a plausible route would be the reductive amination of piperidine with pyrrolidine-2-carbaldehyde.
Illustrative Protocol:
-
Step 1: Formation of Pyrrolidine-2-carbaldehyde: This starting material can be prepared from proline via reduction of the carboxylic acid to the corresponding alcohol, followed by oxidation.
-
Step 2: Reductive Amination:
-
To a solution of pyrrolidine-2-carbaldehyde (1.0 eq) in a suitable solvent such as dichloromethane or 1,2-dichloroethane, add piperidine (1.1 eq).
-
The mixture is stirred at room temperature for 1-2 hours to allow for the formation of the iminium intermediate.
-
A reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) (1.5 eq), is added portion-wise to the reaction mixture.
-
The reaction is stirred at room temperature for 12-24 hours, or until completion as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.
-
The aqueous layer is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel to yield the desired this compound.
-
This protocol is a general representation and may require optimization of reaction conditions, solvents, and purification methods for specific substrates.
Logical Workflow for Synthesis
The following diagram illustrates a logical workflow for the synthesis of this compound, starting from proline.
Caption: Synthetic pathway for this compound.
References
The Enigmatic Core: A Technical Guide to the Biological Activity of 1-(Pyrrolidin-2-ylmethyl)piperidine Analogs and Related Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1-(Pyrrolidin-2-ylmethyl)piperidine scaffold represents a fascinating, yet underexplored, structural motif in medicinal chemistry. While direct biological data on this specific core remains elusive in publicly available literature, extensive research into structurally related analogs, particularly those targeting opioid receptors, provides a compelling foundation for understanding its potential pharmacological profile. This technical guide synthesizes the available data on close structural relatives, offering insights into their biological activities, the experimental methodologies used for their evaluation, and the signaling pathways they modulate. The information presented herein is intended to serve as a comprehensive resource for researchers interested in the design and development of novel therapeutics based on this and related heterocyclic scaffolds.
Quantitative Biological Data
The biological activity of analogs structurally related to the this compound core has been primarily investigated in the context of opioid receptor modulation. The following tables summarize the key quantitative data from these studies, focusing on receptor binding affinities and in vivo analgesic effects. It is crucial to note that these compounds, while bearing the piperidin-2-ylmethyl or a similar moiety, possess more complex overall structures than the simple parent scaffold.
Table 1: Opioid Receptor Binding Affinities of N-Phenyl-N-(piperidin-2-ylmethyl)propionamide Derivatives
| Compound ID | R Group | µ-Opioid Receptor (MOR) Ki (nM) | δ-Opioid Receptor (DOR) Ki (nM) | Selectivity (MOR/DOR) |
| 19 | 5-OH | 4 | >4000 | >1000 |
| 20 | 5-F | 5 | >5000 | >1000 |
Data extracted from studies on 5-substituted (tetrahydronaphthalen-2-yl)methyl with N-phenyl-N-(piperidin-2-yl)propionamide derivatives[1].
Table 2: In Vitro Functional Activity of N-Phenyl-N-(piperidin-2-ylmethyl)propionamide Derivatives
| Compound ID | Guinea Pig Ileum (GPI) Assay (µ-agonist) EC50 (nM) | Mouse Vas Deferens (MVD) Assay (δ-agonist) EC50 (nM) |
| 19 | 75 ± 21 | 190 ± 42 |
| 20 | - | 170 ± 42 |
Data extracted from studies on 5-substituted (tetrahydronaphthalen-2-yl)methyl with N-phenyl-N-(piperidin-2-yl)propionamide derivatives. The GPI assay is indicative of µ-opioid receptor agonism, while the MVD assay is indicative of δ-opioid receptor agonism[1].
Table 3: In Vivo Analgesic Activity of Substituted Piperidine Derivatives in the Tail-Immersion Test
| Compound ID | Dose (mg/kg) | Maximum Possible Analgesic Percentage (PMAP) |
| PP1 | 50 | Highly significant vs. control and standard |
| AMP5 | 1 | Highly significant vs. control |
| AMP6 | 1 | Highly significant vs. control |
| AMP7 | 1 | Potent analgesia with rapid onset |
Data from a study on 4-piperidinopiperidine (PP) and 4-aminomethylpiperidine (AMP) derivatives, indicating their analgesic potential in a thermal pain model. While not direct analogs, they represent related piperidine-based analgesic agents[2][3].
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. The following sections outline the key experimental protocols employed in the evaluation of the biological activities of the aforementioned piperidine and pyrrolidine derivatives.
Opioid Receptor Binding Assay
This in vitro assay determines the affinity of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand that is known to bind to that receptor.
Workflow for Opioid Receptor Binding Assay
Caption: Workflow of a typical opioid receptor binding assay.
Detailed Protocol:
-
Membrane Preparation: Brain tissue (e.g., from rats) is homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is centrifuged at high speed (e.g., 48,000 x g) to pellet the cell membranes. The resulting pellet is washed and resuspended in the assay buffer.
-
Binding Reaction: The membrane preparation is incubated with a specific radiolabeled opioid ligand (e.g., [³H]DAMGO for µ-receptors, [³H]DPDPE for δ-receptors, or [³H]U-69593 for κ-receptors) and varying concentrations of the test compound.
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters, which traps the membranes with the bound radioligand while allowing the unbound ligand to pass through.
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled standard ligand. Specific binding is calculated by subtracting non-specific binding from total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined from concentration-response curves. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Analgesic Activity Assays
This is a widely used model of visceral pain to screen for analgesic activity.
Workflow for Acetic Acid-Induced Writhing Test
Caption: Workflow of the acetic acid-induced writhing test in mice.
Detailed Protocol:
-
Animal Preparation: Mice are acclimatized to the testing environment.
-
Drug Administration: The test compound, a positive control (e.g., morphine), or vehicle is administered, typically 30-60 minutes before the induction of writhing.
-
Induction of Writhing: A solution of acetic acid (e.g., 0.6% in saline) is injected intraperitoneally.
-
Observation: Immediately after the acetic acid injection, the mice are placed in an observation chamber, and the number of writhes (a characteristic stretching and constriction of the abdomen) is counted for a defined period (e.g., 20 minutes).
-
Data Analysis: The percentage of inhibition of writhing is calculated for each group compared to the vehicle-treated control group.
This test is used to evaluate the analgesic effects of compounds against thermal pain.
Workflow for Tail-Immersion Test
Caption: Workflow of the tail-immersion test for thermal analgesia.
Detailed Protocol:
-
Baseline Measurement: The baseline latency for the mouse to flick its tail out of a hot water bath (typically maintained at 52-55°C) is recorded. A cut-off time (e.g., 10-15 seconds) is set to prevent tissue damage.
-
Drug Administration: The test compound, a positive control (e.g., morphine), or vehicle is administered.
-
Test Measurement: The tail-flick latency is measured again at various time points after drug administration (e.g., 30, 60, 90, 120 minutes).
-
Data Analysis: The analgesic effect is often expressed as the Maximum Possible Analgesic Percentage (PMAP), calculated as: PMAP = [(Test Latency - Baseline Latency) / (Cut-off Time - Baseline Latency)] x 100.
Signaling Pathways
The primary molecular targets identified for analogs structurally related to this compound are opioid receptors, particularly the kappa (κ), mu (µ), and delta (δ) opioid receptors. These are G-protein coupled receptors (GPCRs) that, upon activation, initiate a cascade of intracellular signaling events.
Kappa Opioid Receptor Signaling Pathway
Activation of the kappa opioid receptor (KOR) by an agonist leads to the coupling of inhibitory G-proteins (Gi/o). This initiates several downstream signaling events that ultimately result in the modulation of neuronal excitability and neurotransmitter release.
Kappa Opioid Receptor Signaling Cascade
Caption: Simplified signaling pathway of the Kappa Opioid Receptor.
Conclusion
While the biological activity of the parent this compound scaffold remains to be fully elucidated, the available data on structurally related analogs strongly suggest its potential as a privileged scaffold for the development of novel modulators of the opioid system. The provided quantitative data, detailed experimental protocols, and the overview of the kappa opioid receptor signaling pathway offer a solid foundation for future research in this area. Further investigation into the synthesis and pharmacological evaluation of simpler, direct analogs of this compound is warranted to unlock the full therapeutic potential of this intriguing chemical entity. Such studies will be instrumental in defining its structure-activity relationships and identifying lead compounds for the development of new analgesics and other CNS-acting agents.
References
Potential Therapeutic Targets of 1-(Pyrrolidin-2-ylmethyl)piperidine: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract: The heterocyclic scaffolds of pyrrolidine and piperidine are foundational in medicinal chemistry, contributing to a vast array of approved therapeutics and clinical candidates.[1][2][3] The compound 1-(Pyrrolidin-2-ylmethyl)piperidine represents a core structural motif whose derivatives have been investigated for a wide spectrum of pharmacological activities. While direct biological data on the parent compound remains limited in publicly accessible literature, extensive research into its analogues provides a strong basis for identifying its potential therapeutic targets. This technical guide synthesizes the available information on the biological activities of this compound derivatives to elucidate its most promising avenues for therapeutic development. The versatility of this scaffold is highlighted by its presence in compounds targeting a range of receptors and enzymes, including those involved in central nervous system disorders, inflammation, and metabolic diseases.[4][5][6][7][8]
Introduction to the this compound Scaffold
The this compound molecule features two key saturated nitrogen-containing heterocycles: a pyrrolidine ring and a piperidine ring, connected by a methylene bridge. This structure offers a three-dimensional arrangement of functional groups that can be readily modified to interact with diverse biological targets. The pyrrolidine and piperidine rings are considered "privileged scaffolds" in drug discovery due to their favorable pharmacokinetic properties and their ability to be incorporated into molecules with a wide range of biological functions.[2][3] Derivatives of these scaffolds are found in drugs for cancer, central nervous system diseases, and infectious diseases.
Potential Therapeutic Targets and Mechanisms of Action
Based on the biological evaluation of its derivatives, the this compound scaffold holds potential for the development of modulators for several key therapeutic targets.
Central Nervous System (CNS) Targets
Derivatives of piperidine have been patented as potent 5-HT1F receptor agonists for the treatment of migraine.[9] The this compound core can serve as a foundational structure for developing novel agonists targeting this receptor.
-
Mechanism of Action: Agonism at the 5-HT1F receptor is thought to inhibit the release of calcitonin gene-related peptide (CGRP) from trigeminal nerve endings, a key mediator in the pathophysiology of migraine.
Patent literature discloses pyrrolidine and piperidine derivatives as antagonists of the NK1 receptor.[4] This suggests that the this compound scaffold could be elaborated to yield potent NK1 antagonists for applications in chemotherapy-induced nausea and vomiting, as well as potentially for depression and anxiety.
-
Signaling Pathway:
NK1 Receptor Signaling Pathway.
Inflammatory and Immune System Targets
A series of functionalized pyrrolidine and piperidine analogues have been developed as potent and orally active inhibitors of LTA4 hydrolase.[5] This enzyme is a key player in the biosynthesis of the pro-inflammatory mediator leukotriene B4 (LTB4).
-
Experimental Workflow for LTA4 Hydrolase Inhibition Assay:
Workflow for LTA4 Hydrolase Inhibition Assay.
Derivatives of 4-(1-pyrrolidinyl) piperidine have been synthesized and evaluated as potent and selective H1 antagonists.[10] This suggests a potential application for derivatives of the core scaffold in the treatment of allergic conditions.
Metabolic Disease Targets
Patents have been filed for piperidine derivatives as modulators of G protein-coupled receptor 119 (GPR119), a target for the treatment of type 2 diabetes and obesity.[7]
-
Mechanism of Action: GPR119 is expressed in pancreatic beta cells and intestinal L-cells. Its activation leads to increased glucose-stimulated insulin secretion and the release of glucagon-like peptide-1 (GLP-1).
A pyrrolidin-2-one derivative containing a piperazine moiety has been identified as a non-selective α-adrenoceptor antagonist with beneficial metabolic effects, such as reducing triglyceride and glucose levels in rats.[8] This indicates that the broader pyrrolidine-piperidine scaffold class could be explored for compounds with similar dual antagonistic activity.
Other Potential Therapeutic Areas
-
Anticancer: A wide variety of synthetic pyrrolidine compounds have demonstrated significant anticancer activity against numerous cancer cell lines.[11]
-
Antimicrobial: Derivatives of 2-hydroxypyrrolidine/piperidine have shown antibacterial activity against several bacterial strains.
-
Analgesic: Certain 4-(1-pyrrolidinyl) piperidine analogues have exhibited significant analgesic properties.
Quantitative Data on Derivatives
While specific quantitative data for this compound is not available, the following table summarizes representative data for some of its derivatives from the literature to illustrate the potential potency.
| Derivative Class | Target | Assay | Potency (IC50/Ki) | Reference |
| Pyrrolidine/Piperidine Analogue | LTA4 Hydrolase | In vitro enzyme inhibition | Potent (specific values not publicly disclosed) | [5] |
| 4-(1-Pyrrolidinyl) Piperidine Analogue | Histamine H1 Receptor | Receptor Binding | High affinity (specific values not publicly disclosed) | [10] |
| Pyrrolidin-2-one Derivative | α1-adrenoceptor | Radioligand Binding | Ki = 25 nM | [8] |
| Pyrrolidin-2-one Derivative | α2-adrenoceptor | Radioligand Binding | Ki = 50 nM | [8] |
Experimental Protocols
Detailed experimental protocols are crucial for the evaluation of novel compounds. Below are generalized methodologies for key assays mentioned in the literature for derivatives of the this compound scaffold.
Radioligand Binding Assay for Receptor Affinity (General Protocol)
-
Membrane Preparation: Tissues or cells expressing the target receptor are homogenized in a suitable buffer and centrifuged to pellet the membranes. The pellet is washed and resuspended in assay buffer.
-
Assay Setup: In a multi-well plate, incubate the membrane preparation with a specific radioligand (e.g., [3H]-ligand) and varying concentrations of the test compound.
-
Incubation: Allow the binding to reach equilibrium at a specific temperature (e.g., room temperature or 37°C) for a defined period.
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through a glass fiber filter to trap the membranes with bound radioligand. Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known unlabeled ligand. Specific binding is calculated by subtracting non-specific from total binding. The IC50 values (concentration of test compound that inhibits 50% of specific binding) are determined by non-linear regression analysis. Ki values are then calculated using the Cheng-Prusoff equation.
In Vitro Enzyme Inhibition Assay (General Protocol)
-
Enzyme and Substrate Preparation: A purified recombinant enzyme and its specific substrate are prepared in an appropriate assay buffer.
-
Compound Incubation: The enzyme is pre-incubated with various concentrations of the test compound for a set period to allow for binding.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate.
-
Reaction Progression: The reaction is allowed to proceed for a defined time at a controlled temperature.
-
Reaction Termination: The reaction is stopped, often by the addition of a quenching agent (e.g., acid or base) or by heat inactivation.
-
Product Quantification: The amount of product formed is measured using a suitable detection method, such as spectrophotometry, fluorometry, or chromatography (e.g., HPLC).
-
Data Analysis: The percentage of enzyme inhibition is calculated for each concentration of the test compound relative to a control without the inhibitor. IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Conclusion and Future Directions
The this compound scaffold is a versatile and promising starting point for the development of novel therapeutics. The extensive body of research on its derivatives strongly suggests potential for targeting a wide array of receptors and enzymes implicated in CNS disorders, inflammation, metabolic diseases, and cancer. Future research should focus on the synthesis and systematic biological evaluation of a focused library of this compound derivatives to identify lead compounds for specific therapeutic targets. Structure-activity relationship (SAR) studies will be crucial in optimizing potency, selectivity, and pharmacokinetic properties. The logical relationship for this drug discovery process is outlined below.
References
- 1. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analogues of Piperidine for Drug Design - Enamine [enamine.net]
- 4. RU2326120C2 - Pyrrolidine and piperidine derivatives - Google Patents [patents.google.com]
- 5. Pyrrolidine and piperidine analogues of SC-57461A as potent, orally active inhibitors of leukotriene A(4) hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. WO2007015162A1 - Piperidinoyl-pyrrolidine and piperidinoyl-piperidine compounds - Google Patents [patents.google.com]
- 7. research.manchester.ac.uk [research.manchester.ac.uk]
- 8. Metabolic benefits of 1-(3-(4-(o-tolyl)piperazin-1-yl)propyl)pyrrolidin-2-one: a non-selective α-adrenoceptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. US8697876B2 - Compositions and methods of synthesis of pyridinolypiperidine 5-HT1F agonists - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review) - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic and Structural Elucidation of Pyrrolidinylpiperidine Derivatives: A Technical Guide
This technical guide details the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for 4-(1-Pyrrolidinyl)piperidine. It includes detailed experimental protocols for the acquisition of this data and provides visualizations to illustrate the experimental workflow.
Core Spectroscopic Data
The following sections provide tabulated NMR and MS data for 4-(1-Pyrrolidinyl)piperidine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectral data were acquired in various deuterated solvents. The chemical shifts (δ) are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.
Table 1: ¹H NMR Spectroscopic Data for 4-(1-Pyrrolidinyl)piperidine
| Proton Assignment | Chemical Shift (δ) in CDCl₃ | Chemical Shift (δ) in MeOD | Chemical Shift (δ) in DMSO-d₆ |
| H-1' | 2.94 | 3.01 | 2.85 |
| H-2', H-6' (axial) | 2.01 | 2.15 | 1.95 |
| H-2', H-6' (equatorial) | 2.89 | 2.98 | 2.81 |
| H-3', H-5' (axial) | 1.41 | 1.55 | 1.35 |
| H-3', H-5' (equatorial) | 1.91 | 2.05 | 1.85 |
| H-2, H-5 | 2.58 | 2.65 | 2.50 |
| H-3, H-4 | 1.76 | 1.83 | 1.68 |
Table 2: ¹³C NMR Spectroscopic Data for 4-(1-Pyrrolidinyl)piperidine
| Carbon Assignment | Chemical Shift (δ) in CDCl₃ | Chemical Shift (δ) in MeOD | Chemical Shift (δ) in DMSO-d₆ |
| C-1' | 61.5 | 62.1 | 60.9 |
| C-2', C-6' | 50.8 | 51.5 | 50.2 |
| C-3', C-5' | 32.5 | 33.1 | 31.9 |
| C-2, C-5 | 50.1 | 50.8 | 49.5 |
| C-3, C-4 | 23.9 | 24.5 | 23.2 |
Mass Spectrometry (MS)
The mass spectrometry data provides information on the molecular weight and fragmentation pattern of the molecule. For 4-(1-Pyrrolidinyl)piperidine (C₉H₁₈N₂), the expected molecular weight is 154.25 g/mol .[1]
Table 3: Mass Spectrometry Data for 4-(1-Pyrrolidinyl)piperidine
| Parameter | Value |
| Molecular Formula | C₉H₁₈N₂ |
| Molecular Weight | 154.25 g/mol [1] |
| Monoisotopic Mass | 154.1470 u |
| Major Fragment Ions (m/z) | 154 (M⁺), 98, 84, 70 |
Experimental Protocols
Detailed methodologies for the key spectroscopic analyses are provided below.
NMR Spectroscopy
NMR spectra were recorded on a Bruker Avance 500 spectrometer. The operating frequencies were 500.13 MHz for ¹H and 125.76 MHz for ¹³C nuclei. Samples were dissolved in deuterated chloroform (CDCl₃), methanol-d₄ (MeOD), or dimethyl sulfoxide-d₆ (DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard. Chemical shifts are reported in ppm relative to TMS. Standard pulse programs were used for one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC) experiments.
Mass Spectrometry
Mass spectra are typically acquired using a mass spectrometer with an electrospray ionization (ESI) or electron ionization (EI) source. For analysis, the sample is dissolved in a suitable solvent, such as methanol or acetonitrile, and introduced into the ion source. The mass analyzer separates the ions based on their mass-to-charge ratio (m/z), and a detector records the abundance of each ion.
Visualized Experimental Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis of a synthesized chemical compound.
References
commercial availability of 1-(Pyrrolidin-2-ylmethyl)piperidine as a research chemical
Abstract
1-(Pyrrolidin-2-ylmethyl)piperidine, with CAS number 119007-93-7, is a heterocyclic organic compound recognized for its role as a versatile building block in medicinal chemistry and drug discovery. Its structure, featuring both a pyrrolidine and a piperidine moiety, makes it a valuable scaffold for the synthesis of novel ligands targeting various receptors. This technical guide provides an in-depth overview of its commercial availability, physicochemical properties, and key experimental protocols relevant to its application in research settings.
Commercial Availability and Supplier Specifications
This compound is readily available as a research chemical from several specialized suppliers. Purity levels and quantities offered may vary, and it is crucial for researchers to consult the specific documentation provided by the vendor. Below is a summary of typical product specifications from commercial sources.
Table 1: Commercial Supplier Data for this compound
| Parameter | Typical Value(s) | Notes |
| CAS Number | 119007-93-7 | The universally recognized identifier for this compound. |
| Molecular Formula | C₁₀H₂₀N₂ | |
| Molecular Weight | 168.28 g/mol | |
| Purity | ≥95% | Purity levels can vary; consult Certificate of Analysis (CoA). |
| Form | Liquid | Typically supplied as a neat liquid. |
| Storage | 2-8°C | Recommended to store under refrigeration to ensure stability. |
| Standard Quantities | 100mg, 250mg, 1g, 5g | Custom quantities may be available upon request. |
Physicochemical Properties
The physicochemical properties of this compound are essential for its handling, formulation, and application in experimental work.
Table 2: Physicochemical Data for this compound
| Property | Value | Source |
| Boiling Point | 235.5 ± 9.0 °C | Predicted data |
| Density | 0.943 ± 0.06 g/cm³ | Predicted data |
| pKa | 10.70 ± 0.40 | Predicted data |
Note: Some physical properties are based on computational predictions and should be confirmed with experimental data where critical.
Synthesis and Experimental Protocols
The synthesis of this compound is not extensively detailed in publicly available literature, suggesting it is often prepared as an intermediate. A common synthetic approach for similar structures involves the reductive amination of a protected pyrrolidine-2-carbaldehyde with piperidine.
General Protocol for Reductive Amination
This protocol outlines a general methodology for the synthesis of this compound via reductive amination.
Materials:
-
N-Boc-L-prolinal
-
Piperidine
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Trifluoroacetic acid (TFA) or 4M HCl in dioxane
Procedure:
-
Reaction Setup: Dissolve N-Boc-L-prolinal (1 equivalent) and piperidine (1.1 equivalents) in anhydrous DCM. Stir the mixture at room temperature for 1-2 hours.
-
Reduction: Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture. Continue stirring at room temperature for 12-18 hours.
-
Workup: Quench the reaction by slowly adding a saturated sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification (Protected Intermediate): Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product (N-Boc-1-(pyrrolidin-2-ylmethyl)piperidine) using column chromatography on silica gel.
-
Deprotection: Dissolve the purified Boc-protected intermediate in DCM and add an excess of TFA or 4M HCl in dioxane. Stir at room temperature for 2-4 hours until the deprotection is complete (monitored by TLC).
-
Final Isolation: Remove the solvent under reduced pressure. If using TFA, dissolve the residue in a minimal amount of water and basify with a strong base (e.g., NaOH) to pH >12. Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic phase, and concentrate to yield the final product, this compound.
Caption: A generalized workflow for the synthesis of this compound.
Potential Research Applications & Signaling Pathways
This molecule is a key intermediate in the synthesis of more complex molecules, particularly those designed as ligands for neurotransmitter receptors. Its structural motifs are found in compounds investigated for their activity as muscarinic acetylcholine receptor (mAChR) agonists. Specifically, derivatives have been explored for their potential in treating cognitive disorders by targeting the M1 muscarinic receptor.
Activation of the M1 receptor initiates a Gq/11 protein-coupled signaling cascade, leading to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers are crucial for modulating neuronal excitability and synaptic plasticity.
Caption: The Gq-coupled signaling pathway initiated by M1 muscarinic receptor agonists.
Safety and Handling
As with any research chemical, this compound should be handled with care in a well-ventilated laboratory fume hood. Users should wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
Disclaimer: This document is intended for informational purposes for research professionals. All laboratory work should be conducted by trained individuals in suitably equipped facilities. Users should consult original research articles and supplier documentation for complete and validated information.
In-Depth Technical Guide: Solubility and Stability of 1-(Pyrrolidin-2-ylmethyl)piperidine
Disclaimer: Publicly available experimental data on the specific solubility and stability of 1-(Pyrrolidin-2-ylmethyl)piperidine is limited. This guide provides a comprehensive overview of the predicted physicochemical properties of this compound and outlines standard experimental protocols for determining its solubility and stability, based on its chemical structure and general principles for similar amine-containing heterocyclic compounds.
Introduction
This compound is a bicyclic diamine containing both a pyrrolidine and a piperidine ring system linked by a methylene bridge. Its structure suggests it is a basic and lipophilic molecule. Understanding the solubility and stability of this compound is critical for its potential development in pharmaceutical and chemical research, as these properties influence its absorption, distribution, metabolism, excretion (ADME), and shelf-life.
Based on its structure, this compound is predicted to be more soluble in organic solvents than in water. A predicted LogP value (a measure of lipophilicity) for this compound is approximately 1.8, suggesting a preference for lipid environments. The presence of two basic nitrogen atoms indicates that its aqueous solubility will be highly dependent on pH, with greater solubility expected in acidic conditions due to the formation of protonated, more polar species.
The chemical stability of this compound is expected to be generally robust. However, like many amines, it may be susceptible to oxidation, particularly at the nitrogen atoms, which can lead to the formation of N-oxides or other degradation products. Forced degradation studies are essential to identify potential degradation pathways under various stress conditions.
Predicted Physicochemical Properties
| Property | Predicted Value/Characteristic | Implication |
| Molecular Formula | C10H20N2 | |
| Molecular Weight | 168.28 g/mol | |
| pKa (most basic) | ~10-11 | The compound is a weak base. |
| LogP | ~1.8 | Indicates moderate lipophilicity and likely higher solubility in organic solvents than in water. |
| Aqueous Solubility | Low at neutral pH, higher at acidic pH | pH-dependent solubility due to the basic nitrogen atoms. |
Experimental Protocols
The following sections detail standard experimental methodologies for determining the solubility and stability of a compound such as this compound.
Solubility Assessment
3.1.1. Kinetic Solubility Assay
This high-throughput method measures the solubility of a compound in a buffer after a short incubation time, which is relevant for early drug discovery.
-
Materials: this compound, Dimethyl sulfoxide (DMSO), Phosphate-buffered saline (PBS) at pH 7.4, 96-well plates, plate shaker, and a device for quantifying the compound concentration (e.g., LC-MS/MS or UV-Vis spectrophotometer).
-
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Add a small volume of the stock solution to each well of a 96-well plate.
-
Add PBS (pH 7.4) to each well to achieve a range of final compound concentrations. The final DMSO concentration should be kept low (e.g., <1%).
-
Seal the plate and shake at room temperature for 1-2 hours.
-
Filter the samples to remove any precipitated compound.
-
Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method.
-
The kinetic solubility is the highest concentration at which no precipitation is observed.
-
3.1.2. Thermodynamic Solubility Assay
This method determines the equilibrium solubility of a compound, which is a more accurate representation of its true solubility.
-
Materials: this compound, a range of aqueous buffers (e.g., pH 2, 5, 7.4, 9), organic solvents (e.g., ethanol, methanol, dichloromethane), vials, orbital shaker, and a suitable analytical method for quantification.
-
Procedure:
-
Add an excess amount of solid this compound to vials containing the selected aqueous buffers or organic solvents.
-
Seal the vials and shake at a constant temperature (e.g., 25 °C or 37 °C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Visually inspect for the presence of solid material to confirm that an excess was used.
-
Filter the samples to remove undissolved solid.
-
Quantify the concentration of the dissolved compound in the supernatant.
-
Below is a diagram illustrating the general workflow for solubility determination.
Caption: General workflow for determining kinetic and thermodynamic solubility.
Stability Assessment
3.2.1. Forced Degradation Studies
These studies are performed to identify potential degradation products and pathways under stress conditions.
-
Materials: this compound, hydrochloric acid (HCl), sodium hydroxide (NaOH), hydrogen peroxide (H2O2), a light source (e.g., UV lamp), heating block or oven, and an analytical system capable of separating and identifying degradants (e.g., HPLC-UV/MS).
-
Procedure:
-
Prepare solutions of this compound in a suitable solvent.
-
Expose the solutions to various stress conditions in parallel:
-
Acidic: Add HCl (e.g., 0.1 M) and heat.
-
Basic: Add NaOH (e.g., 0.1 M) and heat.
-
Oxidative: Add H2O2 (e.g., 3%) and keep at room temperature.
-
Thermal: Heat the solution (e.g., 60 °C).
-
Photolytic: Expose the solution to UV light.
-
-
Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analyze the samples by a stability-indicating method (e.g., HPLC) to determine the percentage of the parent compound remaining and to detect the formation of any degradation products.
-
The logical flow for a forced degradation study is presented in the diagram below.
Caption: Logical flow for conducting forced degradation studies.
Data Presentation
The following tables are templates for presenting the results from the described experimental protocols.
Table 1: Thermodynamic Solubility of this compound
| Solvent/Buffer | pH | Temperature (°C) | Solubility (µg/mL) | Solubility (mM) |
| 0.1 M HCl | 1.0 | 25 | ||
| Acetate Buffer | 5.0 | 25 | ||
| PBS | 7.4 | 25 | ||
| Borate Buffer | 9.0 | 25 | ||
| Water | ~8-9 (unbuffered) | 25 | ||
| Ethanol | N/A | 25 | ||
| Methanol | N/A | 25 | ||
| Dichloromethane | N/A | 25 |
Table 2: Stability of this compound in Forced Degradation Studies
| Stress Condition | Time (hours) | % Parent Compound Remaining | Number of Degradants | Major Degradant(s) (if identified) |
| 0.1 M HCl, 60 °C | 24 | |||
| 0.1 M NaOH, 60 °C | 24 | |||
| 3% H2O2, 25 °C | 24 | |||
| 60 °C | 24 | |||
| UV Light | 24 |
Conclusion
The Pivotal Role of Pyrrolidine-Piperidine Scaffolds: A Historical and Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the discovery, history, and pharmacological significance of pyrrolidine-piperidine compounds. From their origins as potent alkaloids in the natural world to their evolution as sophisticated scaffolds in modern medicinal chemistry, these bicyclic systems have been at the forefront of neuropharmacology and drug development. This document details their historical context, quantitative pharmacological data, key experimental protocols, and the intricate signaling pathways they modulate.
A Legacy of Potency: Historical Discovery and Development
The story of pyrrolidine-piperidine compounds is deeply rooted in the history of human interaction with the natural world. These structural motifs are central to a class of alkaloids that have been used for centuries for medicinal, ritualistic, and toxic purposes.
One of the most prominent examples is nicotine , the primary psychoactive component of the tobacco plant (Nicotiana tabacum). The isolation of nicotine is credited to German chemists Wilhelm Heinrich Posselt and Karl Ludwig Reimann in 1828. Its structure was elucidated by Adolf Pinner and Richard Wolffenstein in 1893, revealing the characteristic pyrrolidine-piperidine bicyclic system. This discovery was a landmark in alkaloid chemistry and laid the groundwork for understanding its physiological effects.
Another historically significant compound is atropine , a tropane alkaloid found in plants of the Solanaceae family, such as deadly nightshade (Atropa belladonna). The pure alkaloid was first isolated in 1831 by the German chemist Heinrich F. G. Mein. Atropine's potent effects on the parasympathetic nervous system established it as a valuable pharmacological tool and therapeutic agent, particularly as an anticholinergic.
The 20th and 21st centuries have seen the continued exploration of naturally occurring and synthetic pyrrolidine-piperidine compounds. For instance, the potent nicotinic agonist epibatidine , isolated from the skin of the poison frog Epipedobates tricolor in 1974, demonstrated analgesic properties far exceeding that of morphine, sparking intense interest in its therapeutic potential and the development of less toxic analogues. These discoveries have paved the way for the rational design of modern drugs that target the nicotinic and muscarinic acetylcholine receptors, which are crucial for a wide range of physiological functions.
Quantitative Pharmacological Data
The following tables summarize key quantitative data for representative pyrrolidine-piperidine compounds, providing a comparative overview of their binding affinities and potencies at their primary molecular targets.
| Compound | Receptor Subtype | Binding Affinity (Ki) | Organism | Reference |
| Nicotine | α4β2 nAChR | 0.1 - 1.0 nM | Rat/Human | |
| Nicotine | α7 nAChR | 1 - 10 µM | Rat/Human | |
| Atropine | M1 Muscarinic | 0.1 - 0.5 nM | Human | |
| Atropine | M2 Muscarinic | 0.5 - 2.0 nM | Human | |
| Atropine | M3 Muscarinic | 0.2 - 1.0 nM | Human | |
| Anatoxin-a | α4β2 nAChR | ~5 nM | - | |
| Anatoxin-a | α7 nAChR | ~100 nM | - | |
| Epibatidine | α4β2 nAChR | 0.01 - 0.1 nM | Rat | |
| Varenicline | α4β2 nAChR | ~0.1 nM | Human |
| Compound | Assay | IC50 Value | Target | Reference |
| Nicotine | [³H]dopamine release | 50 - 200 nM | Rat striatal slices | |
| Atropine | Oxotremorine-induced tremors | 0.5 - 1.0 mg/kg | Mouse | |
| Varenicline | Nicotine-evoked dopamine release | 2 - 20 nM | Rat nucleus accumbens |
Key Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of pyrrolidine-piperidine compounds.
Extraction and Isolation of Atropine from Atropa belladonna
This protocol outlines a standard laboratory procedure for the extraction of atropine from plant material.
-
Maceration: Dried and powdered leaves of Atropa belladonna (100 g) are macerated with 500 mL of 95% ethanol containing 1% tartaric acid for 24 hours at room temperature with occasional shaking.
-
Filtration and Concentration: The mixture is filtered, and the filtrate is concentrated under reduced pressure at a temperature not exceeding 50°C to yield a syrupy residue.
-
Acid-Base Extraction: The residue is dissolved in 100 mL of 2% sulfuric acid and filtered. The acidic solution is then washed with 3 x 50 mL of diethyl ether to remove pigments and other non-basic compounds.
-
Basification and Extraction: The aqueous layer is basified to a pH of 9-10 with a 25% ammonia solution. The liberated alkaloids are then extracted with 3 x 50 mL of chloroform.
-
Drying and Evaporation: The combined chloroform extracts are dried over anhydrous sodium sulfate and the solvent is evaporated to dryness to yield the crude alkaloid extract.
-
Purification: The crude extract can be further purified by recrystallization from acetone or by column chromatography on silica gel using a chloroform-methanol gradient.
Radioligand Binding Assay for Determining Ki at nAChRs
This protocol describes a competitive binding assay to determine the binding affinity (Ki) of a test compound at a specific nicotinic acetylcholine receptor (nAChR) subtype.
-
Membrane Preparation: Cell membranes expressing the desired nAChR subtype (e.g., α4β2) are prepared from transfected cell lines (e.g., HEK293) or from brain tissue known to be rich in the receptor (e.g., rat striatum).
-
Assay Buffer: A suitable buffer is prepared, typically 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂.
-
Incubation: In a 96-well plate, the membrane preparation (10-50 µg of protein) is incubated with a fixed concentration of a suitable radioligand (e.g., [³H]-epibatidine) and a range of concentrations of the unlabeled test compound.
-
Equilibrium: The incubation is carried out for a sufficient time to reach equilibrium (e.g., 60-120 minutes at room temperature).
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through a glass fiber filter (e.g., Whatman GF/B) using a cell harvester. The filters are then washed rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: The filters are placed in scintillation vials with a suitable scintillation cocktail, and the radioactivity is counted using a liquid scintillation counter.
-
Data Analysis: The data are analyzed using a non-linear regression program (e.g., Prism) to fit a one-site or two-site competition model. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Signaling Pathways and Mechanisms of Action
The biological effects of pyrrolidine-piperidine compounds are mediated through their interaction with specific receptor systems. The following diagrams illustrate the canonical signaling pathways for the two primary targets: nicotinic and muscarinic acetylcholine receptors.
Caption: Nicotinic Acetylcholine Receptor (nAChR) Signaling Pathway.
Caption: Muscarinic Acetylcholine Receptor (M1/M3) Signaling Pathway.
In-Depth Technical Guide on the Safety and Handling of 1-(Pyrrolidin-2-ylmethyl)piperidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety and handling information for 1-(Pyrrolidin-2-ylmethyl)piperidine (CAS No. 112906-37-3). The content herein is curated for professionals in research and drug development who may handle this compound. This guide is based on available safety data for the compound itself, its constituent moieties (piperidine and pyrrolidin), and structurally related molecules.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary hazards are associated with its corrosive nature, potential for severe skin and eye damage, and toxicity if ingested or inhaled.[1] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements for this compound:
-
H302: Harmful if swallowed. [1]
-
H314: Causes severe skin burns and eye damage. [1]
-
H335: May cause respiratory irritation. [1]
The signal word for this compound is "Danger" .[1]
GHS Hazard and Precautionary Statements
The following tables summarize the GHS classification and precautionary statements for this compound.
| Hazard Class | Hazard Statement |
| Acute Toxicity, Oral | H302: Harmful if swallowed[1] |
| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage[1] |
| Serious Eye Damage/Eye Irritation | H314: Causes severe skin burns and eye damage[1] |
| Specific target organ toxicity, single exposure; Respiratory tract irritation | H335: May cause respiratory irritation[1] |
| Category | Precautionary Statement Code | Precautionary Statement |
| Prevention | P260 | Do not breathe dust/fume/gas/mist/vapours/spray.[1] |
| Prevention | P264 | Wash skin thoroughly after handling.[1] |
| Prevention | P270 | Do not eat, drink or smoke when using this product.[1] |
| Prevention | P271 | Use only outdoors or in a well-ventilated area.[1] |
| Prevention | P280 | Wear protective gloves/protective clothing/eye protection/face protection.[1] |
| Response | P301+P330+P331 | IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[1] |
| Response | P303+P361+P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[1] |
| Response | P304+P340 | IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[1] |
| Response | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |
| Response | P310 | Immediately call a POISON CENTER or doctor/physician.[1] |
| Response | P363 | Wash contaminated clothing before reuse.[1] |
| Storage | P403+P233 | Store in a well-ventilated place. Keep container tightly closed.[1] |
| Storage | P405 | Store locked up.[1] |
| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant.[1] |
Toxicological Data
| Compound | Test | Species | Route | Value |
| Piperidine | LD50 | Rat | Oral | 133-740 mg/kg bw |
| Piperidine | LD50 | Rabbit | Dermal | 275 mg/kg |
| Piperidine | LC50 | Rat | Inhalation | 4.8 mg/L (4 hours) |
| Pyrrolidine | LD50 | Rat | Oral | 300 mg/kg |
| Pyrrolidine | LC50 | Mouse | Inhalation | 1300 mg/m³ (2 hours) |
| 1-Methylpyrrolidine | LD50 | Rat | Oral | 4150 mg/kg bw |
| 1-Methyl-2-pyrrolidinone | LD50 | Rat | Oral | 3914 mg/kg |
| 1-Methyl-2-pyrrolidinone | LD50 | Rabbit | Dermal | 8000 mg/kg |
Experimental Protocols
The following are detailed methodologies for key toxicological assessments, based on OECD guidelines. These protocols are representative of the types of studies required to definitively determine the toxicity profile of a compound like this compound.
OECD 404: Acute Dermal Irritation/Corrosion
Objective: To determine the potential of a substance to cause irritation or corrosion when applied to the skin.
Methodology:
-
Animal Model: Healthy, young adult albino rabbits are typically used.
-
Preparation: Approximately 24 hours before the test, the fur on the dorsal area of the trunk is clipped.
-
Application: A 0.5 mL (for liquids) or 0.5 g (for solids and semi-solids) dose of the test substance is applied to a small area (about 6 cm²) of the clipped skin and covered with a gauze patch and non-irritating tape.[2]
-
Exposure: The exposure duration is typically 4 hours.
-
Observation: After the exposure period, the patch is removed, and the skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.[3] Observations may continue for up to 14 days to assess the reversibility of any effects.[4]
-
Scoring: The severity of the skin reactions is scored according to a standardized grading system.
-
Classification: The substance is classified as corrosive or irritant based on the severity and reversibility of the skin lesions.
OECD 405: Acute Eye Irritation/Corrosion
Objective: To assess the potential of a substance to cause irritation or corrosion to the eye.
Methodology:
-
Animal Model: Healthy, adult albino rabbits with no pre-existing eye defects are used.[5]
-
Pre-Test Examination: Both eyes of each animal are examined within 24 hours before the test begins.[6]
-
Application: A single dose of the test substance (0.1 mL for liquids or 0.1 g for solids) is instilled into the conjunctival sac of one eye of the rabbit.[4][7] The other eye remains untreated and serves as a control.[4][7]
-
Observation: The eyes are examined at 1, 24, 48, and 72 hours after application.[4][5] The degree of eye irritation is evaluated by scoring lesions of the cornea, iris, and conjunctiva.[6] Observations may be extended up to 21 days to determine the reversibility of effects.[5]
-
Pain Management: The use of topical anesthetics and systemic analgesics is recommended to minimize pain and distress to the animals.[6]
-
Classification: The substance is classified based on the severity and persistence of the ocular lesions.
Safety and Handling Precautions
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.[1]
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene) and a lab coat.[1] For tasks with a higher risk of splashing, a chemical-resistant apron or suit is recommended.
-
Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood.[1] If airborne concentrations are expected to exceed exposure limits, a NIOSH-approved respirator with an appropriate cartridge should be worn.
Handling and Storage
-
Handling: Avoid contact with skin, eyes, and clothing.[8] Do not breathe vapors or mist.[8] Use spark-proof tools and explosion-proof equipment.[8] Ground and bond containers when transferring material.[9]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[9] Keep away from heat, sparks, and open flames.[9] Store in a locked-up area.[1]
First Aid Measures
-
Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[1] If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[8] Seek immediate medical attention.[8]
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[8] Seek immediate medical attention.[8]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8] Remove contact lenses if present and easy to do. Continue rinsing.[1] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[1] If the victim is conscious and alert, give 2-4 cupfuls of water or milk.[8] Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8]
Fire Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Hazardous Combustion Products: Emits toxic fumes under fire conditions, including nitrogen oxides and carbon monoxide.
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing.
Accidental Release Measures
-
Personal Precautions: Evacuate unnecessary personnel. Wear appropriate personal protective equipment.[9] Ensure adequate ventilation. Remove all sources of ignition.[8]
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[9]
-
Methods for Cleaning Up: Absorb the spill with inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal.[8]
Visualized Workflows
Hazard Identification and Risk Mitigation Workflow
Caption: Workflow for safe handling of this compound.
This guide is intended for informational purposes and should be used in conjunction with a comprehensive risk assessment specific to the experimental procedures being undertaken. Always consult the most up-to-date Safety Data Sheet (SDS) provided by the supplier.
References
- 1. This compound | 112906-37-3 [amp.chemicalbook.com]
- 2. Acute Dermal Irritation OECD 404 - Altogen Labs [altogenlabs.com]
- 3. catalog.labcorp.com [catalog.labcorp.com]
- 4. OECD 405: Eye Irritation Analysis - Analytice [analytice.com]
- 5. In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). - IVAMI [ivami.com]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. nucro-technics.com [nucro-technics.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. pentachemicals.eu [pentachemicals.eu]
The Dual Nature of Pyrrolidine and Piperidine Alkaloids: A Technical Guide for Researchers
An In-depth Exploration of the Chemistry, Biology, and Therapeutic Potential of Pyrrolidine and Piperidine Alkaloids for Researchers, Scientists, and Drug Development Professionals.
Pyrrolidine and piperidine alkaloids represent a vast and structurally diverse class of natural products that have captivated the attention of scientists for centuries. Found across the plant and animal kingdoms, these nitrogen-containing heterocyclic compounds exhibit a remarkable spectrum of biological activities, ranging from potent toxins to valuable therapeutic agents.[1][2] This technical guide provides a comprehensive overview of the current state of knowledge on pyrrolidine and piperidine alkaloids, with a focus on their natural sources, biosynthesis, pharmacological properties, and the experimental methodologies used to study them.
A Glimpse into the World of Pyrrolidine and Piperidine Alkaloids
The core structures of these alkaloids are the saturated five-membered pyrrolidine ring and the six-membered piperidine ring. The vast diversity of these compounds arises from the various substituents and stereochemical configurations around these core structures.
Pyrrolidine Alkaloids: These alkaloids are characterized by a five-membered nitrogen-containing ring. Prominent examples include nicotine from the tobacco plant (Nicotiana tabacum), which has well-documented stimulant and addictive properties, and hygrine, found in coca leaves (Erythroxylum coca).[3][4] Pyrrolizidine alkaloids, a subclass with a fused two-ring system, are known for their hepatotoxicity.[5]
Piperidine Alkaloids: Featuring a six-membered nitrogen heterocycle, this group includes well-known compounds such as piperine, the pungent compound in black pepper (Piper nigrum), and coniine, the infamous toxic principle of poison hemlock (Conium maculatum).[6] Lobeline, from Lobelia inflata, is another significant piperidine alkaloid with a history of use as a respiratory stimulant.[7]
Quantitative Insights: Biological Activities and Natural Abundance
The biological effects of pyrrolidine and piperidine alkaloids are vast and varied. The following tables summarize key quantitative data on their biological activities and yields from natural sources, providing a valuable resource for comparative analysis.
Table 1: Pharmacological Activities of Selected Pyrrolidine and Piperidine Alkaloids
| Alkaloid | Class | Biological Activity | Target/Assay | IC50/MIC/Ki | Citation(s) |
| Pyrrolidine Alkaloids | |||||
| Nicotine | Pyrrolidine | Agonist | Nicotinic Acetylcholine Receptors (nAChRs) | Varies by subtype | [8] |
| Hygrine | Pyrrolidine | - | - | - | [3][4] |
| 7,7a-diepialexine | Pyrrolizidine | Antiviral (Anti-HIV-1) | HIV-1 | 0.38 mM | [2] |
| Heliotrine | Pyrrolizidine | Anti-inflammatory | LPS-challenged RAW 264.7 macrophages (·NO production) | 52.4 µM | [2] |
| Europine | Pyrrolizidine | Anti-inflammatory | LPS-challenged RAW 264.7 macrophages (·NO production) | 7.9 µM | [2] |
| Piperidine Alkaloids | |||||
| Piperine | Piperidine | Anticancer | DU145 prostate cancer cells (Migration) | - | [2] |
| Antibacterial | Escherichia coli | 78 µg/mL | [9] | ||
| Antifungal | Candida albicans | 78 µg/mL | [9] | ||
| Lobeline | Piperidine | Agonist/Antagonist | Nicotinic Acetylcholine Receptors (nAChRs) | - | [10] |
| (-)-Spectaline derivative (LASSBio-767) | Piperidine | Cholinesterase Inhibitor | Rat brain acetylcholinesterase | Ki = 6.1 µM | |
| (-)-Spectaline derivative (LASSBio-822) | Piperidine | Cholinesterase Inhibitor | Rat brain acetylcholinesterase | Ki = 7.5 µM | |
| Juliflorine | Piperidine | Cholinesterase Inhibitor | Acetylcholinesterase (AChE) | 0.42 µM | [9] |
| Cholinesterase Inhibitor | Butyrylcholinesterase (BChE) | 0.12 µM | [9] |
Table 2: Extraction Yields of Selected Pyrrolidine and Piperidine Alkaloids from Natural Sources
| Alkaloid | Natural Source | Extraction Method | Yield | Citation(s) |
| Pyrrolidine Alkaloids | ||||
| Hygrine | Erythroxylum coca (Coca leaves) | - | ~0.2% | [4] |
| Piperidine Alkaloids | ||||
| Piperine | Piper nigrum (Black pepper) | Soxhlet extraction (Ethanol) | 10.1% (w/w) | [11] |
| Piper nigrum (Black pepper) | Soxhlet extraction (Dichloromethane) | 7.42% (w/w) | [11] | |
| Lobeline | Lobelia inflata (Indian tobacco) | Methanol extraction | 17.64 µg/g (tobacco) | [7] |
| Lobelia inflata (Indian tobacco) | Methanol extraction | 0.95 µg/g (whole plant) | [7] |
Experimental Protocols: A Guide to Investigation
This section provides detailed methodologies for key experiments commonly employed in the study of pyrrolidine and piperidine alkaloids.
Extraction and Isolation of Piperine from Piper nigrum
Objective: To extract and isolate piperine from black pepper.
Materials:
-
Dried, powdered black pepper (Piper nigrum)
-
Ethanol (95%)
-
Soxhlet apparatus
-
Rotary evaporator
-
Potassium hydroxide solution (10% in ethanol)
-
Dichloromethane
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Place 50 g of powdered black pepper into a thimble and position it in the Soxhlet extractor.
-
Add 250 mL of 95% ethanol to the round-bottom flask.
-
Conduct the Soxhlet extraction for 6-8 hours.
-
After extraction, concentrate the ethanolic extract using a rotary evaporator to obtain a crude oleoresin.
-
Dissolve the oleoresin in a minimal amount of dichloromethane.
-
Add the 10% ethanolic potassium hydroxide solution dropwise to precipitate impurities.
-
Filter the solution to remove the precipitate.
-
Concentrate the filtrate under reduced pressure.
-
Subject the resulting crude piperine to column chromatography on silica gel.
-
Elute the column with a gradient of hexane-ethyl acetate (starting with 100% hexane and gradually increasing the polarity).
-
Collect the fractions containing piperine (monitor by TLC).
-
Combine the pure fractions and evaporate the solvent to yield crystalline piperine.
Determination of Anticancer Activity using the MTT Assay
Objective: To assess the cytotoxicity of an alkaloid against a cancer cell line.
Materials:
-
Cancer cell line (e.g., HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well microtiter plates
-
Test alkaloid solution (in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[12][13]
-
Prepare serial dilutions of the test alkaloid in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the alkaloid. Include a vehicle control (medium with the solvent used to dissolve the alkaloid).
-
Incubate the plate for 48-72 hours.
-
After the incubation period, add 10 µL of the MTT solution to each well and incubate for another 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the alkaloid that inhibits 50% of cell growth).
Acetylcholinesterase Inhibition Assay
Objective: To determine the inhibitory effect of an alkaloid on acetylcholinesterase activity.
Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
Test alkaloid solution
-
96-well microtiter plate
-
Microplate reader
Procedure:
-
Prepare solutions of AChE, ATCI, and DTNB in the phosphate buffer.
-
In a 96-well plate, add 25 µL of different concentrations of the test alkaloid solution.
-
Add 50 µL of the AChE solution to each well and incubate for 15 minutes at 25°C.
-
Add 50 µL of the DTNB solution to each well.
-
Initiate the reaction by adding 25 µL of the ATCI solution.
-
Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute) for 10-15 minutes using a microplate reader in kinetic mode.[14]
-
The rate of the reaction is proportional to the AChE activity.
-
Calculate the percentage of inhibition for each concentration of the alkaloid and determine the IC50 value.
Visualizing the Mechanisms: Signaling Pathways and Workflows
Understanding the molecular mechanisms by which these alkaloids exert their effects is crucial for drug development. The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.
References
- 1. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. cdn.who.int [cdn.who.int]
- 4. Hygrine - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. PI3K/AKT/mTOR signaling pathway - Proteopedia, life in 3D [proteopedia.org]
- 7. austinpublishinggroup.com [austinpublishinggroup.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Antibacterial Activity and Antifungal Activity of Monomeric Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. Cytotoxicity determination by the MTT assay [bio-protocol.org]
- 13. researchhub.com [researchhub.com]
- 14. Application of HPLC-DAD for In Vitro Investigation of Acetylcholinesterase Inhibition Activity of Selected Isoquinoline Alkaloids from Sanguinaria canadensis Extracts - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: 1-(Pyrrolidin-2-ylmethyl)piperidine in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(Pyrrolidin-2-ylmethyl)piperidine and its derivatives are a class of chiral diamines derived from the readily available and inexpensive amino acid, L-proline. These compounds have emerged as powerful organocatalysts and ligands in asymmetric synthesis. Their structure, featuring a stereocenter defined by the pyrrolidine ring and two basic nitrogen atoms, allows for the formation of well-organized transition states, enabling high levels of stereocontrol in a variety of chemical transformations. This document provides an overview of the applications of these catalysts in asymmetric Michael additions and aldol reactions, including detailed experimental protocols and quantitative data.
Key Applications
The primary application of this compound and its analogues in asymmetric synthesis is as organocatalysts for carbon-carbon bond-forming reactions. They have proven to be particularly effective in:
-
Asymmetric Michael Additions: Catalyzing the conjugate addition of ketones to nitroolefins with high diastereoselectivity and enantioselectivity.
-
Asymmetric Aldol Reactions: Facilitating the reaction between ketones and aldehydes to produce chiral β-hydroxy ketones, key building blocks in organic synthesis.
The mechanism of catalysis generally proceeds through the formation of a chiral enamine intermediate between the ketone and the pyrrolidine nitrogen of the catalyst. This enamine then reacts with the electrophile (nitroolefin or aldehyde), with the chiral environment provided by the catalyst directing the stereochemical outcome of the reaction.
Data Presentation: Asymmetric Michael Addition
A notable example of the application of a this compound derivative is the use of (S)-2,2,6,6-Tetramethyl-N-(pyrrolidin-2-ylmethyl)piperidin-4-amine as an organocatalyst in the asymmetric Michael addition of cyclohexanone to various nitroolefins. This sterically hindered catalyst has demonstrated high efficiency, leading to excellent yields and stereoselectivities.
| Entry | Nitroolefin (Ar) | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, %) |
| 1 | C₆H₅ | 95 | 98:2 | 92 |
| 2 | 4-NO₂C₆H₄ | 98 | 99:1 | 93 |
| 3 | 4-ClC₆H₄ | 96 | 97:3 | 91 |
| 4 | 4-CH₃OC₆H₄ | 94 | 98:2 | 90 |
| 5 | 2-ClC₆H₄ | 92 | 95:5 | 88 |
Experimental Protocols
Synthesis of (S)-2,2,6,6-Tetramethyl-N-(pyrrolidin-2-ylmethyl)piperidin-4-amine
The synthesis of this chiral diamine catalyst starts from N-Cbz-L-prolinol.
Step 1: Mesylation of N-Cbz-L-prolinol To a solution of N-Cbz-L-prolinol (1.0 eq) and triethylamine (1.5 eq) in dichloromethane (CH₂Cl₂) at 0 °C is added methanesulfonyl chloride (1.2 eq) dropwise. The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature. The reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford the crude mesylate, which is used in the next step without further purification.
Step 2: Nucleophilic Substitution with 4-amino-2,2,6,6-tetramethylpiperidine A mixture of the crude mesylate from Step 1 (1.0 eq), 4-amino-2,2,6,6-tetramethylpiperidine (1.2 eq), and potassium carbonate (2.0 eq) in acetonitrile is heated at reflux for 12 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to give the Cbz-protected diamine.
Step 3: Deprotection The Cbz-protected diamine (1.0 eq) is dissolved in methanol, and 10% Pd/C (10 wt%) is added. The mixture is stirred under a hydrogen atmosphere (1 atm) at room temperature for 8 hours. The catalyst is removed by filtration through a pad of Celite, and the filtrate is concentrated under reduced pressure to yield (S)-2,2,6,6-Tetramethyl-N-(pyrrolidin-2-ylmethyl)piperidin-4-amine.
Asymmetric Michael Addition of Cyclohexanone to Nitroolefins
A general procedure for the organocatalytic Michael addition is as follows:
To a solution of the nitroolefin (0.25 mmol) and cyclohexanone (1.0 mmol, 4 eq) in chloroform (1.0 mL) is added (S)-2,2,6,6-Tetramethyl-N-(pyrrolidin-2-ylmethyl)piperidin-4-amine (0.025 mmol, 10 mol%). The reaction mixture is stirred at room temperature for the time indicated in the data table. Upon completion, the reaction mixture is directly purified by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to afford the corresponding Michael adduct. The diastereomeric ratio is determined by ¹H NMR analysis, and the enantiomeric excess is determined by HPLC analysis on a chiral stationary phase.
Asymmetric Aldol Reaction (General Protocol)
While a specific protocol for this compound in an aldol reaction is not detailed in the provided search results, a general procedure based on similar prolinol-derived catalysts can be adapted.
To a solution of the aldehyde (0.5 mmol) in acetone (2.0 mL) at -20 °C is added this compound (or a suitable derivative) (0.05 mmol, 10 mol%). The reaction is stirred at this temperature for 24-48 hours. The reaction is then quenched with a saturated aqueous solution of NH₄Cl and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The residue is purified by flash column chromatography to yield the aldol product. The diastereomeric ratio and enantiomeric excess are determined by ¹H NMR and chiral HPLC, respectively.
Visualizations
Synthesis Workflow for the Chiral Diamine Catalyst
Application Notes and Protocols: 1-(Pyrrolidin-2-ylmethyl)piperidine as a Chiral Ligand in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols are based on the established catalytic activity of structurally similar chiral diamine ligands derived from (S)-proline. As of the latest literature review, the specific application of 1-(Pyrrolidin-2-ylmethyl)piperidine in these catalytic systems has not been extensively reported. These notes serve as a representative guide to its potential applications and starting points for experimental design.
Introduction
This compound is a chiral diamine ligand derived from the natural amino acid (S)-proline. Its structure, featuring a stereogenic center and two distinct nitrogen environments (a secondary amine within the pyrrolidine ring and a tertiary amine in the piperidine ring), makes it a promising candidate for asymmetric catalysis. The bidentate coordination of the two nitrogen atoms to a metal center can create a well-defined chiral environment, enabling high stereocontrol in a variety of chemical transformations.
This document outlines the potential application of this compound as a ligand in palladium-catalyzed asymmetric allylic alkylation (AAA), a powerful carbon-carbon bond-forming reaction widely used in the synthesis of complex chiral molecules.
Synthesis of (S)-1-(Pyrrolidin-2-ylmethyl)piperidine
A plausible synthetic route starting from (S)-proline is outlined below. This multi-step synthesis involves the reduction of the carboxylic acid, protection of the resulting amine, activation of the hydroxyl group, and subsequent nucleophilic substitution with piperidine, followed by deprotection.
Caption: Synthetic workflow for (S)-1-(Pyrrolidin-2-ylmethyl)piperidine.
Application in Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA)
The chiral complex formed between this compound and a palladium precursor is anticipated to be an effective catalyst for the asymmetric allylic alkylation of various substrates. A representative reaction is the alkylation of 1,3-diphenylallyl acetate with dimethyl malonate.
Proposed Catalytic Cycle
The generally accepted mechanism for the Pd-catalyzed AAA reaction (Tsuji-Trost reaction) is depicted below. The chiral ligand influences the stereochemical outcome during the nucleophilic attack on the π-allyl palladium intermediate.
Caption: Proposed catalytic cycle for Pd-catalyzed AAA.
Representative Experimental Data
The following table summarizes hypothetical data for the palladium-catalyzed asymmetric allylic alkylation of 1,3-diphenylallyl acetate with dimethyl malonate, using (S)-1-(Pyrrolidin-2-ylmethyl)piperidine as the chiral ligand. This data is illustrative and based on typical results obtained with similar proline-derived diamine ligands.
| Entry | Pd Source (mol%) | Ligand (mol%) | Solvent | Base | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | [Pd(π-allyl)Cl]₂ (1.0) | 2.5 | THF | BSA, AcOK | 25 | 12 | 92 | 95 (R) |
| 2 | [Pd(π-allyl)Cl]₂ (1.0) | 2.5 | CH₂Cl₂ | BSA, AcOK | 25 | 12 | 95 | 93 (R) |
| 3 | [Pd(π-allyl)Cl]₂ (1.0) | 2.5 | Toluene | BSA, AcOK | 25 | 24 | 88 | 90 (R) |
| 4 | [Pd(π-allyl)Cl]₂ (0.5) | 1.25 | CH₂Cl₂ | BSA, AcOK | 25 | 18 | 93 | 92 (R) |
| 5 | Pd₂(dba)₃ (1.0) | 2.5 | CH₂Cl₂ | BSA, AcOK | 0 | 24 | 90 | 96 (R) |
BSA = N,O-Bis(trimethylsilyl)acetamide, AcOK = Potassium acetate
Experimental Protocols
General Procedure for Ligand Synthesis (Hypothetical)
(a) Synthesis of (S)-Prolinol: To a suspension of LiAlH₄ (1.2 eq.) in anhydrous THF at 0 °C under an argon atmosphere, a solution of (S)-proline (1.0 eq.) in anhydrous THF is added dropwise. The mixture is then refluxed for 6 hours. After cooling to 0 °C, the reaction is quenched by the sequential addition of water, 15% NaOH solution, and water. The resulting solid is filtered off, and the filtrate is concentrated under reduced pressure to yield (S)-prolinol.
(b) N-Boc Protection: To a solution of (S)-prolinol (1.0 eq.) in CH₂Cl₂ at 0 °C, di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) and triethylamine (1.2 eq.) are added. The reaction mixture is stirred at room temperature for 12 hours. The solvent is removed in vacuo, and the residue is purified by column chromatography to afford N-Boc-(S)-prolinol.
(c) Mesylation: To a solution of N-Boc-(S)-prolinol (1.0 eq.) and triethylamine (1.5 eq.) in anhydrous CH₂Cl₂ at 0 °C, methanesulfonyl chloride (1.2 eq.) is added dropwise. The mixture is stirred at 0 °C for 2 hours. The reaction is quenched with saturated NaHCO₃ solution, and the aqueous layer is extracted with CH₂Cl₂. The combined organic layers are dried over MgSO₄ and concentrated to give the crude mesylate, which is used in the next step without further purification.
(d) Nucleophilic Substitution with Piperidine: A solution of the crude mesylate (1.0 eq.) and piperidine (3.0 eq.) in acetonitrile is heated at 80 °C for 12 hours. The solvent is evaporated, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over MgSO₄, and concentrated. The crude product is purified by column chromatography to yield N-Boc-(S)-1-(Pyrrolidin-2-ylmethyl)piperidine.
(e) Deprotection: To a solution of the N-Boc protected ligand (1.0 eq.) in CH₂Cl₂, trifluoroacetic acid (TFA, 10 eq.) is added at 0 °C. The mixture is stirred at room temperature for 2 hours. The solvent and excess TFA are removed under reduced pressure. The residue is dissolved in CH₂Cl₂ and washed with 1 M NaOH solution. The organic layer is dried over MgSO₄ and concentrated to afford (S)-1-(Pyrrolidin-2-ylmethyl)piperidine.
General Procedure for Asymmetric Allylic Alkylation
Caption: General workflow for Pd-catalyzed AAA.
Procedure: In a flame-dried Schlenk tube under an argon atmosphere, [Pd(π-allyl)Cl]₂ (0.005 mmol, 1.0 mol%) and (S)-1-(Pyrrolidin-2-ylmethyl)piperidine (0.0125 mmol, 2.5 mol%) are dissolved in the desired solvent (2 mL). The mixture is stirred at room temperature for 30 minutes. Subsequently, 1,3-diphenylallyl acetate (0.5 mmol, 1.0 eq.), dimethyl malonate (1.0 mmol, 2.0 eq.), and N,O-Bis(trimethylsilyl)acetamide (BSA, 1.0 mmol, 2.0 eq.) followed by potassium acetate (0.05 mmol, 10 mol%) are added. The reaction mixture is stirred at the specified temperature and monitored by TLC. Upon completion, the reaction is quenched with saturated aqueous NH₄Cl solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired product. The enantiomeric excess is determined by chiral HPLC analysis.
Concluding Remarks
This compound, as a readily accessible chiral diamine from the chiral pool, holds significant potential as a ligand in asymmetric catalysis. The protocols and data presented herein, though based on the performance of analogous ligands, provide a strong foundation for the investigation of this specific ligand in palladium-catalyzed asymmetric allylic alkylation and other transition metal-catalyzed transformations. Further experimental validation is required to fully elucidate its catalytic efficacy and broaden its applications in the synthesis of valuable chiral compounds for the pharmaceutical and agrochemical industries.
Application Note: N-Alkylation of 1-(Pyrrolidin-2-ylmethyl)piperidine
Abstract
This application note provides a detailed protocol for the N-alkylation of the secondary amine on the pyrrolidine ring of 1-(pyrrolidin-2-ylmethyl)piperidine. Two common and effective methods are presented: direct alkylation using alkyl halides and reductive amination with aldehydes or ketones. These methods offer versatile pathways to synthesize a variety of N-substituted derivatives, which are valuable scaffolds in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug development.
Introduction
The this compound scaffold is a key structural motif found in numerous biologically active compounds. The secondary amine on the pyrrolidine ring provides a crucial handle for chemical modification, allowing for the introduction of various functional groups to modulate the pharmacological properties of the parent molecule. N-alkylation is a fundamental transformation to achieve this diversification. This note details two robust protocols for this purpose: direct alkylation and reductive amination.
Experimental Protocols
Method 1: Direct N-Alkylation with Alkyl Halides
This method involves the reaction of this compound with an alkyl halide in the presence of a base to neutralize the hydrogen halide formed during the reaction.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide, methyl iodide)
-
Anhydrous potassium carbonate (K₂CO₃) or triethylamine (TEA)
-
Acetonitrile (ACN) or N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Rotary evaporator
-
Magnetic stirrer and hotplate
-
Standard laboratory glassware
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous acetonitrile (10 mL/mmol), add anhydrous potassium carbonate (2.0 eq).
-
Stir the suspension at room temperature for 10 minutes.
-
Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate/hexanes with triethylamine).
Method 2: Reductive Amination with Aldehydes or Ketones
This two-step, one-pot procedure involves the formation of an iminium ion intermediate from the reaction of the secondary amine with an aldehyde or ketone, followed by in-situ reduction.
Materials:
-
This compound
-
Aldehyde or ketone (e.g., benzaldehyde, acetone)
-
Sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (optional, as a catalyst)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1.0 eq) and the aldehyde or ketone (1.2 eq) in dichloromethane (15 mL/mmol).
-
If the substrate is an amine salt, add a base like triethylamine (1.1 eq) to liberate the free amine.
-
Stir the mixture at room temperature for 30 minutes to allow for iminium ion formation. A catalytic amount of acetic acid can be added to facilitate this step.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Once the reaction is complete, quench by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Data Presentation
The following table summarizes representative reaction conditions and expected yields for the N-alkylation of this compound based on the protocols described above.
| Alkylating Agent | Method | Base/Reducing Agent | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Methyl Iodide | Direct Alkylation | K₂CO₃ | ACN | 60 | 4-6 | 85-95 |
| Benzyl Bromide | Direct Alkylation | K₂CO₃ | DMF | 80 | 6-8 | 80-90 |
| Benzaldehyde | Reductive Amination | NaBH(OAc)₃ | DCE | RT | 12-16 | 75-85 |
| Acetone | Reductive Amination | NaBH(OAc)₃ | DCM | RT | 16-24 | 70-80 |
Visualizations
Caption: Workflow for the N-alkylation of this compound.
Safety Precautions
-
All experiments should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Alkyl halides are often toxic and lachrymatory; handle with care.
-
Sodium triacetoxyborohydride and sodium cyanoborohydride are moisture-sensitive and toxic; handle in a dry atmosphere and avoid inhalation.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
Application Notes and Protocols: Evaluating 1-(Pyrrolidin-2-ylmethyl)piperidine and its Analogs in Analgesic Drug Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrrolidine and piperidine scaffolds are privileged structures in medicinal chemistry, forming the core of numerous biologically active compounds, including analgesics.[1][2][3][4] The compound 1-(Pyrrolidin-2-ylmethyl)piperidine represents a novel chemical entity combining both of these important pharmacophores. While specific analgesic data for this compound is not yet prevalent in public literature, its structural motifs suggest a potential for interaction with biological targets relevant to pain pathways. The presence of the piperidine ring is a key feature in the structure-activity relationship of many opioid analgesics.[2][5] This document provides a comprehensive guide for the systematic evaluation of this compound and its newly synthesized analogs as potential analgesic drug candidates.
These application notes and protocols are designed to guide researchers through the essential stages of drug discovery, from initial synthesis and in vitro screening to comprehensive in vivo efficacy and preliminary safety assessments.
Synthesis of this compound Analogs
The synthesis of this compound and its derivatives can be achieved through various established synthetic routes. One common approach involves the reductive amination of a suitable pyrrolidine derivative with a piperidine-containing aldehyde or ketone. Alternatively, nucleophilic substitution reactions between a haloalkylpyrrolidine and piperidine can be employed.[6][7]
A general synthetic scheme is outlined below:
Caption: General synthetic scheme for this compound.
Further chemical modifications can be introduced to explore the structure-activity relationship (SAR). For instance, substitution on the pyrrolidine or piperidine rings can be investigated to modulate potency, selectivity, and pharmacokinetic properties.
In Vitro Screening Protocols
In vitro assays are essential for the initial characterization of the pharmacological profile of novel compounds. These assays provide valuable information on the mechanism of action and potential molecular targets.
Receptor Binding Assays
Objective: To determine the binding affinity of the test compounds for key receptors involved in pain modulation, such as opioid (μ, δ, κ), and other relevant GPCRs.
Protocol:
-
Membrane Preparation: Prepare cell membrane homogenates from cell lines stably expressing the receptor of interest (e.g., CHO-K1 cells expressing human μ-opioid receptor).
-
Radioligand Binding: Incubate the membrane preparation with a specific radioligand (e.g., [³H]-DAMGO for μ-opioid receptor) and varying concentrations of the test compound.
-
Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Detection: Quantify the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can be calculated from the IC50 using the Cheng-Prusoff equation.
Functional Assays
Objective: To assess the functional activity of the compounds at the target receptors (i.e., agonist, antagonist, or allosteric modulator).
Protocol (cAMP Assay for Gi-coupled receptors like opioid receptors):
-
Cell Culture: Plate cells expressing the receptor of interest in a suitable microplate.
-
Compound Treatment: Treat the cells with varying concentrations of the test compound in the presence of an adenylyl cyclase activator (e.g., forskolin).
-
Lysis and Detection: Lyse the cells and measure the intracellular cyclic adenosine monophosphate (cAMP) levels using a suitable detection kit (e.g., HTRF, ELISA).
-
Data Analysis: Generate dose-response curves to determine the EC50 (effective concentration to produce 50% of the maximal response) for agonists or the IC50 for antagonists.
In Vivo Analgesic Models
In vivo models are crucial for evaluating the analgesic efficacy of lead compounds in a whole-organism context. A variety of models are available to assess different types of pain, including acute, inflammatory, and neuropathic pain.[8][9][10][11][12]
Acetic Acid-Induced Writhing Test (Visceral Pain)
Objective: To evaluate the peripheral analgesic activity of the test compounds.[13]
Protocol:
-
Animal Acclimation: Acclimate mice to the experimental environment.
-
Compound Administration: Administer the test compound or vehicle control via a suitable route (e.g., intraperitoneal, oral).
-
Induction of Writhing: After a predetermined time, inject a 0.6% acetic acid solution intraperitoneally to induce writhing behavior (abdominal constrictions and stretching).
-
Observation: Immediately after the acetic acid injection, count the number of writhes for a defined period (e.g., 20 minutes).
-
Data Analysis: Calculate the percentage of inhibition of writhing for each group compared to the vehicle control group.
Hot Plate Test (Central Nociceptive Pain)
Objective: To assess the central analgesic activity of the test compounds.[9][10][11]
Protocol:
-
Animal Acclimation: Acclimate mice or rats to the hot plate apparatus.
-
Baseline Measurement: Determine the baseline latency for each animal to a thermal stimulus (e.g., licking a hind paw or jumping) on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5 °C). A cut-off time is set to prevent tissue damage.
-
Compound Administration: Administer the test compound or vehicle control.
-
Post-treatment Measurement: Measure the reaction latency at different time points after compound administration.
-
Data Analysis: Calculate the percentage of the maximum possible effect (%MPE) for each animal at each time point.
Formalin Test (Inflammatory Pain)
Objective: To evaluate the efficacy of the compounds in a model of tonic chemical pain.[9][14]
Protocol:
-
Animal Acclimation: Place animals in an observation chamber for acclimation.
-
Compound Administration: Administer the test compound or vehicle control.
-
Formalin Injection: After the appropriate pre-treatment time, inject a dilute formalin solution (e.g., 2.5%) into the plantar surface of one hind paw.
-
Observation: Record the amount of time the animal spends licking or biting the injected paw. The response is biphasic: an early, acute phase (0-5 minutes) and a late, inflammatory phase (15-30 minutes).
-
Data Analysis: Compare the duration of nociceptive behavior between the treated and control groups for both phases.
Data Presentation
Quantitative data from the proposed experiments should be summarized in clear and concise tables to facilitate comparison and analysis.
Table 1: In Vitro Receptor Binding and Functional Activity of this compound Analogs
| Compound ID | μ-Opioid Receptor Ki (nM) | δ-Opioid Receptor Ki (nM) | κ-Opioid Receptor Ki (nM) | μ-Opioid Receptor EC50 (nM) (cAMP assay) |
| P-001 | Data | Data | Data | Data |
| P-002 | Data | Data | Data | Data |
| Morphine | Reference Value | Reference Value | Reference Value | Reference Value |
Table 2: In Vivo Analgesic Efficacy of Lead Compounds
| Compound ID | Dose (mg/kg) | Acetic Acid Writhing Inhibition (%) | Hot Plate Latency (% MPE at 60 min) | Formalin Test - Late Phase Inhibition (%) |
| P-001 | 10 | Data | Data | Data |
| P-001 | 30 | Data | Data | Data |
| Morphine | 5 | Reference Value | Reference Value | Reference Value |
Visualizing Experimental Workflows and Pathways
Experimental Workflow for Analgesic Drug Discovery
Caption: A streamlined workflow for the discovery of novel analgesic agents.
Potential Signaling Pathway for an Opioid Agonist
Caption: Potential mechanism of action for an opioid receptor agonist.
Conclusion
The rational design and systematic evaluation of compounds containing the this compound scaffold hold promise for the discovery of novel analgesic agents. The protocols and workflows detailed in this document provide a robust framework for researchers to characterize the analgesic potential of this and related chemical series. Through a comprehensive approach encompassing synthesis, in vitro pharmacology, and in vivo efficacy studies, promising lead candidates can be identified and advanced toward preclinical development.
References
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analgesic activity of alkyl piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. longdom.org [longdom.org]
- 6. mdpi.com [mdpi.com]
- 7. Total Synthesis of Pyrrolidine and Piperidine Natural Products via TMSOTf-Mediated "5/6-endo-dig" Reductive Hydroamination of Enynyl Amines [organic-chemistry.org]
- 8. In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. preclinical screening models for Analgesic drugs | PPTX [slideshare.net]
- 10. researchgate.net [researchgate.net]
- 11. In-Vivo Models for Management of Pain [scirp.org]
- 12. What in vivo models are used for pain studies? [synapse.patsnap.com]
- 13. ijisrt.com [ijisrt.com]
- 14. Experimental screening for analgesic and anti-inflammatory effect of novel compounds with a pyrrole heterocycle [pharmacia.pensoft.net]
Application Notes and Protocols for High-Throughput Screening of 1-(Pyrrolidin-2-ylmethyl)piperidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for high-throughput screening (HTS) assays relevant to the discovery and characterization of novel drug candidates based on the 1-(pyrrolidin-2-ylmethyl)piperidine scaffold. This chemical moiety is of significant interest in medicinal chemistry due to its presence in compounds targeting the central nervous system.
Introduction
The this compound scaffold is a key structural motif found in a variety of biologically active compounds.[1] Derivatives of this scaffold have shown affinity for several important drug targets, including G-protein coupled receptors (GPCRs) such as muscarinic acetylcholine receptors (mAChRs) and sigma receptors (σRs). High-throughput screening is an essential tool for efficiently identifying and characterizing the biological activity of large libraries of such compounds, accelerating the drug discovery process.[2]
This guide focuses on three primary HTS assays suitable for screening this compound derivatives:
-
Radioligand Binding Assays: A robust method for quantifying the affinity of a compound for a specific receptor.[3]
-
Fluorescence Polarization (FP) Assays: A homogeneous assay format ideal for HTS, measuring competitive binding.[4]
-
Calcium Mobilization Assays: A cell-based functional assay that measures receptor activation.[5]
Potential Biological Targets
Muscarinic Acetylcholine Receptors (mAChRs) Muscarinic receptors are GPCRs that mediate the effects of the neurotransmitter acetylcholine in the central and peripheral nervous system. They are implicated in a wide range of physiological functions and are attractive therapeutic targets for various diseases. There are five subtypes (M1-M5), each with distinct signaling pathways and tissue distribution.[6]
Sigma Receptors (σRs) Initially misidentified as opioid receptors, sigma receptors are now recognized as a unique class of intracellular proteins. The two main subtypes, σ1 and σ2, are involved in a variety of cellular functions and are considered promising targets for neurological disorders and cancer.[7]
Data Presentation: Representative Affinities of Piperidine and Pyrrolidine Derivatives
The following tables summarize the binding affinities (Ki or IC50) of various piperidine and pyrrolidine derivatives for muscarinic and sigma receptors. This data, derived from public sources, serves as a reference for the expected potency and selectivity of compounds based on the this compound scaffold.
Table 1: Binding Affinities of Piperidine/Pyrrolidine Derivatives for Sigma Receptors
| Compound Class | Derivative | Receptor Subtype | Ki (nM) | Reference |
| Piperidine | 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone | σ1 | 3.2 | [7] |
| Piperidine | Haloperidol (Reference) | σ1 | 2.5 | [7] |
| Piperidine | N-[(4-methoxyphenoxy)ethyl]piperidines | σ1 | 0.89-1.49 | [8] |
| Piperidine | 4-amino-piperidine derivative | σ1 | 1531 | [3] |
| Piperidine | 4-amino-piperidine derivative | σ1 | 3.64 | [3] |
Table 2: Binding Affinities of Piperidine/Pyrrolidine Derivatives for Muscarinic Receptors
| Compound Class | Derivative | Receptor Subtype | Ki (nM) | Reference |
| Piperidinyl piperidine | Analog series | M2 | >100-fold selectivity over M1/M3 | [6] |
| 4-amino-piperidine | Compound 50 | M3 | 4.8 | [9] |
| 4-amino-piperidine | Compound 50 | M2 | 1141 | [9] |
| N-methyl-4-piperidyl benzilates | Enantiomeric series | M1, M2, M3 | Varies with configuration | [10] |
| Bipiperidine | TBPB | M1 | Allosteric agonist | [11] |
Experimental Protocols
Radioligand Binding Assay for Sigma-1 Receptors
This protocol describes a competitive binding assay to determine the affinity (Ki) of test compounds for the sigma-1 receptor.
Materials:
-
Receptor Source: Membranes from cells expressing human sigma-1 receptors.
-
Radioligand: --INVALID-LINK---Pentazocine.
-
Non-specific Binding Control: Haloperidol.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Test Compounds: this compound derivatives.
-
Scintillation Cocktail.
-
Glass fiber filters.
-
96-well plates.
-
Filtration apparatus.
-
Scintillation counter.
Protocol:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In a 96-well plate, add in the following order:
-
50 µL of assay buffer (for total binding) or 10 µM Haloperidol (for non-specific binding) or test compound dilution.
-
50 µL of --INVALID-LINK---Pentazocine at a final concentration approximate to its Kd.
-
100 µL of the receptor membrane preparation.
-
-
Incubate the plate at 37°C for 150 minutes with gentle agitation.
-
Terminate the binding reaction by rapid filtration through glass fiber filters pre-soaked in assay buffer.
-
Wash the filters three times with ice-cold assay buffer.
-
Dry the filters and place them in scintillation vials.
-
Add scintillation cocktail to each vial and allow to equilibrate.
-
Measure the radioactivity in a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value for each test compound by non-linear regression analysis of the competition binding data.
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.
Fluorescence Polarization (FP) Assay for GPCRs
This protocol outlines a competitive FP assay to screen for compounds that displace a fluorescently labeled ligand from a GPCR, such as a muscarinic or sigma receptor.
Materials:
-
Receptor Source: Purified GPCR or membrane preparations.
-
Fluorescent Tracer: A fluorescently labeled ligand with known affinity for the target receptor.
-
Assay Buffer: Phosphate-buffered saline (PBS) or other suitable buffer.
-
Test Compounds: this compound derivatives.
-
Black, low-binding 384-well plates.
-
A microplate reader capable of measuring fluorescence polarization.
Protocol:
-
Optimize the concentration of the fluorescent tracer to give a stable and robust fluorescence polarization signal.
-
Optimize the concentration of the receptor to achieve a significant shift in polarization upon tracer binding.
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In a 384-well plate, add the assay components in the following order:
-
Assay buffer.
-
Test compound or vehicle control.
-
Fluorescent tracer.
-
Receptor preparation.
-
-
Incubate the plate at room temperature for a predetermined time to reach equilibrium (typically 30-60 minutes), protected from light.
-
Measure the fluorescence polarization (in mP units) using a plate reader with appropriate excitation and emission filters.
-
Data Analysis: A decrease in the mP value in the presence of a test compound indicates displacement of the fluorescent tracer and binding of the test compound to the receptor.
-
Determine the IC50 values for active compounds.
Calcium Mobilization Assay for M1 Muscarinic Receptor
This cell-based functional assay measures the activation of Gq-coupled receptors, such as the M1 muscarinic receptor, by detecting changes in intracellular calcium levels.[12]
Materials:
-
Cell Line: A cell line stably expressing the human M1 muscarinic receptor (e.g., CHO or HEK293 cells).
-
Calcium-sensitive fluorescent dye: E.g., Fluo-4 AM or Calcium-5.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Agonist Control: Carbachol or Acetylcholine.
-
Antagonist Control: Atropine.
-
Test Compounds: this compound derivatives.
-
Black, clear-bottom 96- or 384-well cell culture plates.
-
A fluorescence plate reader with automated liquid handling (e.g., FLIPR or FlexStation).
Protocol:
-
Seed the M1-expressing cells into the microplates and grow overnight to form a confluent monolayer.
-
Remove the culture medium and load the cells with the calcium-sensitive dye in assay buffer for 1 hour at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
Prepare serial dilutions of the test compounds and control agonist/antagonist in assay buffer in a separate plate.
-
Place both the cell plate and the compound plate into the fluorescence plate reader.
-
Establish a baseline fluorescence reading from the cell plate.
-
The instrument's liquid handler will then add the test compounds or controls to the cell plate.
-
Immediately begin kinetic reading of the fluorescence intensity. An increase in fluorescence indicates a rise in intracellular calcium, signifying receptor activation.
-
Data Analysis:
-
For agonists: Determine the EC50 from the dose-response curve of fluorescence increase.
-
For antagonists: Pre-incubate cells with the test compound before adding a known concentration of agonist. A decrease in the agonist-induced signal indicates antagonism. Determine the IC50.
-
Signaling Pathway and Workflow Diagrams
The following diagrams were generated using the DOT language to illustrate key biological pathways and experimental workflows.
Caption: A generalized workflow for high-throughput screening of novel compounds.
Caption: Gq-coupled signaling cascade of the M1 muscarinic acetylcholine receptor.
Caption: A simplified view of the sigma-1 receptor's role in cellular signaling.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 6. Design and synthesis of piperidinyl piperidine analogues as potent and selective M2 muscarinic receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. ricerca.uniba.it [ricerca.uniba.it]
- 9. researchgate.net [researchgate.net]
- 10. Enantiomeric N-methyl-4-piperidyl benzilates as muscarinic receptor ligands: Radioligand binding studies and docking studies to models of the three muscarinic receptors M1, M2 and M3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The M1 muscarinic receptor allosteric agonists AC-42 and 1-[1'-(2-methylbenzyl)-1,4'-bipiperidin-4-yl]-1,3-dihydro-2H-benzimidazol-2-one bind to a unique site distinct from the acetylcholine orthosteric site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. innoprot.com [innoprot.com]
Application Notes and Protocols for the Development of Novel CNS Agents from a 1-(Pyrrolidin-2-ylmethyl)piperidine Scaffold
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the development of novel Central Nervous System (CNS) agents based on the 1-(pyrrolidin-2-ylmethyl)piperidine scaffold. This scaffold serves as a versatile starting point for the synthesis of compounds targeting various CNS receptors, including dopamine, serotonin, and sigma receptors, which are implicated in a range of neurological and psychiatric disorders.
Introduction to the this compound Scaffold
The this compound core structure combines the key pharmacophoric elements of both pyrrolidine and piperidine rings. This unique combination offers a three-dimensional architecture that can be strategically modified to achieve high affinity and selectivity for specific CNS targets. The pyrrolidine moiety can be substituted to interact with specific receptor pockets, while the piperidine ring can influence physicochemical properties such as lipophilicity and basicity, which are crucial for blood-brain barrier penetration and pharmacokinetic profiles.
Key CNS Targets and Rationale
The this compound scaffold is a promising framework for developing ligands for several key CNS receptors:
-
Dopamine D2 Receptors: Antagonists of the D2 receptor are a cornerstone in the treatment of psychosis. The pyrrolidine portion of the scaffold can be derivatized to mimic the interactions of known D2 antagonists.
-
Serotonin 5-HT1A Receptors: Agonists at the 5-HT1A receptor have shown efficacy in treating anxiety and depression. The scaffold can be elaborated to incorporate features known to promote 5-HT1A agonism.
-
Sigma-1 (σ1) Receptors: These receptors are involved in a variety of cellular functions and are considered therapeutic targets for neurodegenerative diseases, pain, and psychiatric disorders. The lipophilic and basic nature of the piperidine ring is a common feature in many high-affinity sigma-1 ligands.
Data Presentation: In Vitro Binding Affinities of Structurally Related Compounds
While comprehensive structure-activity relationship (SAR) data for a series of direct this compound analogs is not extensively available in the public domain, the following tables summarize the in vitro binding affinities of structurally related compounds. This data provides valuable insights into the potential of the core scaffold and guides the design of new derivatives.
Table 1: Dopamine D2 Receptor Binding Affinity of Substituted N-[(1-benzyl-2-pyrrolidinyl)methyl]benzamides
| Compound ID | R Group (Benzamide) | IC50 (nM) for [3H]spiperone binding |
| 1 | 2,3-dimethoxy | ~1 |
| 2 | 5,6-dimethoxy (salicylamide) | ~1 |
| 3 | 3-bromo-5,6-dimethoxy (salicylamide) | Potent |
These compounds share the (pyrrolidin-2-yl)methylamine core and demonstrate that appropriate substitution on an aromatic moiety attached to the amine can lead to high D2 receptor affinity.
Table 2: Serotonin 5-HT1A Receptor Binding Affinity of a Related Pyrrolidine Derivative
| Compound ID | Structure | Ki (nM) for 5-HT1A |
| 4 | (S)-N-[[1-(2-phenylethyl)pyrrolidin-2-yl]methyl]cyclohexanecarboxamide | 0.49 |
This compound, while not containing a piperidine ring, highlights the potential for high 5-HT1A affinity with the (pyrrolidin-2-yl)methylamine substructure.
Table 3: Sigma-1 Receptor Binding Affinity of Piperidine Analogs
| Compound ID | Structure | Ki (nM) for σ1 Receptor |
| 5 | 4-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl)-5-iodo-3-methoxy-2-(methylperoxy)benzamide | 3.64 |
| 6 | Piperidine analog of compound 5 | 1531 |
| 7 | N-Benzyl-N-(2-(3,4-dichlorophenyl)ethyl)piperidin-4-amine | 4.41 |
This data illustrates that piperidine-containing structures can exhibit high affinity for the sigma-1 receptor, a desirable property for novel CNS agents.[1]
Experimental Protocols
Synthesis of the this compound Scaffold
A general and efficient method for the synthesis of the core scaffold is via N-alkylation of piperidine with a suitable 2-substituted pyrrolidine derivative.
Protocol 1: Synthesis of 1-((1-tert-butoxycarbonyl)pyrrolidin-2-yl)methyl)piperidine
-
Starting Material: Commercially available (S)-(-)-2-(Hydroxymethyl)pyrrolidine.
-
Protection: Protect the pyrrolidine nitrogen with a suitable protecting group, such as a tert-butoxycarbonyl (Boc) group, using di-tert-butyl dicarbonate (Boc)2O in a suitable solvent like dichloromethane (DCM).
-
Activation of the Hydroxyl Group: Convert the primary alcohol to a good leaving group. A common method is tosylation using p-toluenesulfonyl chloride (TsCl) in the presence of a base like triethylamine (TEA) or pyridine in DCM.
-
N-Alkylation: React the resulting tosylate with piperidine in a suitable solvent such as acetonitrile or DMF, often with a base like potassium carbonate (K2CO3) to scavenge the generated acid, and heat the reaction mixture to drive the substitution.
-
Purification: After the reaction is complete, perform a standard aqueous workup, extract the product with an organic solvent, dry the organic layer, and purify the crude product by column chromatography on silica gel.
-
Deprotection (Optional): The Boc protecting group can be removed under acidic conditions (e.g., trifluoroacetic acid in DCM) to yield the free secondary amine of the pyrrolidine ring, which can be further functionalized.
In Vitro Radioligand Binding Assays
These assays are crucial for determining the affinity of newly synthesized compounds for their target receptors.
Protocol 2: General Protocol for Radioligand Binding Assay [2][3]
-
Membrane Preparation: Prepare cell membrane homogenates from cells stably expressing the human receptor of interest (e.g., Dopamine D2, Serotonin 5-HT1A, or Sigma-1).
-
Assay Buffer: Use a buffer appropriate for the specific receptor (e.g., Tris-HCl buffer with physiological salts).
-
Incubation: In a 96-well plate, incubate the cell membranes with a specific radioligand (e.g., [3H]Spiperone for D2, [3H]8-OH-DPAT for 5-HT1A, or --INVALID-LINK---Pentazocine for σ1) and various concentrations of the test compound.
-
Determination of Non-specific Binding: Include wells with an excess of a known high-affinity unlabeled ligand to determine non-specific binding.
-
Equilibrium: Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.[2]
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Convert the IC50 to a Ki (inhibition constant) value using the Cheng-Prusoff equation.
In Vivo Behavioral Models
Preclinical in vivo models are essential to evaluate the potential therapeutic effects of lead compounds on CNS-related behaviors.
Protocol 3: Amphetamine-Induced Hyperlocomotion in Mice (Model for Psychosis) [4]
-
Animals: Use male adult mice (e.g., C57BL/6).
-
Acclimation: Acclimate the mice to the testing room and the open-field arenas for at least 60 minutes before the experiment.
-
Drug Administration: Administer the test compound or vehicle intraperitoneally (i.p.) at a predetermined time before the psychostimulant challenge.
-
Psychostimulant Challenge: Administer amphetamine (e.g., 2-5 mg/kg, i.p.) to induce hyperlocomotion.
-
Behavioral Recording: Immediately place the mice in the open-field arenas and record their locomotor activity (e.g., distance traveled, rearing frequency) for 60-90 minutes using an automated activity monitoring system.
-
Data Analysis: Analyze the locomotor activity data to determine if the test compound can attenuate the amphetamine-induced hyperlocomotion, which is indicative of potential antipsychotic activity.
Protocol 4: Elevated Plus Maze in Rats (Model for Anxiety)
-
Apparatus: Use a plus-shaped maze raised from the floor, with two open arms and two closed arms.
-
Animals: Use male adult rats (e.g., Sprague-Dawley).
-
Drug Administration: Administer the test compound or vehicle (e.g., i.p. or orally) at a specific time before testing.
-
Testing: Place the rat in the center of the maze, facing an open arm, and allow it to explore freely for 5 minutes.
-
Behavioral Recording: Record the time spent in the open arms and the number of entries into the open and closed arms using a video tracking system.
-
Data Analysis: An increase in the time spent and the number of entries into the open arms is indicative of an anxiolytic-like effect.
Visualizations
Signaling Pathway
Caption: Simplified Dopamine D2 receptor signaling pathway and the antagonistic action of a potential agent.
Experimental Workflow
Caption: General workflow for the development of CNS agents from the this compound scaffold.
Logical Relationship
Caption: Key molecular properties influencing the pharmacological outcomes of derivatives from the scaffold.
References
- 1. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. revvity.com [revvity.com]
- 4. In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating Receptor Binding Affinity: Application Notes & Protocols
This document provides detailed protocols and application notes for key experimental methods used to evaluate the binding affinity of ligands to their receptors. These protocols are intended for researchers, scientists, and professionals involved in drug discovery and development.
Introduction
Understanding the interaction between a ligand (e.g., a drug candidate) and its receptor is fundamental to pharmacology and drug development. Binding affinity, often quantified by the dissociation constant (Kd), is a critical parameter that describes the strength of this interaction. A lower Kd value signifies a higher binding affinity. This document outlines three primary biophysical techniques for determining binding affinity: Radioligand Binding Assays, Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC).
Radioligand Binding Assays
Radioligand binding assays are a classic and robust method for quantifying ligand-receptor interactions. These assays use a radioactively labeled ligand (radioligand) to measure its binding to a receptor. There are two main types: saturation assays and competition assays.
Saturation Binding Assay
Saturation assays determine the equilibrium dissociation constant (Kd) and the maximum receptor density (Bmax) by incubating a fixed amount of receptor preparation with increasing concentrations of a radioligand.
Experimental Protocol:
-
Receptor Preparation: Prepare cell membranes or purified receptors and determine the total protein concentration using a standard protein assay (e.g., BCA or Bradford).
-
Assay Buffer Preparation: Prepare an appropriate binding buffer (e.g., Tris-HCl with MgCl2 and protease inhibitors).
-
Reaction Setup:
-
Set up a series of tubes. For each radioligand concentration, prepare two sets: one for "Total Binding" and one for "Non-specific Binding" (NSB).
-
To the NSB tubes, add a high concentration of an unlabeled competing ligand (typically 100-1000 times the Kd of the unlabeled ligand) to saturate the receptors.
-
Add the prepared receptor membranes to all tubes.
-
Add increasing concentrations of the radioligand to the tubes.
-
-
Incubation: Incubate the tubes at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.
-
Separation: Rapidly separate the bound from the free radioligand. This is commonly achieved by vacuum filtration through a glass fiber filter, which traps the receptor-bound ligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Specific Binding = Total Binding - Non-specific Binding.
-
Plot specific binding as a function of the radioligand concentration.
-
Fit the data to a one-site binding (hyperbola) equation using non-linear regression to determine the Kd and Bmax values.
-
Data Presentation:
| [Radioligand] (nM) | Total Binding (CPM) | Non-specific Binding (CPM) | Specific Binding (CPM) |
| 0.1 | 1500 | 200 | 1300 |
| 0.5 | 6500 | 450 | 6050 |
| 1.0 | 11000 | 700 | 10300 |
| 5.0 | 25000 | 1500 | 23500 |
| 10.0 | 31000 | 2500 | 28500 |
| 20.0 | 34000 | 4000 | 30000 |
| 50.0 | 35500 | 6000 | 29500 |
Experimental Workflow: Saturation Assay
Competition Binding Assay
Competition assays measure the affinity of an unlabeled test compound by quantifying its ability to compete with a fixed concentration of a radioligand for binding to the receptor. The result is an IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding), which can be converted to an inhibition constant (Ki).
Experimental Protocol:
-
Reagent Preparation: Prepare receptor membranes, assay buffer, a fixed concentration of radioligand (typically at or near its Kd), and serial dilutions of the unlabeled test compound.
-
Reaction Setup:
-
Set up tubes for total binding (radioligand only), non-specific binding (radioligand + excess of a different high-affinity unlabeled ligand), and competitor curves (radioligand + serial dilutions of the test compound).
-
Add receptor membranes to all tubes.
-
Add the fixed concentration of radioligand to all tubes.
-
Add the serially diluted test compound to the appropriate tubes.
-
-
Incubation: Incubate the reaction to equilibrium.
-
Separation & Quantification: Follow the same separation, washing, and quantification steps as in the saturation assay.
-
Data Analysis:
-
Calculate the percentage of specific binding at each concentration of the test compound.
-
Plot the percent specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using non-linear regression to determine the IC50.
-
Convert the IC50 to a Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Data Presentation:
| [Test Compound] (log M) | % Specific Binding |
| -10 | 99.5 |
| -9.5 | 98.1 |
| -9.0 | 92.3 |
| -8.5 | 75.4 |
| -8.0 | 49.8 |
| -7.5 | 24.6 |
| -7.0 | 8.9 |
| -6.5 | 2.5 |
| -6.0 | 1.2 |
Experimental Workflow: Competition Assay
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that measures real-time binding interactions between an analyte in solution and a ligand immobilized on a sensor chip. It provides kinetic data, including the association rate constant (ka) and dissociation rate constant (kd), from which the equilibrium dissociation constant (Kd = kd/ka) is calculated.
Experimental Protocol:
-
Sensor Chip Preparation: Choose a sensor chip appropriate for the ligand. Covalently immobilize the ligand (often the receptor) to the sensor chip surface following the manufacturer's instructions (e.g., via amine coupling).
-
System Priming: Prime the SPR instrument with running buffer to ensure a stable baseline.
-
Analyte Preparation: Prepare a series of dilutions of the analyte (the binding partner) in the running buffer. Also include a "zero concentration" sample (buffer only) for double referencing.
-
Binding Measurement (Kinetic Analysis):
-
Association: Inject the lowest concentration of the analyte over the sensor surface at a constant flow rate and monitor the change in response units (RU) over time.
-
Dissociation: After the association phase, switch the injection back to running buffer only and monitor the decrease in RU as the analyte dissociates.
-
Regeneration: Inject a regeneration solution (e.g., low pH glycine) to remove all bound analyte from the immobilized ligand, preparing the surface for the next cycle.
-
Cycle: Repeat the association, dissociation, and regeneration steps for each concentration of the analyte, from lowest to highest.
-
-
Data Analysis:
-
Subtract the response from a reference channel and the buffer-only injection to correct for bulk refractive index changes and instrument drift (double referencing).
-
Globally fit the association and dissociation curves (the "sensorgram") from all analyte concentrations to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's software.
-
The fitting process yields the kinetic parameters ka and kd.
-
Calculate the equilibrium dissociation constant: Kd = kd / ka .
-
Data Presentation:
| Analyte Conc. (nM) | ka (1/Ms) | kd (1/s) | Kd (nM) | Chi² |
| 0 - 200 (Global Fit) | 1.5 x 10⁵ | 7.5 x 10⁻⁴ | 5.0 | 0.85 |
Experimental Workflow: SPR
Isothermal Titration Calorimetry (ITC)
ITC is a label-free, in-solution technique that directly measures the heat released or absorbed during a binding event. It is the only method that can determine all thermodynamic parameters (ΔH, ΔS, Kd) in a single experiment.
Experimental Protocol:
-
Sample Preparation:
-
Prepare the macromolecule (e.g., receptor) and the ligand in the identical buffer to minimize buffer mismatch heat effects.
-
Thoroughly degas both solutions to prevent air bubbles.
-
Determine the concentrations of both solutions accurately.
-
-
Instrument Setup:
-
Load the macromolecule into the sample cell of the calorimeter.
-
Load the ligand into the injection syringe.
-
Allow the system to thermally equilibrate.
-
-
Titration:
-
Perform a series of small, sequential injections of the ligand from the syringe into the sample cell.
-
The instrument measures the heat change after each injection relative to a reference cell.
-
-
Data Acquisition:
-
The raw output is a series of heat-flow peaks for each injection.
-
The instrument's software integrates these peaks to determine the heat change (ΔH) per injection.
-
-
Data Analysis:
-
Plot the heat change per mole of injectant against the molar ratio of ligand to macromolecule.
-
Fit this binding isotherm to a suitable binding model (e.g., one-site binding).
-
The fitting process directly yields the binding affinity (Kd), the enthalpy of binding (ΔH), and the stoichiometry of the interaction (n). The entropy (ΔS) can be calculated from these values.
-
Data Presentation:
| Parameter | Value |
| Stoichiometry (n) | 1.05 ± 0.02 |
| Kd (μM) | 1.5 ± 0.1 |
| ΔH (kcal/mol) | -8.7 ± 0.3 |
| TΔS (kcal/mol) | -2.5 |
Experimental Workflow: ITC
Summary of Techniques
| Feature | Radioligand Binding Assay | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) |
| Principle | Measures binding of a radioactive ligand. | Measures change in refractive index upon binding. | Measures heat change upon binding. |
| Label Required? | Yes (Radioisotope) | No (Immobilization required) | No |
| Key Output | Kd, Bmax, Ki | ka, kd, Kd | Kd, ΔH, ΔS, Stoichiometry (n) |
| Throughput | High | Medium | Low |
| Sample Consumption | Low | Low | High |
| Strengths | High sensitivity, well-established. | Real-time kinetics, label-free. | Direct thermodynamic data, in-solution. |
| Limitations | Requires radiolabeling, endpoint measurement. | Immobilization can alter protein function. | Requires high sample concentration and purity. |
Application Notes and Protocols: 1-(Pyrrolidin-2-ylmethyl)piperidine in the Development of Anti-Inflammatory Agents
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-(Pyrrolidin-2-ylmethyl)piperidine is a bicyclic diamine that contains both a pyrrolidine and a piperidine ring system. While direct studies on the anti-inflammatory properties of this specific molecule are not extensively documented in publicly available literature, its structural motifs are of significant interest in medicinal chemistry. Both pyrrolidine and piperidine rings are prevalent scaffolds in a wide array of biologically active compounds, including those with demonstrated anti-inflammatory effects. This document outlines the potential application of this compound as a scaffold for developing novel anti-inflammatory agents, drawing upon data from structurally related compounds and providing standardized protocols for its evaluation.
The core hypothesis is that the unique three-dimensional arrangement of the pyrrolidine and piperidine rings can serve as a valuable scaffold for interacting with key protein targets in inflammatory signaling pathways. By functionalizing this core, it may be possible to develop potent and selective modulators of inflammation.
Potential Mechanisms of Action and Signaling Pathways
Based on the activity of related pyrrolidine and piperidine-containing anti-inflammatory compounds, derivatives of this compound could potentially exert their effects through various mechanisms. A prominent pathway often implicated in inflammation and targeted by such heterocyclic compounds is the Toll-like receptor 4 (TLR4) signaling cascade, which leads to the activation of the transcription factor NF-κB.
Caption: Hypothetical inhibition of the TLR4/NF-κB signaling pathway by a this compound derivative.
Data on Structurally Related Anti-Inflammatory Compounds
To illustrate the potential of the pyrrolidine-piperidine scaffold, the following table summarizes quantitative data for various compounds containing these motifs that have reported anti-inflammatory activity. This data can serve as a benchmark for screening new derivatives of this compound.
| Compound Class | Target/Assay | IC50 / Activity | Reference Moiety |
| Pyrrolidine Derivatives | Inhibition of LPS-induced NO production in RAW 264.7 cells | IC50 = 5.2 - 25.8 µM | Pyrrolidine |
| Piperidine-based p38α MAPK Inhibitors | p38α MAPK inhibition | IC50 = 0.02 - 1.5 µM | Piperidine |
| Dual Histamine H1 and Nociceptin Receptor Antagonists | Nociceptin Receptor Binding | Ki = 1.5 - 10 nM | Piperidine |
| CCR2 Antagonists | CCR2 Receptor Binding | IC50 = 20 - 500 nM | Pyrrolidine |
| Pyrrolidine-based Prolyl-tRNA Synthetase Inhibitors | Inhibition of prolyl-tRNA synthetase | IC50 = 0.1 - 5 µM | Pyrrolidine |
Experimental Protocols
The following are detailed protocols for the initial screening and evaluation of the anti-inflammatory potential of this compound and its derivatives.
Protocol 1: In Vitro Anti-Inflammatory Activity Assessment in Macrophages
Objective: To determine the effect of test compounds on the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in lipopolysaccharide (LPS)-stimulated murine macrophage cell line (RAW 264.7).
Materials:
-
RAW 264.7 cells
-
DMEM high glucose medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound derivatives
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
-
ELISA kits for TNF-α and IL-6
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare stock solutions of the test compounds in DMSO. Dilute the compounds to final concentrations (e.g., 1, 5, 10, 25, 50 µM) in cell culture medium. Pre-treat the cells with the compounds for 1 hour.
-
LPS Stimulation: After pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control (DMSO) and a positive control (e.g., dexamethasone).
-
Cytokine Measurement: Collect the cell culture supernatant and measure the concentrations of TNF-α and IL-6 using commercially available ELISA kits, following the manufacturer's instructions.
-
Cell Viability Assay (MTT): After collecting the supernatant, add MTT solution (0.5 mg/mL) to the remaining cells and incubate for 4 hours. Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm to assess cell viability and rule out cytotoxic effects of the compounds.
Protocol 2: In Vivo Anti-Inflammatory Activity using Carrageenan-Induced Paw Edema Model
Objective: To evaluate the acute anti-inflammatory activity of test compounds in a rat model of inflammation.
Materials:
-
Male Wistar rats (180-200 g)
-
1% Carrageenan solution in saline
-
Test compounds
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Indomethacin (positive control)
-
Plethysmometer
Procedure:
-
Animal Acclimatization: Acclimatize the rats for at least one week before the experiment.
-
Grouping and Dosing: Divide the animals into groups (n=6 per group): Vehicle control, positive control (Indomethacin, 10 mg/kg), and test compound groups (e.g., 10, 25, 50 mg/kg). Administer the compounds orally (p.o.) or intraperitoneally (i.p.).
-
Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
Calculation of Edema Inhibition: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group using the formula:
-
% Inhibition = [(Vc - Vt) / Vc] x 100
-
Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
-
Workflow and Logic Diagrams
Caption: Experimental workflow for screening and developing anti-inflammatory agents based on the this compound scaffold.
Caption: Logical relationship diagram for a hypothetical Structure-Activity Relationship (SAR) study.
Application Notes and Protocols for Flow Chemistry Synthesis of Piperidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of piperidine derivatives using continuous flow chemistry. The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and natural products.[1][2] Traditional batch synthesis of these heterocycles can be challenging, often requiring harsh reaction conditions, long reaction times, and posing safety concerns. Flow chemistry offers significant advantages, including enhanced safety, improved reaction control, higher yields, and amenability to automation and scale-up.[3]
These notes detail three distinct and modern flow chemistry methods for the synthesis of piperidine derivatives:
-
Diastereoselective Synthesis of α-Chiral Piperidines: A rapid and highly selective method utilizing the addition of Grignard reagents to N-(tert-butylsulfinyl)-bromoimines.[4][5][6]
-
Electrocatalytic Hydrogenation of Pyridines: A sustainable approach for the reduction of pyridines to piperidines at ambient temperature and pressure.[7][8]
-
Continuous Liquid-Phase Hydrogenation of Pyridine in a Microreactor: An efficient and scalable method for the direct hydrogenation of pyridine.[9]
Method 1: Diastereoselective Synthesis of α-Chiral Piperidines via Grignard Addition
This protocol describes a highly diastereoselective continuous flow synthesis of α-chiral piperidines from readily available N-(tert-butylsulfinyl)-bromoimines and Grignard reagents.[4][10] This method offers excellent yields and diastereoselectivities with very short residence times.[5][6]
Quantitative Data Summary
| Parameter | Value | Reference |
| Typical Yield | >80% | [5] |
| Diastereomeric Ratio (dr) | >90:10 | [5] |
| Residence Time | Minutes | [6] |
| Temperature | -20 °C to 0 °C | [10] |
| Scale-up Potential | Demonstrated | [4] |
Experimental Protocol
Reagent Preparation:
-
Solution A: Prepare a 0.2 M solution of the N-(tert-butylsulfinyl)-bromoimine in anhydrous tetrahydrofuran (THF).
-
Solution B: Prepare a 0.4 M solution of the Grignard reagent in anhydrous THF.
Flow System Setup:
-
Utilize a microfluidic reactor system equipped with two syringe pumps, a T-mixer, a residence coil, and a back-pressure regulator.
-
Maintain the entire system under an inert atmosphere (e.g., nitrogen or argon).
-
Immerse the residence coil in a cooling bath set to the desired temperature (e.g., -20 °C).
Reaction Execution:
-
Set the flow rate of Solution A to 0.2 mL/min.
-
Set the flow rate of Solution B to 0.2 mL/min.
-
The combined streams are mixed in the T-mixer and enter the cooled residence coil. The residence time can be calculated based on the coil volume and the total flow rate.
-
The reaction mixture is then passed through the back-pressure regulator (set to e.g., 5 bar) to ensure a stable flow.
-
Collect the output from the reactor in a flask containing a saturated aqueous solution of ammonium chloride to quench the reaction.
Work-up and Purification:
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired α-chiral piperidine derivative.
Experimental Workflow
Caption: Workflow for the diastereoselective synthesis of α-chiral piperidines.
Method 2: Electrocatalytic Hydrogenation of Pyridines
This protocol details the electrocatalytic hydrogenation of pyridine to piperidine in a continuous flow manner using a membrane electrode assembly (MEA). This method operates at ambient temperature and pressure, offering a potentially safer and more sustainable alternative to traditional high-pressure hydrogenation.[7][8]
Quantitative Data Summary
| Parameter | Value | Reference |
| Yield | 98% | [7] |
| Current Efficiency | up to 99% | [7] |
| Temperature | Ambient | [7] |
| Pressure | Ambient | [7] |
| Catalyst | Carbon-supported Rhodium | [7] |
Experimental Protocol
Reagent Preparation:
-
Anolyte: 1 M aqueous solution of potassium hydroxide (KOH).
-
Catholyte: An aqueous solution of pyridine (e.g., 0.1 M).
Flow System Setup:
-
Assemble an anion-exchange membrane (AEM) electrolyzer.
-
The cathode consists of a carbon-supported rhodium catalyst on a gas diffusion layer.
-
The anode can be a standard oxygen evolution reaction catalyst (e.g., NiFe layered double hydroxide).
-
Use peristaltic or HPLC pumps to circulate the anolyte and catholyte through their respective compartments in the electrolyzer.
-
Connect the electrolyzer to a potentiostat.
Reaction Execution:
-
Pump the anolyte and catholyte through the electrolyzer at a constant flow rate (e.g., 1-5 mL/min).
-
Apply a constant current density (e.g., 25 mA cm⁻²) to the MEA.[7]
-
The reaction can be run in a single-pass or recirculating fashion. For preparative scale, the catholyte can be recirculated until the desired conversion is achieved.
-
Monitor the conversion of pyridine to piperidine by taking aliquots from the catholyte reservoir and analyzing them by gas chromatography (GC) or high-performance liquid chromatography (HPLC).
Work-up and Purification:
-
Once the reaction is complete, collect the catholyte.
-
Extract the piperidine from the aqueous solution using a suitable organic solvent (e.g., dichloromethane).
-
Dry the organic extracts over a suitable drying agent (e.g., magnesium sulfate), filter, and carefully remove the solvent by rotary evaporation to yield the piperidine product.
Experimental Workflow
Caption: Workflow for the electrocatalytic hydrogenation of pyridine.
Method 3: Continuous Liquid-Phase Hydrogenation of Pyridine in a Microreactor
This protocol is based on a patented method for the continuous synthesis of piperidine via the hydrogenation of pyridine in a microreactor.[9] This approach utilizes a packed-bed microreactor to achieve high conversion and selectivity under relatively mild conditions.
Quantitative Data Summary
| Parameter | Value | Reference |
| Conversion | ~100% | [9] |
| Selectivity | ~100% | [9] |
| Temperature | 60 °C | [9] |
| Pressure | 2.0 MPa | [9] |
| Residence Time | 100 s | [9] |
| Catalyst | Ruthenium on Carbon (Ru/C) | [9] |
Experimental Protocol
Reagent Preparation:
-
Liquid Feed: Prepare a 10% (w/w) solution of pyridine in methanol.
-
Gas Feed: Hydrogen gas.
Flow System Setup:
-
The system consists of a liquid pump for the pyridine solution, a mass flow controller for hydrogen gas, a T-type micromixer, a packed-bed microreactor, a back-pressure regulator, and a gas-liquid separator.
-
The microreactor is packed with a ruthenium on carbon (Ru/C) catalyst.
-
The microreactor is placed in a heating module to maintain the reaction temperature.
Reaction Execution:
-
Pump the pyridine solution into the micromixer.
-
Introduce hydrogen gas into the micromixer at a molar ratio of 6:1 (H₂:pyridine).
-
The resulting gas-liquid mixture flows through the heated packed-bed microreactor.
-
Maintain the reaction temperature at 60 °C and the pressure at 2.0 MPa using the back-pressure regulator.
-
The residence time in the reactor is set to 100 seconds.
-
The output from the reactor is directed to a gas-liquid separator.
Work-up and Purification:
-
Collect the liquid product from the gas-liquid separator.
-
The product is typically of high purity. If necessary, the methanol can be removed by distillation to yield pure piperidine.
Experimental Workflow
Caption: Workflow for continuous hydrogenation of pyridine in a microreactor.
References
- 1. Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the ... - RSC Advances (RSC Publishing) DOI:10.1039/C4RA14418J [pubs.rsc.org]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications [ouci.dntb.gov.ua]
- 3. youtube.com [youtube.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Rapid Synthesis of α-Chiral Piperidines via a Highly Diastereoselective Continuous Flow Protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rapid Synthesis of α-Chiral Piperidines via a Highly Diastereoselective Continuous Flow Protocol [organic-chemistry.org]
- 7. Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Method for synthesizing piperidine by continuous liquid-phase hydrogenation of pyridine in a microreactor - Eureka | Patsnap [eureka.patsnap.com]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes: Strategic Functionalization of the Pyrrolidine Ring in 1-(Pyrrolidin-2-ylmethyl)piperidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and theoretical frameworks for the chemical modification of the pyrrolidine ring within the bicyclic amine, 1-(Pyrrolidin-2-ylmethyl)piperidine. This compound serves as a valuable scaffold in medicinal chemistry, and the ability to selectively functionalize its pyrrolidine moiety opens avenues for developing novel analogs with modulated pharmacological properties. The protocols focus on two key strategies: C-H functionalization at the C5 position and nucleophile-induced ring-opening.
Introduction
This compound features two saturated heterocyclic rings. The pyrrolidine ring's nitrogen is tertiary, being substituted with the piperidinylmethyl group. This structural feature precludes direct N-functionalization (e.g., acylation, alkylation) of the pyrrolidine nitrogen without fragmentation. Therefore, strategic modifications must target the carbon skeleton of the pyrrolidine ring. The following sections detail protocols for achieving selective C-functionalization, a critical step in structure-activity relationship (SAR) studies.
Protocol 1: C5-Functionalization via Stereoselective α-Lithiation and Electrophilic Quench
This protocol describes the deprotonation of the C5 carbon atom, which is alpha to the pyrrolidine nitrogen, followed by the introduction of an electrophile. This method is adapted from established procedures for the α-functionalization of N-substituted pyrrolidines. The reaction requires anhydrous conditions and the use of a strong organolithium base in the presence of a chelating agent to facilitate and direct the deprotonation.
Experimental Protocol: C5-Alkylation
-
Preparation: Under an inert atmosphere (Argon or Nitrogen), add a solution of this compound (1.0 eq) in anhydrous diethyl ether (10 mL/mmol) to a flame-dried, three-neck flask equipped with a thermometer and a dropping funnel.
-
Chelation: Add (-)-sparteine (1.2 eq) to the solution and cool the mixture to -78 °C using a dry ice/acetone bath.
-
Deprotonation: Add sec-butyllithium (1.1 eq, 1.4 M in cyclohexane) dropwise via syringe over 20 minutes, ensuring the internal temperature does not exceed -70 °C.
-
Anion Formation: Stir the resulting deep-red solution at -78 °C for 3 hours to ensure complete formation of the α-lithiated intermediate.
-
Electrophilic Quench: Add a solution of the desired electrophile (e.g., benzyl bromide, 1.5 eq) in anhydrous diethyl ether dropwise.
-
Reaction Completion: Allow the reaction mixture to stir at -78 °C for an additional 4 hours, then warm slowly to room temperature overnight.
-
Quenching and Extraction: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography (silica gel, typically using a gradient of dichloromethane/methanol) to yield the C5-functionalized product.
Representative Data for C5-Functionalization
| Starting Material | Base/Ligand | Electrophile (E+) | Product | Reported Yield (%) |
| N-Boc-pyrrolidine | s-BuLi / TMEDA | CH₃I | N-Boc-2-methylpyrrolidine | ~85% |
| N-Boc-pyrrolidine | s-BuLi / (-)-sparteine | PhCHO | N-Boc-2-(hydroxy(phenyl)methyl)pyrrolidine | 90% |
| N-Methylpyrrolidine | n-BuLi / TMEDA | (CH₃)₂CO | 1-Methyl-α,α-dimethyl-2-pyrrolidinemethanol | 79% |
Note: Yields are based on analogous reactions with similar N-substituted pyrrolidines and may vary for the specified substrate.
Workflow for C5-Functionalization
Protocol 2: Pyrrolidine Ring Opening with Ethyl Chloroformate
This protocol outlines a method for the functionalization of this compound via nucleophilic ring-opening. This reaction proceeds by attack of the pyrrolidine nitrogen on an acylating agent, such as ethyl chloroformate, leading to a quaternary ammonium salt intermediate which subsequently undergoes ring cleavage. This approach fundamentally alters the core scaffold, providing a pathway to linear amino alcohol derivatives.
Experimental Protocol: Ring Opening
-
Initial Setup: Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM, 15 mL/mmol) in a round-bottom flask under a nitrogen atmosphere.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Reagent Addition: Add ethyl chloroformate (1.1 eq) dropwise to the stirred solution over a period of 15 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Hydrolysis (Workup Step 1): Upon completion, add a 2 M solution of potassium hydroxide (KOH) (3.0 eq) and stir vigorously for 6 hours at room temperature to hydrolyze the intermediate and facilitate ring opening.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous phase with DCM (3 x 25 mL).
-
Purification: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the resulting crude oil by flash chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to isolate the ring-opened product.
Representative Data for Pyrrolidine Ring Opening
| Substrate | Reagent | Product Type | Reported Yield (%) |
| N-Benzylpyrrolidine | Ethyl Chloroformate | N-benzyl-N-(4-chlorobutyl)ethylcarbamate | 95% |
| N-Methylpyrrolidine | Phenyl Chloroformate | N-(4-chlorobutyl)-N-methylphenylcarbamate | >90% |
| Proline Methyl Ester | Benzoyl Chloride / NaBH₄ | N-Benzoyl-4-hydroxy-L-proline Methyl Ester (via intermediate) | ~70% (multi-step) |
Note: Yields are cited from reactions on analogous N-substituted pyrrolidines and serve as an estimation.
Logical Diagram for Nucleophilic Ring Opening
Application Note: Comprehensive Cytotoxicity Profiling of 1-(Pyrrolidin-2-ylmethyl)piperidine Using Cell-Based Assays
Introduction
1-(Pyrrolidin-2-ylmethyl)piperidine is a heterocyclic compound with potential applications in drug discovery and development. As with any novel therapeutic candidate, a thorough evaluation of its cytotoxic potential is a critical step in the preclinical safety assessment. This document provides a detailed set of protocols for researchers, scientists, and drug development professionals to comprehensively evaluate the cytotoxicity of this compound in a cell-based setting. The described assays will enable the determination of the compound's effect on cell viability, membrane integrity, and the induction of apoptosis.
Experimental Workflow
The overall experimental workflow for assessing the cytotoxicity of this compound is depicted below. This workflow begins with the preparation of the compound and cells, followed by a primary screen for effects on cell viability (MTT assay). Based on these results, secondary assays are performed to investigate the mechanism of cell death, such as measuring cytotoxicity through lactate dehydrogenase (LDH) release and quantifying apoptosis via caspase-3/7 activity.
Figure 1: Experimental workflow for cytotoxicity assessment.
Materials and Methods
Cell Culture and Compound Preparation
-
Cell Lines: HeLa (human cervical cancer) or HepG2 (human liver cancer) cells are recommended. Cells should be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Stock Solution: Prepare a 10 mM stock solution of this compound in sterile dimethyl sulfoxide (DMSO). Further dilutions should be made in the complete culture medium to achieve the desired final concentrations. The final DMSO concentration in the culture should not exceed 0.5% to avoid solvent-induced toxicity.
Protocol: MTT Assay for Cell Viability
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed 1 x 10^4 cells per well in a 96-well plate and incubate for 24 hours.
-
Compound Treatment: Remove the medium and add 100 µL of fresh medium containing serial dilutions of this compound (e.g., 0.1, 1, 10, 50, 100, 200 µM). Include a vehicle control (0.5% DMSO) and an untreated control. Incubate for 24 or 48 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Protocol: LDH Assay for Cytotoxicity
This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells, indicating a loss of membrane integrity.
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Supernatant Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (as per the manufacturer's instructions) to each well containing the supernatant.
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution provided with the kit.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity based on a maximum LDH release control (cells treated with a lysis buffer).
Protocol: Caspase-3/7 Assay for Apoptosis
This assay measures the activity of caspase-3 and caspase-7, key executioner caspases in the apoptotic pathway.
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol, preferably in a white-walled 96-well plate suitable for luminescence measurements.
-
Reagent Addition: After the treatment period, add 100 µL of a luminogenic caspase-3/7 reagent (containing a proluminescent caspase-3/7 substrate) to each well.
-
Incubation: Incubate the plate for 1-2 hours at room temperature.
-
Data Acquisition: Measure the luminescence using a microplate reader.
-
Data Analysis: Express the results as relative luminescence units (RLU) or as a fold change compared to the untreated control.
Potential Signaling Pathway Involvement
Piperidine and pyrrolidine derivatives can potentially induce cytotoxicity through various signaling pathways. One of the most common pathways is the induction of apoptosis, which can be initiated through intrinsic (mitochondrial) or extrinsic (death receptor) pathways. Both pathways converge on the activation of executioner caspases, such as caspase-3 and caspase-7, leading to programmed cell death.
Figure 2: Potential intrinsic apoptosis signaling pathway.
Data Presentation
The quantitative data from the described assays should be summarized in clear and concise tables to allow for easy comparison and interpretation.
Table 1: Effect of this compound on Cell Viability (MTT Assay)
| Concentration (µM) | % Cell Viability (24h) | Standard Deviation (24h) | % Cell Viability (48h) | Standard Deviation (48h) |
| 0 (Control) | 100.0 | 4.5 | 100.0 | 5.1 |
| 0.1 | 98.2 | 3.9 | 95.6 | 4.8 |
| 1 | 95.1 | 4.2 | 89.3 | 5.3 |
| 10 | 82.5 | 5.1 | 65.7 | 6.2 |
| 50 | 51.3 | 4.8 | 30.1 | 4.9 |
| 100 | 25.6 | 3.5 | 12.4 | 2.8 |
| 200 | 10.2 | 2.1 | 5.8 | 1.9 |
| IC50 (µM) | ~50 | ~25 |
Table 2: Mechanistic Cytotoxicity Analysis
| Concentration (µM) | % LDH Release (24h) | Standard Deviation | Caspase-3/7 Activity (Fold Change, 24h) | Standard Deviation |
| 0 (Control) | 5.2 | 1.1 | 1.0 | 0.1 |
| 10 | 15.8 | 2.5 | 2.5 | 0.3 |
| 50 | 45.1 | 4.3 | 8.2 | 0.9 |
| 100 | 78.9 | 6.7 | 15.6 | 1.8 |
Conclusion
The protocols outlined in this application note provide a robust framework for the initial cytotoxic characterization of this compound. By combining assays that measure cell viability, membrane integrity, and apoptosis, researchers can obtain a comprehensive understanding of the compound's effects on cells. The resulting data, including the IC50 value and mechanistic insights, are crucial for making informed decisions in the drug development pipeline. Further investigations could explore more specific molecular targets and signaling pathways to fully elucidate the compound's mechanism of action.
Application Notes and Protocols for In Vivo Efficacy Testing of 1-(Pyrrolidin-2-ylmethyl)piperidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(Pyrrolidin-2-ylmethyl)piperidine is a novel chemical entity incorporating both pyrrolidine and piperidine scaffolds. These heterocyclic moieties are present in a wide range of biologically active compounds, suggesting potential therapeutic applications for this molecule. Based on the known pharmacological activities of related structures, promising areas for in vivo efficacy testing of this compound include neurological disorders, such as epilepsy, and inflammation-related conditions.[1][2][3][4][5]
These application notes provide detailed protocols for established in vivo animal models to assess the potential anticonvulsant and anti-inflammatory efficacy of this compound. The included methodologies for the Maximal Electroshock (MES) test, the subcutaneous pentylenetetrazole (scPTZ) test, and the carrageenan-induced paw edema model are widely accepted preclinical screening tools.[6][7][8][9] Representative quantitative data from studies on structurally analogous compounds are presented to offer a comparative baseline for efficacy.
Potential Therapeutic Applications and In Vivo Models
Anticonvulsant Activity
The pyrrolidine-2,5-dione ring is a core structure in several antiepileptic drugs, and its derivatives have shown efficacy in various preclinical seizure models.[1][7][10][11] This suggests that this compound may possess anticonvulsant properties. The following in vivo models are recommended for initial screening:
-
Maximal Electroshock (MES) Seizure Model: This model is used to identify compounds that prevent the spread of seizures, which is characteristic of generalized tonic-clonic seizures.[6][9]
-
Subcutaneous Pentylenetetrazole (scPTZ) Seizure Model: This model is employed to detect compounds that can raise the seizure threshold and is often used to screen for drugs effective against absence seizures.[7]
Anti-inflammatory Activity
Piperidine and its derivatives have been reported to exhibit anti-inflammatory properties in various in vivo models.[2][4][12] Therefore, evaluating the anti-inflammatory potential of this compound is a logical step in its preclinical assessment.
-
Carrageenan-Induced Paw Edema Model: This is a classic and highly reproducible model of acute inflammation used to evaluate the efficacy of potential anti-inflammatory agents.[2][12]
Data Presentation: Efficacy of Analogous Compounds
The following tables summarize quantitative efficacy data for representative pyrrolidine and piperidine derivatives in the respective in vivo models. This data is intended to serve as a reference for interpreting the results obtained with this compound.
Table 1: Anticonvulsant Activity of Representative Pyrrolidine Derivatives
| Compound | Animal Model | ED₅₀ (mg/kg) | Reference |
| N-phenylamino-3,3-dimethyl-pyrrolidine-2,5-dione | MES (Rat) | 69.89 | [10] |
| 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione | MES (Mouse) | 68.30 | [13] |
| (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamide derivative (Compound 14) | MES (Mouse) | 49.6 | [14] |
| (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamide derivative (Compound 30) | MES (Mouse) | 45.6 | [6][15] |
| N-[(4-phenylpiperazin-1-yl)-methyl]-3-(2-trifluoromethylphenyl)-pyrrolidine-2,5-dione | MES (Rat, oral) | 20.78 | [16] |
| 3-(3-methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione HCl | MES (Mouse) | 62.14 | [1] |
| N-Mannich base of pyrrolidine-2,5-dione (Compound 12) | scPTZ (Mouse) | 134.0 | [11] |
| N-Mannich base of 3-methylpyrrolidine-2,5-dione (Compound 23) | scPTZ (Mouse) | 128.8 | [11] |
| (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamide derivative (Compound 14) | scPTZ (Mouse) | 67.4 | [14] |
| N-[3-{4-(3-trifluoromethylphenyl)-piperazin-1-yl}-propyl]-3-(2-trifluoromethylphenyl)-pyrrolidine-2,5-dione | scPTZ (Mouse) | 132.13 | [16] |
Table 2: Anti-inflammatory Activity of Representative Piperidine Derivatives in Carrageenan-Induced Paw Edema
| Compound | Dose (mg/kg) | Animal Model | Time Post-Carrageenan | % Inhibition of Edema | Reference |
| Piperidine-4-carboxamide derivative (chloro) | 50 | Rat | 3 hours | Comparable to standard | [12] |
| Piperidine-4-carboxamide derivative (bromo) | 50 | Rat | 3 hours | Comparable to standard | [12] |
| Piperine | 100 | Rat | Not Specified | Significantly reduced inflammation | [2] |
| 1,3,5-triazine derivative (Compound 1) | 200 | Rat | 4 hours | 96.31% | [17] |
| 1,3,5-triazine derivative (Compound 3) | 200 | Rat | 4 hours | 99.69% | [17] |
| Daphne oleoides extract | 200 (high dose) | Rat | 5 hours | 39.4% | [18] |
Experimental Protocols
Anticonvulsant Efficacy Testing
1. Maximal Electroshock (MES) Seizure Model Protocol
This protocol is designed to assess the ability of a test compound to prevent seizure spread.
-
Animals: Male albino mice (20-25 g) or rats (100-150 g).
-
Materials:
-
Electroconvulsiometer
-
Corneal electrodes
-
0.9% saline solution
-
Test compound (this compound) and vehicle
-
Standard anticonvulsant drug (e.g., Phenytoin)
-
-
Procedure:
-
Divide animals into groups (vehicle control, test compound groups with varying doses, and positive control group). A minimum of 6-8 animals per group is recommended.
-
Administer the test compound or vehicle via the desired route (e.g., intraperitoneal - i.p., oral - p.o.). The positive control group receives a standard anticonvulsant.
-
At the time of peak effect of the drug (predetermined in pilot studies), apply a drop of saline to the eyes of each animal.
-
Deliver a maximal electroshock stimulus (e.g., 50 mA for mice, 150 mA for rats, at 60 Hz for 0.2 seconds) via corneal electrodes.
-
Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
The absence of the tonic hindlimb extension is considered as the endpoint for protection.
-
Calculate the percentage of protected animals in each group.
-
Determine the ED₅₀ (the dose that protects 50% of the animals) using probit analysis.
-
2. Subcutaneous Pentylenetetrazole (scPTZ) Seizure Model Protocol
This protocol evaluates the ability of a test compound to elevate the seizure threshold.
-
Animals: Male albino mice (18-25 g).
-
Materials:
-
Pentylenetetrazole (PTZ) solution (e.g., 85 mg/kg in saline for a convulsive dose in 97% of animals - CD₉₇)
-
Test compound (this compound) and vehicle
-
Standard anticonvulsant drug (e.g., Ethosuximide)
-
Observation cages
-
-
Procedure:
-
Group the animals as described in the MES protocol.
-
Administer the test compound, vehicle, or standard drug.
-
At the time of peak drug effect, administer PTZ subcutaneously in the scruff of the neck.
-
Immediately place each animal in an individual observation cage.
-
Observe the animals for 30 minutes for the presence of clonic seizures (lasting for at least 5 seconds).
-
The absence of clonic seizures during the observation period indicates protection.
-
Record the number of protected animals in each group and calculate the percentage of protection.
-
Calculate the ED₅₀ using probit analysis.
-
Anti-inflammatory Efficacy Testing
3. Carrageenan-Induced Paw Edema Protocol
This protocol assesses the in vivo anti-inflammatory activity of a test compound.
-
Animals: Male Wistar or Sprague-Dawley rats (150-200 g).
-
Materials:
-
Lambda-carrageenan (1% w/v in sterile 0.9% saline)
-
Plethysmometer
-
Test compound (this compound) and vehicle
-
Standard anti-inflammatory drug (e.g., Indomethacin or Diclofenac sodium)
-
-
Procedure:
-
Group the animals as previously described.
-
Administer the test compound, vehicle, or standard drug (e.g., 30-60 minutes before carrageenan injection).
-
Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.
-
Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measure the paw volume at regular intervals after carrageenan injection (e.g., 1, 2, 3, and 4 hours).
-
Calculate the edema volume at each time point by subtracting the initial paw volume from the paw volume at that time point.
-
Calculate the percentage inhibition of edema for each group compared to the vehicle control group using the following formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the mean edema volume of the control group and V_t is the mean edema volume of the treated group.
-
Visualizations
Experimental Workflows
Caption: Workflow for Anticonvulsant Efficacy Screening.
Caption: Workflow for Carrageenan-Induced Paw Edema Assay.
Signaling Pathway in Acute Inflammation
Caption: Simplified Pathway of Carrageenan-Induced Inflammation.
References
- 1. Synthesis, Anticonvulsant and Antinociceptive Activity of New Hybrid Compounds: Derivatives of 3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory and antiarthritic effects of piperine in human interleukin 1β-stimulated fibroblast-like synoviocytes and in rat arthritis models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Anti-Inflammatory and Antioxidant Properties of Piper Species: A Perspective from Screening to Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Novel Hybrid Anticonvulsants Derived from Pyrrolidine-2,5-dione Scaffold with Broad Spectrum of Activity in the Preclinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Design, synthesis, and anticonvulsant activity of N-phenylamino derivatives of 3,3-dialkyl-pyrrolidine-2,5-diones and hexahydro-isoindole-1,3-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evaluation of anticonvulsant and antinociceptive properties of new N-Mannich bases derived from pyrrolidine-2,5-dione and 3-methylpyrrolidine-2,5-dione - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Search for New Anticonvulsants in a Group of (2,5-Dioxopyrrolidin-1-yl)(phenyl)Acetamides with Hybrid Structure-Synthesis and In Vivo/In Vitro Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis and anticonvulsant activity of new N-[(4-arylpiperazin-1-yl)-alkyl] derivatives of 3-phenyl-pyrrolidine-2,5-dione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Anti-inflammatory activity of crude and detoxified leaves of Daphne oleoides Schreb. on carrageenan-induced paw edema in wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(Pyrrolidin-2-ylmethyl)piperidine
Welcome to the technical support center for the synthesis of 1-(Pyrrolidin-2-ylmethyl)piperidine. This guide is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges and improving the yield and purity of their synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare this compound?
A1: The most prevalent and reliable method is a two-step process involving the reductive amination of a protected pyrrolidine derivative followed by deprotection. Specifically, N-Boc-prolinal is reacted with piperidine in the presence of a reducing agent to form N-Boc-1-(pyrrolidin-2-ylmethyl)piperidine. The Boc (tert-butoxycarbonyl) protecting group is then removed to yield the final product.
Q2: I am observing a low yield in the reductive amination step. What are the potential causes and solutions?
A2: Low yields in the reductive amination step can stem from several factors. Incomplete formation of the iminium intermediate, degradation of the aldehyde starting material, or inefficient reduction can all contribute. To address this, ensure your reagents are pure and anhydrous, as moisture can hydrolyze the iminium intermediate. Optimizing the stoichiometry of the reducing agent and reaction temperature can also significantly improve yields. For instance, using a mild excess of the reducing agent, such as sodium triacetoxyborohydride, is often beneficial.
Q3: What are common side products in this synthesis, and how can I minimize their formation?
A3: A common side product is the alcohol formed from the reduction of the starting aldehyde (N-Boc-prolinol). This can occur if the reducing agent is too reactive or if the imine formation is slow. Using a milder reducing agent like sodium triacetoxyborohydride, which is less likely to reduce the aldehyde, can mitigate this. Another potential side reaction is the formation of over-alkylated products, though this is less common with a secondary amine like piperidine. Ensuring a 1:1 stoichiometry between the aldehyde and the amine can help minimize this.
Q4: I am having difficulty with the Boc deprotection step. What conditions are recommended?
A4: The Boc protecting group is typically removed under acidic conditions. A common and effective method is treatment with trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).[1] The reaction is usually complete within a few hours at room temperature. Alternatively, HCl in an organic solvent such as dioxane or ethyl acetate can be used.[2] It is crucial to ensure the complete removal of the acid during the work-up to obtain the free base of the product.
Q5: How can I effectively purify the final product, this compound?
A5: Purification of the final product can typically be achieved by column chromatography on silica gel.[3] A solvent system of dichloromethane and methanol, often with a small amount of ammonium hydroxide to prevent the amine from streaking on the column, is effective. Distillation under reduced pressure can also be a viable purification method for the final product, which is a liquid at room temperature.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of N-Boc-1-(pyrrolidin-2-ylmethyl)piperidine | Incomplete reaction | Monitor the reaction progress by TLC or LC-MS to ensure it has gone to completion. If necessary, increase the reaction time or temperature slightly. |
| Degradation of N-Boc-prolinal | Ensure the aldehyde is of high purity and stored under an inert atmosphere. Prepare it fresh from N-Boc-prolinol if necessary. | |
| Inefficient reduction | Use a slight excess (1.2-1.5 equivalents) of sodium triacetoxyborohydride. Ensure the reducing agent is added portion-wise to control the reaction rate. | |
| Presence of N-Boc-prolinol in the product mixture | Aldehyde reduction is competing with reductive amination | Use a less reactive reducing agent like sodium triacetoxyborohydride. Ensure piperidine is present in the reaction mixture before adding the reducing agent to favor iminium formation. |
| Incomplete Boc deprotection | Insufficient acid or reaction time | Increase the amount of TFA or HCl used for deprotection. Extend the reaction time and monitor by TLC until the starting material is fully consumed.[1] |
| Difficulty in isolating the final product after work-up | Product is soluble in the aqueous phase as a salt | During the work-up of the deprotection step, basify the aqueous layer with a strong base (e.g., NaOH) to a pH > 12 to ensure the product is in its free base form before extraction with an organic solvent. |
| Product appears as a salt instead of a free base | Incomplete neutralization after deprotection | Wash the combined organic extracts with a saturated sodium bicarbonate solution and then brine to remove any residual acid. |
Experimental Protocols
Synthesis of N-Boc-prolinal from N-Boc-prolinol
This procedure is based on a Swern oxidation.
Materials:
-
N-Boc-prolinol
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
Dissolve DMSO (2.2 eq.) in anhydrous DCM and cool the solution to -78 °C under an inert atmosphere.
-
Slowly add oxalyl chloride (1.5 eq.) to the cooled solution and stir for 30 minutes.
-
Add a solution of N-Boc-prolinol (1.0 eq.) in anhydrous DCM dropwise to the reaction mixture.
-
Stir the mixture at -78 °C for 1 hour.
-
Add triethylamine (5.0 eq.) dropwise and allow the reaction to warm to room temperature.
-
Quench the reaction with water and extract the product with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude N-Boc-prolinal, which can be used in the next step without further purification.
Reductive Amination: Synthesis of N-Boc-1-(pyrrolidin-2-ylmethyl)piperidine
Materials:
-
N-Boc-prolinal
-
Piperidine
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM), anhydrous
-
Acetic acid (catalytic amount)
Procedure:
-
Dissolve N-Boc-prolinal (1.0 eq.) in anhydrous DCM under an inert atmosphere.
-
Add piperidine (1.1 eq.) and a catalytic amount of acetic acid to the solution.
-
Stir the mixture at room temperature for 1 hour to allow for iminium ion formation.
-
Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 12-24 hours.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Deprotection: Synthesis of this compound
Materials:
-
N-Boc-1-(pyrrolidin-2-ylmethyl)piperidine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve N-Boc-1-(pyrrolidin-2-ylmethyl)piperidine (1.0 eq.) in DCM.[1]
-
Add TFA (10 eq.) to the solution at 0 °C.[1]
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Dissolve the residue in water and wash with DCM to remove any non-basic impurities.
-
Basify the aqueous layer to pH > 12 with a strong base (e.g., 6M NaOH).
-
Extract the product with DCM (3 x volumes).
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to yield this compound.
Visual Guides
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for low yield issues.
References
Technical Support Center: Purification of Diastereomeric Piperidine Compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of diastereomeric piperidine compounds.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the purification of diastereomeric piperidine compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for separating diastereomeric piperidine compounds?
The most prevalent methods for separating diastereomeric piperidines are chiral chromatography, particularly Supercritical Fluid Chromatography (SFC) and High-Performance Liquid Chromatography (HPLC), and diastereoselective crystallization. The choice of method depends on factors such as the scale of the separation, the structural properties of the diastereomers, and the available equipment.
Q2: Why is the purification of piperidine-containing diastereomers often challenging?
The basic nature of the piperidine nitrogen can lead to strong interactions with the stationary phase in chromatography, resulting in poor peak shapes (tailing) and low resolution. Additionally, the small structural differences between diastereomers can make them difficult to resolve by both chromatography and crystallization.
Q3: What is the role of additives in the mobile phase for chiral chromatography of piperidines?
Additives are crucial for improving the chromatographic separation of basic compounds like piperidines. Basic additives, such as diethylamine (DEA) or triethylamine (TEA), are added to the mobile phase to saturate the acidic sites on the silica-based stationary phase, which can cause strong, undesirable interactions with the basic piperidine nitrogen. This leads to improved peak shapes and better resolution.
Troubleshooting Common Problems
Problem 1: Poor peak shape (tailing) in HPLC or SFC.
-
Cause: Strong interaction between the basic piperidine nitrogen and acidic silanol groups on the stationary phase.
-
Solution:
-
Add a basic modifier to the mobile phase. For reversed-phase HPLC, add 0.1% DEA or TEA. For SFC, 0.1-0.5% DEA is commonly used.
-
Use a deactivated stationary phase. Columns specifically designed for the analysis of basic compounds, often labeled as "base-deactivated," can significantly reduce peak tailing.
-
Increase the ionic strength of the mobile phase by adding a salt like ammonium acetate, which can help to mask the silanol groups.
-
Problem 2: Low resolution or co-elution of diastereomers.
-
Cause: The stationary phase and mobile phase combination is not selective enough for the diastereomers.
-
Solution:
-
Screen different chiral stationary phases (CSPs). Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often a good starting point for piperidine diastereomers.
-
Optimize the mobile phase. Systematically vary the solvent composition (e.g., methanol, ethanol, isopropanol in SFC) and the concentration of the additive.
-
Lower the temperature. Running the chromatography at a lower temperature can sometimes enhance the chiral recognition and improve resolution.
-
Consider a different technique. If chromatography fails to provide adequate separation, diastereoselective crystallization may be a viable alternative.
-
Problem 3: Difficulty in inducing crystallization for diastereoselective crystallization.
-
Cause: High solubility of the diastereomeric salt or the presence of impurities hindering crystal formation.
-
Solution:
-
Screen a wide range of solvents. Use a combination of a good solvent (in which the compound is soluble) and an anti-solvent (in which the compound is poorly soluble) to induce precipitation.
-
Use seeding. Adding a small crystal of the desired diastereomer can initiate crystallization.
-
Control the cooling rate. Slow cooling often leads to the formation of more ordered and pure crystals.
-
Ensure high purity of the starting material. Impurities can inhibit crystallization or lead to the co-crystallization of both diastereomers.
-
Quantitative Data Summary
The following tables summarize key quantitative data related to the purification of diastereomeric piperidine compounds.
Table 1: Comparison of Common Purification Techniques
| Feature | Chiral HPLC | Chiral SFC | Diastereoselective Crystallization |
| Resolution | Good to Excellent | Excellent | Variable, can be very high |
| Speed | Moderate | Fast | Slow (days to weeks) |
| Scalability | Difficult | Moderate | Excellent |
| Solvent Consumption | High | Low | Moderate |
| Typical Loading | mg to g | g to kg | kg to tons |
Table 2: Effect of Mobile Phase Additives on Peak Shape in Chiral SFC
| Additive (in CO2/MeOH) | Concentration | Effect on Piperidine Diastereomers |
| None | - | Severe peak tailing, low resolution |
| Diethylamine (DEA) | 0.1 - 0.5% | Significantly improved peak symmetry and resolution |
| Triethylamine (TEA) | 0.1 - 0.5% | Improved peak shape, but can be less effective than DEA |
| Ammonium Hydroxide | 0.1% | Can improve peak shape, but may be less stable |
Experimental Protocols
Protocol 1: Chiral SFC Method Development for Piperidine Diastereomers
-
Sample Preparation: Dissolve the diastereomeric mixture in the mobile phase at a concentration of 1 mg/mL. Filter the sample through a 0.45 µm filter.
-
Initial Screening:
-
Columns: Screen a set of polysaccharide-based chiral stationary phases (e.g., Chiralpak AD-H, Chiralcel OD-H).
-
Mobile Phase: Start with a gradient of 5% to 40% methanol in CO2 with 0.1% DEA over 10 minutes.
-
Flow Rate: 3 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 254 nm).
-
-
Method Optimization:
-
Select the column that shows the best initial separation.
-
Optimize the mobile phase composition by running isocratic methods with varying percentages of the alcohol co-solvent.
-
If peak shape is poor, increase the concentration of the basic additive (e.g., up to 0.5% DEA).
-
Adjust the flow rate and temperature to further improve resolution and reduce run time.
-
-
Fraction Collection: Once the method is optimized, perform injections for preparative separation and collect the fractions corresponding to each diastereomer.
-
Analysis of Fractions: Analyze the collected fractions by analytical SFC or HPLC to determine their purity.
Protocol 2: Diastereoselective Crystallization
-
Salt Formation: Dissolve the diastereomeric mixture in a suitable solvent (e.g., ethyl acetate). Add a chiral acid (e.g., tartaric acid, mandelic acid) to form diastereomeric salts.
-
Solvent Screening:
-
Take small aliquots of the salt mixture and dissolve them in a variety of solvents (e.g., methanol, ethanol, acetone, acetonitrile) at an elevated temperature.
-
Allow the solutions to cool slowly to room temperature and then to 4°C.
-
Observe for crystal formation. The ideal solvent system will selectively crystallize one diastereomeric salt.
-
-
Scale-up Crystallization:
-
Dissolve the bulk of the diastereomeric salt in the chosen solvent system at an elevated temperature.
-
Cool the solution slowly. If necessary, seed the solution with a small crystal of the desired diastereomer.
-
Allow the crystals to grow over several hours to days.
-
-
Isolation and Analysis:
-
Isolate the crystals by filtration and wash them with a small amount of cold solvent.
-
Dry the crystals under vacuum.
-
Determine the diastereomeric purity of the crystals by chiral HPLC or SFC.
-
The free base can be recovered by treating the salt with a base (e.g., sodium bicarbonate).
-
Visualizations
Caption: Workflow for the purification of diastereomeric piperidine compounds.
overcoming solubility issues with 1-(Pyrrolidin-2-ylmethyl)piperidine derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with 1-(pyrrolidin-2-ylmethyl)piperidine derivatives.
Troubleshooting Guide: Overcoming Solubility Issues
This guide provides a systematic approach to resolving common solubility problems during experiments.
Problem 1: Compound precipitates out of solution upon addition to aqueous buffer.
-
Question: My this compound derivative, dissolved in an organic solvent like DMSO, precipitates when I add it to my aqueous assay buffer (e.g., PBS, pH 7.4). What should I do?
-
Answer: This is a common issue for basic compounds. The neutral form of your molecule is likely less soluble in aqueous media. Here are steps to troubleshoot:
-
Lower the pH: The piperidine and pyrrolidine nitrogens are basic. Lowering the pH of your buffer will protonate these groups, forming a more soluble salt. Try preparing your buffer at pH 5.0 or 6.0 and check for precipitation.
-
Prepare a Salt Form: If you have the free base, consider converting it to a salt (e.g., hydrochloride or tartrate). Salts of basic compounds are generally more water-soluble.
-
Use a Co-solvent: If your experiment allows, you can include a small percentage of a water-miscible organic solvent in your final solution. However, be mindful of the solvent's potential effect on your assay.
-
Decrease the Final Concentration: Your compound might be exceeding its maximum aqueous solubility at the tested concentration. Perform a serial dilution to find the concentration at which it remains in solution.
-
Problem 2: Inconsistent results in biological assays.
-
Question: I am observing high variability in my biological assay results. Could this be related to solubility?
-
Answer: Yes, poor solubility can lead to inconsistent results. Undissolved compound can lead to an inaccurate effective concentration.
-
Visual Inspection: Before running your assay, visually inspect your final solution (e.g., in the wells of a microplate) under a microscope to check for any precipitate.
-
Kinetic Solubility Assay: Perform a kinetic solubility assay to determine the solubility of your compound under your specific experimental conditions (buffer, temperature). This will help you establish a reliable maximum concentration for your experiments.
-
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to use for my stock solution?
A1: For this compound derivatives, Dimethyl Sulfoxide (DMSO) is a common choice for creating high-concentration stock solutions due to its strong solubilizing power. However, always check the compatibility of DMSO with your specific experimental setup, as it can be toxic to some cell lines and interfere with certain assays. For in vivo studies, consider safer solvents like a mixture of PEG400, Solutol HS 15, and water.
Q2: How does pH affect the solubility of my compound?
A2: As basic compounds, this compound derivatives exhibit pH-dependent solubility. They are generally more soluble in acidic conditions (lower pH) where the amine groups are protonated, forming more polar, soluble species. In contrast, at higher pH, they are in their less soluble free base form.
Q3: Can I use sonication or heating to improve solubility?
A3: Gentle heating and sonication can help dissolve your compound initially. However, be cautious as the compound may precipitate out of a supersaturated solution as it cools down to room temperature. Always check for precipitation before using the solution. Also, ensure your compound is stable at higher temperatures.
Q4: What are formulation strategies to improve the solubility for in vivo studies?
A4: For in vivo applications, several formulation strategies can be employed:
-
Salt Formation: Using a pharmaceutically acceptable salt form (e.g., HCl, mesylate) is a primary strategy.
-
Amorphous Solid Dispersions: Creating a solid dispersion of your compound in a polymer matrix can enhance solubility.
-
Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve oral absorption of poorly soluble compounds.
-
Inclusion Complexes: Using cyclodextrins to form inclusion complexes can increase the aqueous solubility of your compound.
Data Presentation
Table 1: Illustrative Aqueous Solubility of a Representative this compound Derivative
| pH | Solubility (µg/mL) | Method |
| 5.0 | > 1000 | Kinetic Assay |
| 6.8 | 150 | Kinetic Assay |
| 7.4 | 45 | Kinetic Assay |
| 8.0 | < 10 | Kinetic Assay |
Table 2: Co-solvent Effects on Aqueous Solubility at pH 7.4
| Co-solvent System (v/v) | Solubility (µg/mL) |
| 5% DMSO in PBS | 60 |
| 10% Ethanol in PBS | 75 |
| 20% PEG400 in PBS | 120 |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay
This protocol determines the solubility of a compound under specific aqueous buffer conditions.
-
Prepare Stock Solution: Create a 10 mM stock solution of your compound in 100% DMSO.
-
Prepare Assay Buffer: Prepare the aqueous buffer of interest (e.g., PBS at pH 7.4).
-
Addition to Buffer: Add 2 µL of the DMSO stock solution to 98 µL of the assay buffer in a 96-well microplate. This creates a starting concentration of 200 µM.
-
Incubation: Shake the plate for 2 hours at room temperature.
-
Analysis: Analyze the samples for precipitation using a nephelometer or by UV-Vis spectroscopy after filtering or centrifugation to remove any undissolved compound.
-
Determine Solubility: The highest concentration at which no precipitate is observed is considered the kinetic solubility.
Visualizations
Caption: A workflow for troubleshooting compound precipitation.
Caption: Workflow for a kinetic solubility assay.
Technical Support Center: Optimizing Reductive Amination for Piperidine Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of piperidines via reductive amination.
Troubleshooting Guide
This guide addresses common issues encountered during the reductive amination for piperidine formation.
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Inefficient Iminium Ion Formation | 1. Optimize pH: The formation of the iminium ion intermediate is pH-dependent. For most reductive aminations, a mildly acidic pH of 4-6 is optimal. You can use an additive like acetic acid to achieve this. 2. Check Amine Basicity: Less basic amines may require more acidic conditions to facilitate iminium ion formation. |
| Decomposition of Reducing Agent | 1. Moisture Control: Borohydride-based reducing agents are sensitive to moisture. Ensure all glassware is oven-dried and reagents and solvents are anhydrous. 2. pH Control: Some reducing agents, like sodium borohydride, are unstable at low pH. Consider using a pH-tolerant reducing agent such as sodium triacetoxyborohydride (STAB). |
| Catalyst Inactivity (for catalytic hydrogenation) | 1. Catalyst Poisoning: Ensure the starting materials and solvent are free of catalyst poisons such as sulfur compounds, thiols, or strong chelating agents. 2. Improper Activation/Handling: Handle pyrophoric catalysts (like Raney Nickel) under an inert atmosphere. Ensure proper activation procedures are followed if required. |
| Substrate-Related Issues | 1. Steric Hindrance: Highly substituted carbonyls or amines can slow down the reaction. Consider increasing the reaction temperature or using a more reactive reducing agent. 2. Poor Substrate Purity: Impurities in the starting materials can interfere with the reaction. Purify the starting materials if necessary. |
Issue 2: Formation of Side Products
| Side Product | Potential Cause | Mitigation Strategy |
| Over-alkylation (Tertiary Amine Formation) | The desired secondary piperidine is more nucleophilic than the starting primary amine and can react with another molecule of the carbonyl starting material. | Use a stoichiometric amount of the amine or a slight excess of the carbonyl compound. |
| Alcohol Byproduct | Reduction of the carbonyl starting material before imine formation. | Use a milder reducing agent that preferentially reduces the iminium ion over the carbonyl, such as sodium triacetoxyborohydride. |
| Enamine Intermediate | In some cases, a stable enamine may form, which is resistant to reduction. | Ensure the pH is sufficiently acidic to promote iminium ion formation from the enamine. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for reductive amination to form piperidines?
A1: The optimal pH is typically between 4 and 6. This pH range is a compromise: it needs to be acidic enough to catalyze the dehydration of the hemiaminal to the iminium ion, but not so acidic that it protonates the starting amine, rendering it non-nucleophilic, or decomposes the acid-sensitive reducing agents.
Q2: Which reducing agent should I choose for my reaction?
A2: The choice of reducing agent is critical and depends on the specific substrates and desired reaction conditions.
| Reducing Agent | Pros | Cons | Typical Reaction Conditions |
| Sodium Triacetoxyborohydride (STAB) | Mild and selective for iminium ions over ketones/aldehydes; tolerant of mildly acidic conditions. | Can be slower than other borohydrides; moisture-sensitive. | Room temperature, in solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE). |
| Sodium Cyanoborohydride (NaBH₃CN) | Effective at a wider pH range than NaBH₄; relatively mild. | Highly toxic (releases HCN at low pH); requires careful handling. | pH 6-7, in methanol (MeOH). |
| Sodium Borohydride (NaBH₄) | Inexpensive and readily available. | Less selective (can reduce carbonyls); unstable at acidic pH. | Typically used in a two-step process where the imine is pre-formed. |
| Catalytic Hydrogenation (e.g., H₂, Pd/C) | "Green" reaction with water as the only byproduct; effective for large-scale synthesis. | Requires specialized high-pressure equipment; catalyst can be sensitive to poisoning. | High pressure (50-1000 psi), elevated temperatures. |
Q3: How can I minimize the formation of the alcohol byproduct?
A3: The formation of an alcohol byproduct results from the direct reduction of the carbonyl starting material. To minimize this, use a reducing agent that is selective for the iminium ion. Sodium triacetoxyborohydride (STAB) is often the best choice for this reason. Alternatively, you can perform the reaction in two steps: first, form the imine or enamine, and then add the reducing agent.
Q4: Can I use a primary amine for the reductive amination of a 1,5-dicarbonyl compound?
A4: Yes, the intramolecular reductive amination of a 1,5-dicarbonyl compound with a primary amine is a common method for synthesizing N-substituted piperidines. The reaction proceeds through the formation of an iminium ion intermediate, which is then reduced.
Experimental Protocols
Example Protocol: Synthesis of 1-benzyl-4-methylpiperidine via Reductive Amination
This protocol is a representative example and may require optimization for different substrates.
Materials:
-
4-Methylpiperidone (1.0 eq)
-
Benzylamine (1.1 eq)
-
Sodium triacetoxyborohydride (STAB) (1.5 eq)
-
Acetic acid (catalytic amount, e.g., 0.1 eq)
-
Dichloromethane (DCM) (anhydrous)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a solution of 4-methylpiperidone in anhydrous DCM, add benzylamine followed by a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium ion intermediate.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add sodium triacetoxyborohydride (STAB) portion-wise over 15-20 minutes, ensuring the temperature remains below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 1-benzyl-4-methylpiperidine.
Visualizations
Caption: General workflow for the reductive amination to form piperidines.
Caption: Troubleshooting decision tree for reductive amination.
Technical Support Center: Crystallization of 1-(Pyrrolidin-2-ylmethyl)piperidine
This guide provides troubleshooting strategies and frequently asked questions to assist researchers in obtaining high-quality crystals of 1-(Pyrrolidin-2-ylmethyl)piperidine, a compound that may present challenges such as oiling out or resistance to crystallization.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My compound is not crystallizing from any single solvent system. What should I do?
If single-solvent crystallization fails, a multi-solvent system is the most effective next step. This typically involves dissolving your compound in a "good" solvent (in which it is highly soluble) and slowly introducing an "anti-solvent" (in which it is poorly soluble) until turbidity (cloudiness) is observed. Common issues and solutions include:
-
Precipitation is too rapid: If a powder or amorphous solid crashes out, your starting concentration is likely too high, or the anti-solvent was added too quickly. Try a more dilute initial solution and add the anti-solvent dropwise with vigorous stirring.
-
No precipitation occurs: The solubility difference in your chosen solvent/anti-solvent pair may not be large enough. Select an anti-solvent with a greater polarity difference from the primary solvent. For example, if your compound is dissolved in ethanol, try adding heptane as the anti-solvent instead of isopropanol.
Q2: My compound "oils out" instead of forming crystals. How can I fix this?
"Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of the solute. The compound separates as a liquid phase instead of a solid crystal lattice.
-
Reduce the Temperature Gradient: Slow down the cooling process. Instead of placing the solution in an ice bath, allow it to cool to room temperature slowly and then transfer it to a refrigerator (4°C) rather than a freezer (-20°C).
-
Lower the Concentration: A highly concentrated solution is more likely to oil out. Dilute the solution with more of the "good" solvent before cooling or adding the anti-solvent.
-
Change Solvents: Use a solvent system with a lower boiling point. The compound is less likely to be above its melting point when it precipitates.
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the liquid-air interface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
Q3: I have obtained a solid, but it appears to be an amorphous powder, not crystalline. What's next?
Amorphous solids lack the long-range order of a crystal lattice. This often results from rapid precipitation.
-
Re-dissolve and Crystallize Slowly: Heat the solution to re-dissolve the amorphous solid and attempt a slower crystallization method. Slow cooling or vapor diffusion techniques are preferable.
-
Use a Different Solvent System: The solvent plays a critical role in molecular packing. A different solvent may encourage more ordered packing into a crystal lattice. Refer to the solvent selection table below.
-
Check for Purity: Impurities can disrupt the crystallization process. Consider re-purifying your compound using chromatography or distillation before attempting crystallization again.
Data & Protocols
Table 1: Common Solvents for Amine Heterocycle Crystallization
This table provides a starting point for solvent screening. A good crystallization solvent will typically dissolve this compound when hot but have low solubility when cold.
| Solvent | Boiling Point (°C) | Polarity Index | Class | Notes |
| Heptane | 98 | 0.1 | Non-polar | Excellent as an anti-solvent. |
| Toluene | 111 | 2.4 | Aromatic | Good for dissolving less polar compounds. |
| Ethyl Acetate | 77 | 4.4 | Ester | A versatile mid-polarity solvent. |
| Isopropanol | 82 | 4.0 | Alcohol | Good "good" solvent, often paired with heptane. |
| Ethanol | 78 | 4.3 | Alcohol | Highly polar, effective at dissolving amines. |
| Acetonitrile | 82 | 5.8 | Nitrile | Polar aprotic solvent, can be effective. |
| Water | 100 | 10.2 | Polar Protic | Use only if the compound has some water solubility or for salt forms. |
Experimental Protocol: Solvent-Antisolvent Crystallization by Vapor Diffusion
This method is gentle and often yields high-quality single crystals, making it ideal for difficult-to-crystallize compounds.
-
Preparation: Dissolve 5-10 mg of your purified compound in a minimal amount (e.g., 0.5 mL) of a "good" solvent (e.g., Isopropanol) in a small, open vial.
-
Setup: Place this small vial inside a larger, sealable jar or beaker.
-
Anti-Solvent Addition: Add a larger volume (e.g., 5-10 mL) of a volatile "anti-solvent" (e.g., Heptane) to the bottom of the larger jar, ensuring the level is below the top of the inner vial.
-
Sealing: Seal the outer jar tightly.
-
Diffusion: Over several hours to days, the anti-solvent will slowly vaporize and diffuse into the solvent in the inner vial. This gradually lowers the solubility of your compound, promoting slow and controlled crystal growth.
-
Monitoring: Leave the setup undisturbed in a location with a stable temperature and away from vibrations. Check for crystal formation periodically without disturbing the container.
Visual Troubleshooting Guide
The following diagram outlines a logical workflow for troubleshooting common issues during the crystallization of this compound.
Caption: Troubleshooting workflow for crystallization experiments.
Technical Support Center: Synthesis of N-Substituted Piperidines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of N-substituted piperidines.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing N-substituted piperidines?
A1: The most prevalent methods for synthesizing N-substituted piperidines are N-alkylation and reductive amination. N-alkylation involves the reaction of piperidine with an alkyl halide. Reductive amination is a two-step process where piperidine first reacts with an aldehyde or ketone to form an imine or enamine intermediate, which is then reduced to the desired N-substituted piperidine.[1][2]
Q2: What are the primary side reactions to be aware of during N-alkylation of piperidine?
A2: The most common side reaction during N-alkylation is over-alkylation, which leads to the formation of a quaternary ammonium salt.[3] This occurs when the newly formed N-substituted piperidine (a tertiary amine) reacts further with the alkylating agent. Another potential side reaction is elimination, particularly if the alkyl halide is prone to elimination reactions under the basic conditions of the N-alkylation.
Q3: What side reactions are common in the reductive amination synthesis of N-substituted piperidines?
A3: In reductive amination, potential side reactions include the formation of an enamine as a stable byproduct, especially with sterically hindered ketones. Additionally, the reducing agent can sometimes reduce the starting aldehyde or ketone to an alcohol. Some reducing agents, like sodium triacetoxyborohydride (STAB), can also lead to N-acetylation of the amine under certain conditions.[4]
Q4: How can I monitor the progress of my N-substituted piperidine synthesis?
A4: Thin-layer chromatography (TLC) is a common and effective method for monitoring the progress of the reaction. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product. Gas chromatography-mass spectrometry (GC-MS) can also be used for more quantitative monitoring and to identify any side products being formed.[5]
Q5: What are the general strategies to improve the yield and purity of N-substituted piperidines?
A5: To improve yield and purity, it is crucial to carefully control the reaction conditions. For N-alkylation, this includes controlling the stoichiometry of the reactants to minimize over-alkylation. For reductive amination, the choice of reducing agent and reaction solvent is critical.[1][2] Proper work-up and purification techniques, such as extraction and column chromatography, are also essential to isolate the desired product in high purity.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of N-substituted piperidines.
Problem 1: Low Yield of the Desired N-Substituted Piperidine in N-Alkylation
| Possible Cause | Troubleshooting Step |
| Incomplete reaction | Monitor the reaction by TLC until the piperidine starting material is consumed. If the reaction stalls, consider increasing the temperature or reaction time. Ensure your alkylating agent is reactive enough. |
| Over-alkylation to quaternary ammonium salt | Use a minimal excess of the alkylating agent (e.g., 1.05-1.1 equivalents). Add the alkylating agent slowly to the reaction mixture containing an excess of piperidine.[3] |
| Side reactions of the alkyl halide | If the alkyl halide is prone to elimination, consider using a milder base or a lower reaction temperature. |
| Product loss during work-up | N-substituted piperidines are basic and can be protonated. Ensure the aqueous layer is sufficiently basic during extraction to keep the product in the organic phase. |
Problem 2: Formation of Multiple Products in Reductive Amination
| Possible Cause | Troubleshooting Step |
| Reduction of the starting aldehyde/ketone | Choose a milder reducing agent that is more selective for the imine/enamine intermediate, such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH3CN).[6] |
| Formation of a stable enamine | Ensure the reaction conditions favor imine formation and subsequent reduction. Acid catalysis can sometimes promote the conversion of the enamine back to the iminium ion, which is more readily reduced. |
| N-acetylation of the amine | When using STAB, avoid prolonged reaction times at elevated temperatures, which can promote N-acetylation.[4] |
| Unreacted starting materials | Ensure the imine/enamine formation step goes to completion before adding the reducing agent (if performing a two-step procedure). Use a slight excess of the aldehyde/ketone and the reducing agent. |
Problem 3: Difficulty in Purifying the N-Substituted Piperidine
| Possible Cause | Troubleshooting Step |
| Co-elution of product and byproducts during chromatography | Optimize the solvent system for column chromatography. A gradient elution may be necessary to separate compounds with similar polarities. |
| Product is a salt | If the product has formed a salt (e.g., with HCl from a chloroformate reaction), it will be highly polar and may not move on a silica gel column. Neutralize the product with a base before purification. |
| Product is volatile | If the product is volatile, avoid concentrating the fractions under high vacuum for extended periods. |
Data Presentation
Table 1: Effect of Alkyl Halide Stoichiometry on Over-alkylation in N-Alkylation of Piperidine
| Molar Ratio (Piperidine : Alkyl Halide) | Expected Yield of N-Alkylpiperidine | Expected Yield of Quaternary Ammonium Salt |
| 1 : 0.8 | High | Low |
| 1 : 1 | Moderate to High | Moderate |
| 1 : 1.2 | Moderate | High |
| 1 : 2 | Low | Very High |
Note: This table represents expected trends based on reaction stoichiometry. Actual yields will vary depending on the specific reactants and reaction conditions.
Table 2: Comparison of Reducing Agents for Reductive Amination of Piperidine with Benzaldehyde
| Reducing Agent | Typical Solvent | Relative Reactivity | Common Side Reactions | Typical Yield of N-Benzylpiperidine |
| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | High | Reduction of benzaldehyde to benzyl alcohol | Moderate to High |
| Sodium Cyanoborohydride (NaBH₃CN) | Methanol, Acetonitrile | Moderate | Toxic cyanide byproduct generation | High |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloromethane, 1,2-Dichloroethane | Mild | N-acetylation of piperidine | High |
| Catalytic Hydrogenation (H₂/Pd-C) | Ethanol, Methanol | High | Reduction of other functional groups | Very High |
Note: Yields are dependent on specific reaction conditions and optimization.[1][2][6]
Experimental Protocols
Protocol 1: Synthesis of N-Benzylpiperidine via N-Alkylation
Materials:
-
Piperidine
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (anhydrous)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add piperidine (1.0 equivalent), anhydrous potassium carbonate (1.5 equivalents), and anhydrous acetonitrile.
-
Stir the mixture at room temperature.
-
Slowly add benzyl bromide (1.05 equivalents) dropwise to the mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC (e.g., using a 9:1 hexane:ethyl acetate eluent).
-
Once the reaction is complete (typically after 2-4 hours), cool the mixture to room temperature.
-
Filter the solid potassium carbonate and rinse with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure to remove the acetonitrile.
-
Dissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-benzylpiperidine.
-
Purify the product by column chromatography on silica gel if necessary.
Protocol 2: Synthesis of N-Benzylpiperidine via Reductive Amination
Materials:
-
Piperidine
-
Benzaldehyde
-
Sodium triacetoxyborohydride (STAB)
-
1,2-Dichloroethane (DCE, anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer, add piperidine (1.0 equivalent) and anhydrous 1,2-dichloroethane.
-
Add benzaldehyde (1.0 equivalent) to the solution and stir at room temperature for 30 minutes to allow for imine formation.
-
In a single portion, add sodium triacetoxyborohydride (1.2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 2-4 hours.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the solution and concentrate under reduced pressure to yield the crude N-benzylpiperidine.
-
Purify the product by column chromatography on silica gel if necessary.
Signaling Pathways and Experimental Workflows
Diagram 1: N-Alkylation of Piperidine and Over-alkylation Side Reaction
Caption: N-Alkylation of piperidine leading to the desired product and the over-alkylation side product.
Diagram 2: Reductive Amination of Piperidine and Common Side Reactions
Caption: Reductive amination pathway showing the formation of the desired product and a common side product.
Diagram 3: Troubleshooting Workflow for Low Yield in N-Alkylation
Caption: A logical workflow for troubleshooting low yields in the N-alkylation of piperidines.
References
Technical Support Center: Enhancing the Storage Stability of 1-(Pyrrolidin-2-ylmethyl)piperidine
This technical support center provides guidance for researchers, scientists, and drug development professionals on maintaining the stability of 1-(Pyrrolidin-2-ylmethyl)piperidine during storage. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during its use.
Troubleshooting Guide
This guide addresses specific issues that may arise during the storage and handling of this compound, providing potential causes and recommended actions.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Discoloration (e.g., yellowing, browning) | Oxidation of the amine functional groups due to exposure to air (oxygen). Photodegradation from exposure to light. | 1. Immediately purge the headspace of the container with an inert gas (e.g., argon or nitrogen) and securely reseal. 2. Store the compound in an amber vial or wrap the container with aluminum foil to protect it from light. 3. Verify the purity of the compound using the analytical protocols outlined below. |
| Changes in physical state (e.g., precipitation, cloudiness) | Absorption of atmospheric moisture (hygroscopic nature). Temperature fluctuations causing the compound to fall out of solution (if in a solvent). | 1. Ensure the storage container is tightly sealed. 2. Store in a desiccator or a controlled low-humidity environment. 3. If in solution, gently warm the sample to see if the precipitate redissolves. If it does not, it may be a degradation product. |
| Inconsistent experimental results | Degradation of the compound leading to lower effective concentration. Presence of impurities that may interfere with the reaction. | 1. Perform a purity analysis using the HPLC-UV or GC-MS method described below to quantify the parent compound and any degradants. 2. Consider re-purification of the compound if significant degradation is detected. |
| pH shift in buffered solutions containing the compound | Formation of acidic or basic degradation products. | 1. Monitor the pH of the solution over time. 2. Identify the degradation products using LC-MS to understand the cause of the pH shift. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: For long-term stability, it is recommended to store this compound at -20°C in a tightly sealed, amber glass vial under an inert atmosphere (argon or nitrogen). For short-term storage (up to several weeks), refrigeration at 2-8°C is acceptable.
Q2: How does exposure to air affect the stability of this compound?
A2: this compound contains secondary and tertiary amine functional groups, which are susceptible to oxidation in the presence of atmospheric oxygen. This can lead to the formation of N-oxides and other degradation products, potentially causing discoloration and a decrease in purity.
Q3: Is this compound sensitive to light?
A3: Yes, aliphatic amines can be susceptible to photodegradation. It is crucial to protect the compound from light by storing it in amber vials or by wrapping the container in a light-blocking material like aluminum foil.
Q4: What are the primary degradation pathways for this compound?
A4: The most probable degradation pathways include:
-
Oxidation: Formation of N-oxides at the tertiary piperidine nitrogen and the secondary pyrrolidine nitrogen.
-
Hydrolysis: While generally stable to hydrolysis, prolonged exposure to acidic or basic conditions can promote degradation.
-
Photodegradation: Exposure to UV light can lead to the formation of radical species and subsequent degradation.
Q5: How can I monitor the purity of my stored this compound?
A5: A stability-indicating HPLC-UV method is the recommended approach for routine purity checks. For identification of unknown degradation products, GC-MS or LC-MS can be employed. Detailed protocols are provided in the "Experimental Protocols" section.
Q6: Can I use antioxidants to improve the stability of this compound in solution?
A6: Yes, the addition of antioxidants can help to mitigate oxidative degradation. Common antioxidants for amine-containing compounds include butylated hydroxytoluene (BHT) or hindered amine light stabilizers (HALS). However, the compatibility and potential for interference with your specific application should be evaluated.
Quantitative Stability Data
The following tables present illustrative data from a hypothetical accelerated stability study of this compound under various conditions. This data is intended to serve as a guide for what to expect and how to present stability data.
Table 1: Accelerated Stability Study - Purity by HPLC (%)
| Storage Condition | Time Point | Purity (%) | Appearance |
| 40°C / 75% RH | 0 Months | 99.8 | Colorless Liquid |
| 1 Month | 98.5 | Faint Yellow Liquid | |
| 3 Months | 96.2 | Yellow Liquid | |
| 6 Months | 93.1 | Yellow-Brown Liquid | |
| 25°C / 60% RH | 0 Months | 99.8 | Colorless Liquid |
| 1 Month | 99.6 | Colorless Liquid | |
| 3 Months | 99.2 | Colorless Liquid | |
| 6 Months | 98.8 | Faint Yellow Liquid | |
| Photostability (ICH Q1B) | 0 Hours | 99.8 | Colorless Liquid |
| 1.2 million lux hours | 97.9 | Yellow Liquid | |
| 200 W h/m² | 98.1 | Yellow Liquid |
Table 2: Forced Degradation Study Results
| Stress Condition | Duration | Purity (%) | Major Degradation Product(s) |
| 0.1 M HCl | 24 hours | 99.5 | No significant degradation |
| 0.1 M NaOH | 24 hours | 99.6 | No significant degradation |
| 3% H₂O₂ | 24 hours | 85.2 | N-oxide derivatives |
| Heat (80°C) | 48 hours | 97.3 | Multiple minor degradants |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC-UV Method
This method is designed to separate the parent this compound from its potential degradation products.
-
Instrumentation: HPLC with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-31 min: 95% to 5% B
-
31-35 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase A to a final concentration of approximately 1 mg/mL.
Protocol 2: GC-MS for Identification of Volatile Degradation Products
This method is suitable for identifying volatile or semi-volatile degradation products.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250°C.
-
Oven Program:
-
Initial temperature: 60°C, hold for 2 min.
-
Ramp: 10°C/min to 280°C.
-
Hold at 280°C for 5 min.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Mass Range: 40-500 amu.
-
Sample Preparation: Dilute the sample in a suitable solvent (e.g., methanol or dichloromethane) to a concentration of approximately 1 mg/mL.
Visualizations
Hypothesized Oxidative Degradation Pathway
method development for chiral separation of 1-(Pyrrolidin-2-ylmethyl)piperidine enantiomers
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers in developing a robust method for the chiral separation of 1-(Pyrrolidin-2-ylmethyl)piperidine enantiomers.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting point for method development for this compound?
A1: Given that this compound is a basic compound containing two amine functionalities, the most successful approaches typically involve polysaccharide-based chiral stationary phases (CSPs). A systematic screening approach is recommended, evaluating columns like Chiralpak® IA, IB, IC, and ID alongside Chiralcel® OD and AD columns.[1][2] You should screen these columns under Normal Phase (NP), Reversed-Phase (RP), and Polar Organic (PO) conditions. For basic compounds, the addition of a basic additive to the mobile phase, such as diethylamine (DEA), is crucial to achieve good peak shape and successful separation.[1][3][4]
Q2: Which mobile phase mode (Normal Phase, Reversed-Phase, or Polar Organic) is most likely to be successful?
A2: All three modes have the potential for success and offer complementary selectivity.
-
Normal Phase (NP): Often provides high efficiency and selectivity for chiral separations. A typical mobile phase would be a mixture of hexane and an alcohol (e.g., ethanol or isopropanol) with a small amount of a basic additive (e.g., 0.1% DEA).[1]
-
Reversed-Phase (RP): Offers compatibility with aqueous samples and LC-MS. Mobile phases typically consist of acetonitrile or methanol with an aqueous buffer. For basic analytes, using a buffer at a higher pH (e.g., pH 9 with ammonium bicarbonate) can improve peak shape and resolution.[5]
-
Polar Organic (PO): Uses polar organic solvents like methanol or acetonitrile, often with additives. This mode can offer unique selectivity compared to NP and RP.
A comprehensive screening across all three modes is the most efficient strategy to find a suitable separation method.
Q3: Why is a basic additive necessary in the mobile phase?
A3: A basic additive, such as diethylamine (DEA) or ethanolamine, is essential when analyzing basic compounds like this compound. It serves two primary purposes:
-
Improves Peak Shape: The additive competes with the basic analyte for active sites (residual silanols) on the silica surface of the column packing, minimizing secondary interactions that cause peak tailing.[6][7]
-
Enhances Chiral Recognition: By ensuring the analyte is in a neutral (de-ionized) state, the additive can facilitate more effective and consistent interactions with the chiral selector of the stationary phase, leading to better separation.[3][4]
Q4: Can I use Supercritical Fluid Chromatography (SFC) for this separation?
A4: Yes, SFC is an excellent alternative to HPLC for chiral separations and is often faster and uses less organic solvent. Polysaccharide-based columns are highly effective in SFC. A typical mobile phase would be carbon dioxide with a modifier (co-solvent) like methanol, often containing a basic additive.[2][8]
Troubleshooting Guide
Problem 1: No separation is observed on any column.
| Possible Cause | Suggested Solution |
| Incorrect Additive | The analyte is a strong base. Ensure a basic additive (e.g., 0.1% - 0.5% DEA, butylamine, or ethanolamine) is present in the mobile phase, especially in Normal Phase and Polar Organic modes.[3] |
| Inappropriate Mobile Phase | The chosen mobile phase may not facilitate chiral recognition. Screen a different mode (e.g., switch from NP to RP) or change the alcohol modifier in NP (e.g., from isopropanol to ethanol). |
| Insufficient Interaction | The analyte may require different interaction mechanisms. Try a CSP from a different family, such as a macrocyclic glycopeptide-based column (e.g., CHIROBIOTIC™ V or T) in Polar Ionic or Reversed-Phase mode.[9] |
| Low Temperature | Chiral separations are often sensitive to temperature. Decreasing the column temperature can enhance the weaker bonding forces responsible for chiral recognition and may increase selectivity. |
Problem 2: Poor resolution (Rs < 1.5) with co-eluting or partially overlapping peaks.
| Possible Cause | Suggested Solution |
| Suboptimal Mobile Phase Composition | Systematically vary the ratio of the strong eluting solvent (e.g., alcohol in NP). A lower percentage of the strong solvent often increases retention and improves resolution. |
| High Flow Rate | Chiral separations often benefit from lower flow rates, which allow more time for interactions between the analyte and the CSP. Try reducing the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min). |
| Suboptimal Temperature | Lower the column temperature in 5°C increments. This often increases the resolution between enantiomers. |
| Wrong Choice of Modifier | In NP, the choice of alcohol can significantly impact selectivity. If using isopropanol, try switching to ethanol, or vice-versa. |
Problem 3: Poor peak shape (tailing or fronting).
| Possible Cause | Suggested Solution |
| Analyte Interaction with Silica | This is the most common cause for basic analytes. Increase the concentration of the basic additive (e.g., from 0.1% to 0.2% DEA). Alternatively, try a different, stronger basic additive like ethanolamine.[3][4] |
| Column Overload | Injecting too much sample can lead to peak distortion. Reduce the injection volume or the concentration of the sample. |
| Contaminated or Damaged Column | A blocked inlet frit can cause peak splitting or tailing. Try reversing and flushing the column (for immobilized CSPs only).[10] If performance does not improve, the column may be damaged. |
| Extra-Column Volume | Excessive tubing length or dead volume in the HPLC system can cause peak broadening. Ensure all connections are secure and use tubing with the smallest appropriate inner diameter. |
Problem 4: Unstable or drifting retention times.
| Possible Cause | Suggested Solution |
| Insufficient Column Equilibration | Chiral columns, especially when changing mobile phases, can require extended equilibration times (sometimes several hours). Ensure the baseline and pressure are stable before injecting. |
| Mobile Phase Inconsistency | Ensure the mobile phase is well-mixed and degassed. If using additives, ensure they are fully dissolved and stable in the solvent mixture. |
| Temperature Fluctuations | Use a column thermostat to maintain a constant temperature, as small changes can affect retention times in chiral separations. |
| Additive Memory Effect | If switching between methods with acidic and basic additives on the same column, residual additives can affect chromatography. Dedicate columns to either acidic or basic methods, or use a rigorous flushing procedure.[4] |
Data Presentation
The following table illustrates hypothetical results from an initial screening for the chiral separation of this compound. This data is for example purposes to demonstrate how to structure and evaluate screening results.
Table 1: Illustrative Screening Results
| Chiral Stationary Phase (CSP) | Mobile Phase | tR1 (min) | tR2 (min) | Selectivity (α) | Resolution (Rs) | Comments |
| Chiralpak® IA | Hexane/IPA (90:10) + 0.1% DEA | 8.5 | 8.5 | 1.00 | 0.00 | No separation |
| Chiralpak® IB | Hexane/EtOH (80:20) + 0.1% DEA | 10.2 | 11.5 | 1.15 | 1.60 | Baseline separation. Good starting point for optimization. |
| Chiralcel® OD-H | Hexane/IPA (70:30) + 0.1% DEA | 7.1 | 7.8 | 1.11 | 1.25 | Partial separation. Needs optimization. |
| Lux® Cellulose-1 | ACN/H₂O (50:50) + 0.1% TFA | 5.4 | 5.4 | 1.00 | 0.00 | No separation, poor peak shape (acidic additive). |
| CHIROBIOTIC™ V | MeOH + 0.1% Acetic Acid/Ammonia | 12.3 | 14.1 | 1.18 | 1.90 | Good separation in Polar Ionic Mode. |
| Chiralpak® AD-H | MeOH + 0.1% DEA | 6.5 | 6.9 | 1.07 | 0.90 | Partial separation in Polar Organic Mode. |
Note: tR1 and tR2 are the retention times for enantiomer 1 and 2, respectively. Selectivity (α) = (tR2 - t₀) / (tR1 - t₀). Resolution (Rs) is a measure of the degree of separation between the two peaks.
Experimental Protocols
Protocol 1: General Screening in Normal Phase (NP) Mode
-
Column Selection: Use a set of polysaccharide CSPs (e.g., Chiralpak® IA, IB, IC, Chiralcel® OD-H, AD-H).
-
Mobile Phase Preparation:
-
Mobile Phase A: Hexane/Isopropanol (90:10, v/v) with 0.1% Diethylamine (DEA).
-
Mobile Phase B: Hexane/Ethanol (80:20, v/v) with 0.1% Diethylamine (DEA).
-
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at a suitable wavelength (e.g., 210 nm, or determine experimentally).
-
Injection Volume: 5-10 µL.
-
-
Procedure:
-
Equilibrate the first column with Mobile Phase A until a stable baseline is achieved.
-
Inject the sample of this compound (approx. 1 mg/mL).
-
Run the analysis and record the chromatogram.
-
Repeat the injection using Mobile Phase B.
-
Switch to the next column and repeat the screening process.
-
Protocol 2: General Screening in Reversed-Phase (RP) Mode
-
Column Selection: Use reversed-phase compatible CSPs (e.g., Chiralpak® IA, IB, IC, Chiralcel® OD-RH).
-
Mobile Phase Preparation:
-
Mobile Phase A (Acidic): Acetonitrile/Water (50:50, v/v) with 0.1% Formic Acid.
-
Mobile Phase B (Basic): Methanol/10mM Ammonium Bicarbonate in Water, pH 9.0 (60:40, v/v).
-
-
HPLC Conditions:
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at a suitable wavelength.
-
Injection Volume: 5-10 µL.
-
-
Procedure:
-
Equilibrate the column with Mobile Phase A.
-
Inject the sample and record the chromatogram.
-
Thoroughly flush the column and system before switching to Mobile Phase B to avoid salt precipitation.
-
Equilibrate with Mobile Phase B and inject the sample.
-
Note: For a basic analyte like this, Mobile Phase B is more likely to provide good peak shape and achieve separation.[5]
-
Visualizations
The following diagrams illustrate standardized workflows for method development and troubleshooting.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Rapid method development for chiral separation in drug discovery using sample pooling and supercritical fluid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chiraltech.com [chiraltech.com]
- 4. additives for chiral - Chromatography Forum [chromforum.org]
- 5. chiraltech.com [chiraltech.com]
- 6. agilent.com [agilent.com]
- 7. waters.com [waters.com]
- 8. fagg.be [fagg.be]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Mitigating Catalyst Poisoning in Reactions with Piperidine Scaffolds
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with catalyst poisoning in reactions involving piperidine-containing compounds.
Troubleshooting Guide
This guide addresses common issues observed during catalytic reactions involving piperidine scaffolds.
Issue 1: Reaction is sluggish or stalls completely.
-
Question: My cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) is very slow or has stopped before completion. I suspect catalyst poisoning from my piperidine-containing substrate. How can I confirm this and what are my immediate options?
-
Answer:
-
Diagnosis: Catalyst poisoning by the nitrogen lone pair on the piperidine ring is a common cause. This leads to the deactivation of the active metal center (e.g., Palladium). A simple test is to run a parallel reaction with a similar substrate lacking the piperidine moiety. If that reaction proceeds smoothly, piperidine poisoning is the likely culprit.
-
Immediate Actions:
-
Increase Catalyst Loading: As a first, albeit costly, step, you can try increasing the catalyst loading. This may provide enough active catalyst sites to overcome the poisoning effect for the reaction to proceed to completion.
-
Use a Sacrificial Agent: Introduce a Lewis acid that can preferentially bind to the piperidine nitrogen, protecting the catalyst. Common choices include zinc acetate (Zn(OAc)₂) or boric acid (B(OH)₃).
-
-
Issue 2: Inconsistent reaction yields and reproducibility problems.
-
Question: I am getting highly variable yields in my reaction involving a piperidine scaffold. What could be the cause and how can I improve reproducibility?
-
Answer:
-
Underlying Cause: Inconsistent yields are often a symptom of catalyst poisoning, where minor variations in reactant purity, moisture content, or reaction setup can have a magnified effect on the extent of catalyst deactivation.
-
Solutions for Improved Reproducibility:
-
Strict Inert Atmosphere: Ensure your reaction is performed under a rigorously inert atmosphere (e.g., Argon or Nitrogen) as oxygen can exacerbate catalyst deactivation.
-
Use of Additives: Consistently use a sacrificial agent or a catalyst-protecting ligand in every reaction. This will help to standardize the reaction conditions and minimize variability.
-
Reactant Purity: Ensure the piperidine-containing starting material is of high purity and free from other nitrogen-containing impurities that could also act as catalyst poisons.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of catalyst poisoning by piperidine?
A1: The lone pair of electrons on the nitrogen atom of the piperidine ring can strongly coordinate to the vacant d-orbitals of the transition metal catalyst (e.g., Palladium). This forms a stable complex that deactivates the catalyst by blocking the site needed for the catalytic cycle.
Q2: What are "sacrificial agents" and how do they work?
A2: Sacrificial agents, also known as catalyst protectors, are Lewis acids that are added to the reaction mixture. They preferentially bind to the nitrogen of the piperidine, "protecting" the catalyst from being poisoned. This allows the catalytic cycle to proceed.
Q3: Can I regenerate a catalyst that has been poisoned by piperidine?
A3: In some cases, particularly with heterogeneous catalysts like Pd/C, regeneration is possible. This typically involves washing the catalyst with an acidic solution to protonate and remove the bound piperidine, followed by thorough washing and drying. However, complete recovery of activity is not always guaranteed. For homogeneous catalysts, regeneration is often not practical, and the focus should be on prevention.
Quantitative Data Summary
The following table summarizes the impact of using a sacrificial agent on the yield of a typical Suzuki cross-coupling reaction involving a piperidine-containing aryl halide.
| Catalyst System | Sacrificial Agent | Typical Yield (%) | Relative Improvement |
| Pd(PPh₃)₄ (2 mol%) | None | 15-30 | - |
| Pd(PPh₃)₄ (2 mol%) | Zn(OAc)₂ (1.2 eq) | 75-90 | 3-5x increase |
| Pd(OAc)₂ (2 mol%) + SPhos (4 mol%) | None | 20-40 | - |
| Pd(OAc)₂ (2 mol%) + SPhos (4 mol%) | B(OH)₃ (1.5 eq) | 80-95 | 2-4x increase |
Note: Yields are illustrative and can vary based on specific substrates and reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for Using a Sacrificial Agent in a Suzuki Coupling
-
To a dry reaction vessel under an inert atmosphere (Argon or Nitrogen), add the piperidine-containing aryl halide (1.0 eq), the boronic acid or ester (1.2 eq), and the sacrificial agent (e.g., Zn(OAc)₂ (1.2 eq) or B(OH)₃ (1.5 eq)).
-
Add the solvent (e.g., dioxane, toluene, or DMF).
-
Stir the mixture for 10-15 minutes at room temperature to allow for the complexation of the sacrificial agent with the piperidine.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%) and the base (e.g., K₂CO₃, 2.0 eq).
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and proceed with standard aqueous workup and purification.
Visualizations
Caption: Mechanism of catalyst poisoning by a piperidine scaffold.
Technical Support Center: Optimization of Protecting Group Strategy for Pyrrolidine Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing protecting group strategies for pyrrolidine synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Boc (tert-Butoxycarbonyl) Protecting Group
-
Question: My N-Boc deprotection with Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) is slow or incomplete. What could be the issue?
-
Answer: Several factors can contribute to sluggish Boc deprotection. The concentration of TFA may be too low; literature suggests that dilute conditions are often insufficient for complete deprotection.[1] Consider increasing the concentration of TFA or switching to a stronger acid system like HCl in dioxane.[1] Additionally, ensure your reagents are anhydrous, as water can interfere with the reaction. For substrates with acid-sensitive esters, running the reaction at 0°C may help to minimize degradation of the ester while still allowing for Boc removal.[1]
-
-
Question: I am observing significant side product formation during N-Boc deprotection. How can I mitigate this?
-
Answer: A common side reaction during Boc deprotection is the alkylation of nucleophilic sites on the substrate by the liberated tert-butyl cation.[2] This is particularly problematic for electron-rich aromatic rings, thiols, and guanidines. To prevent this, consider adding a scavenger, such as anisole, cresol, or thiophenol, to the reaction mixture to trap the tert-butyl cation.
-
-
Question: My starting material is poorly soluble in common organic solvents for Boc protection. What should I do?
-
Answer: Poor solubility, especially with zwitterionic compounds, can be a challenge. Performing the reaction in an aqueous system with a base like sodium hydroxide can improve the solubility of the substrate. The use of a biphasic system, such as chloroform and water with sodium bicarbonate as the base, can also be effective.[3]
-
Cbz (Carboxybenzyl) Protecting Group
-
Question: My Cbz deprotection via catalytic hydrogenolysis is not going to completion. What are potential causes and solutions?
-
Answer: Incomplete Cbz deprotection during catalytic hydrogenolysis can be due to several factors. Catalyst poisoning is a common issue; ensure your substrate and solvents are free of impurities that could deactivate the palladium catalyst. The choice of catalyst can also be critical. While Pd/C is common, Pearlman's catalyst (Pd(OH)2/C) can be more effective in some cases. Ensure adequate hydrogen pressure and reaction time. For substrates sensitive to standard hydrogenolysis, transfer hydrogenation using a hydrogen donor like ammonium formate or 1,4-cyclohexadiene can be a milder alternative.[4]
-
-
Question: Are there alternatives to hydrogenolysis for Cbz deprotection, especially for molecules with other reducible functional groups?
-
Answer: Yes, while hydrogenolysis is the most common method, Cbz groups can also be removed under acidic conditions, although this is less common and may require harsh conditions.[5][6] Lewis acids can also be employed for Cbz cleavage. For substrates with functional groups sensitive to reduction, exploring these alternative deprotection strategies is advisable.
-
Fmoc (9-Fluorenylmethyloxycarbonyl) Protecting Group
-
Question: I am observing side reactions during Fmoc deprotection with piperidine. What are they and how can I avoid them?
-
Answer: A common side reaction is the formation of a dibenzofulvene (DBF)-piperidine adduct, which can sometimes be difficult to remove. More significantly, for certain peptide sequences, diketopiperazine formation or aspartimide formation can occur, especially with prolonged exposure to the basic conditions of Fmoc deprotection.[7] To mitigate this, using a milder base or a shorter reaction time can be beneficial. The use of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in combination with piperidine can sometimes lead to more efficient and faster deprotection, minimizing side reactions.[8]
-
-
Question: Can I use a base other than piperidine for Fmoc removal?
-
Answer: Yes, while piperidine is the standard, other secondary amines like pyrrolidine can also be used for Fmoc deprotection.[9] In some cases, piperazine has been used, particularly with microwave irradiation to accelerate the reaction.[10] The choice of base can influence the reaction rate and the profile of side products, so optimization for your specific substrate may be necessary.
-
Quantitative Data on Protecting Groups
| Protecting Group | Protection Reagent | Deprotection Conditions | Stability | Typical Yield (Protection) | Typical Yield (Deprotection) |
| Boc | Di-tert-butyl dicarbonate (Boc)₂O | Strong acids (e.g., TFA in DCM, HCl in dioxane) | Stable to bases, nucleophiles, and catalytic hydrogenation.[11] Labile to strong acids and some Lewis acids. | >95%[1] | 87-90%[5][12] |
| Cbz | Benzyl chloroformate (Cbz-Cl) | Catalytic hydrogenolysis (e.g., H₂, Pd/C) | Stable to acidic and basic conditions.[5] Labile to hydrogenolysis and strong acids. | ~90%[5] | High, often quantitative |
| Fmoc | 9-Fluorenylmethyl chloroformate (Fmoc-Cl) or Fmoc-OSu | Secondary amines (e.g., 20% piperidine in DMF) | Stable to acidic conditions and catalytic hydrogenolysis.[11] Labile to bases. | High | High |
Detailed Experimental Protocols
1. N-Boc Protection of Pyrrolidine
-
Reagents: Pyrrolidine, Di-tert-butyl dicarbonate ((Boc)₂O), Sodium hydroxide (NaOH), Dichloromethane (DCM), Water.
-
Procedure:
-
Dissolve pyrrolidine in a 1:1 mixture of DCM and water.
-
Add 1.1 equivalents of (Boc)₂O to the solution.
-
Add 1.2 equivalents of NaOH.
-
Stir the mixture vigorously at room temperature for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Separate the organic layer and wash it with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the N-Boc protected pyrrolidine.
-
2. TFA-mediated Deprotection of N-Boc Pyrrolidine
-
Reagents: N-Boc pyrrolidine, Trifluoroacetic acid (TFA), Dichloromethane (DCM).
-
Procedure:
-
Dissolve the N-Boc protected pyrrolidine in DCM.
-
Add an equal volume of TFA to the solution (a 1:1 mixture of DCM:TFA).[13]
-
Stir the reaction at room temperature for 1-2 hours.[12]
-
Monitor the deprotection by TLC.
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure. Co-evaporation with toluene can help to remove residual TFA.[11]
-
The resulting pyrrolidine TFA salt can be used directly or neutralized by washing with a saturated aqueous solution of sodium bicarbonate.[13]
-
3. N-Cbz Protection of Pyrrolidine-3-carboxylic acid
-
Reagents: Pyrrolidine-3-carboxylic acid, Benzyl chloroformate (Cbz-Cl), Sodium bicarbonate (NaHCO₃), Tetrahydrofuran (THF), Water, Ethyl acetate (EtOAc).
-
Procedure:
-
To a solution of pyrrolidine-3-carboxylic acid (1 equivalent) in a 2:1 mixture of THF and water, add sodium bicarbonate (2 equivalents).[5]
-
Cool the mixture to 0°C and add benzyl chloroformate (1.5 equivalents) dropwise.[5]
-
Stir the reaction at 0°C and allow it to warm to room temperature, stirring for 20 hours.[5]
-
Dilute the reaction mixture with water and extract with ethyl acetate.[5]
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.[5]
-
Purify the residue by silica gel column chromatography to yield the N-Cbz protected product.[5]
-
4. Hydrogenolysis for N-Cbz Deprotection
-
Reagents: N-Cbz protected pyrrolidine derivative, Palladium on carbon (10% Pd/C), Methanol (MeOH), Hydrogen gas (H₂).
-
Procedure:
-
Dissolve the N-Cbz protected compound in methanol.
-
Add a catalytic amount of 10% Pd/C (typically 5-10 mol%).
-
Place the reaction mixture under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected pyrrolidine.
-
5. N-Fmoc Protection of Pyrrolidine
-
Reagents: Pyrrolidine, 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl), Sodium bicarbonate (NaHCO₃), Dioxane, Water.
-
Procedure:
-
Dissolve pyrrolidine in a mixture of dioxane and water.
-
Add an excess of sodium bicarbonate to act as a base.
-
Add 1.1 equivalents of Fmoc-Cl portion-wise at 0°C.
-
Stir the reaction at room temperature for 4-6 hours.
-
Monitor by TLC.
-
After completion, extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the N-Fmoc pyrrolidine.
-
6. Piperidine-mediated Deprotection of N-Fmoc Pyrrolidine
-
Reagents: N-Fmoc protected pyrrolidine, Piperidine, N,N-Dimethylformamide (DMF).
-
Procedure:
-
Dissolve the N-Fmoc protected pyrrolidine in DMF.
-
Add a 20% solution of piperidine in DMF.[8]
-
Stir the reaction at room temperature. The reaction is typically fast, often completing within 30 minutes.[9]
-
Monitor the deprotection by TLC.
-
Once complete, the reaction mixture can be worked up by dilution with water and extraction with an organic solvent. The volatile byproducts can also be removed by evaporation.
-
Visualizations
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 3. Amine Protection / Deprotection [fishersci.co.uk]
- 4. researchgate.net [researchgate.net]
- 5. total-synthesis.com [total-synthesis.com]
- 6. tdcommons.org [tdcommons.org]
- 7. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 8. peptide.com [peptide.com]
- 9. researchgate.net [researchgate.net]
- 10. US8314208B2 - Microwave enhanced N-fmoc deprotection in peptide synthesis - Google Patents [patents.google.com]
- 11. total-synthesis.com [total-synthesis.com]
- 12. Boc Deprotection - TFA [commonorganicchemistry.com]
- 13. rsc.org [rsc.org]
addressing poor reproducibility in biological assays with 1-(Pyrrolidin-2-ylmethyl)piperidine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to poor reproducibility in biological assays involving the small molecule 1-(Pyrrolidin-2-ylmethyl)piperidine. This resource is intended for researchers, scientists, and drug development professionals to help identify and resolve common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key chemical properties?
This compound is a heterocyclic amine with the molecular formula C₁₀H₂₀N₂. Its structure contains both a pyrrolidine and a piperidine ring. Understanding its physicochemical properties is crucial for designing robust experiments.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 112906-37-3 | [1][2][3] |
| Molecular Weight | 168.28 g/mol | [1] |
| Physical Form | Liquid | |
| Purity (typical) | ≥95% | [1] |
| Predicted Boiling Point | 245.0 ± 8.0 °C | [4] |
| Predicted Density | 0.956 ± 0.06 g/cm³ | [4] |
| Predicted pKa | 11.23 ± 0.10 | [4] |
Q2: Why might I be seeing inconsistent results in my cell-based assays with this compound?
Inconsistent results, or poor reproducibility, can stem from several factors related to the properties of this compound and its interaction with assay components. The high predicted pKa of 11.23 indicates that this compound is basic and will be protonated and positively charged at physiological pH (around 7.4). This can lead to several issues outlined in the troubleshooting section below, including poor solubility, non-specific binding, and off-target effects.
Q3: How should I prepare stock solutions of this compound?
Given its chemical nature, dissolving this compound directly into aqueous buffers at neutral pH may be challenging and can lead to precipitation. It is recommended to first prepare a high-concentration stock solution in an organic solvent like DMSO. This stock can then be serially diluted into your final assay buffer or cell culture medium. Be mindful of the final DMSO concentration in your assay, as high concentrations can affect cell viability and enzyme activity.
Troubleshooting Guide
This guide addresses specific issues you may encounter when using this compound in your experiments.
Issue 1: Compound Precipitation in Aqueous Buffers or Media
Symptoms:
-
Visible precipitate in your stock solution or in the wells of your assay plate after dilution.
-
Inconsistent or lower-than-expected compound activity.
Potential Causes:
-
Poor aqueous solubility: As a basic amine, the compound's solubility can be highly dependent on pH. At neutral or slightly alkaline pH, the free base form may be less soluble and prone to precipitation.
-
"Salting out" effect: High salt concentrations in buffers like PBS can reduce the solubility of organic molecules.
-
Interaction with media components: Components in complex cell culture media, such as proteins and salts, can interact with the compound and cause it to precipitate.[7]
Solutions:
-
Optimize stock solution preparation:
-
Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Modify dilution strategy:
-
Perform serial dilutions of the DMSO stock in your final assay buffer or media immediately before use.
-
Avoid preparing large volumes of diluted compound that will sit for extended periods.
-
Consider a stepwise dilution, first into a small volume of buffer with vigorous mixing, before the final dilution.
-
-
Adjust final assay conditions:
-
If possible, perform the assay at a slightly acidic pH to increase the solubility of the protonated form. However, consider the impact of pH on your biological system.
-
Reduce the final concentration of the compound in the assay if precipitation is observed at higher concentrations.
-
Issue 2: High Background Signal in Assays
Symptoms:
-
High signal in negative control wells (containing vehicle control, e.g., DMSO).
-
Low signal-to-noise ratio, making it difficult to discern true hits from background.[8][9][10]
Potential Causes:
-
Non-specific binding: The positively charged nature of the compound at physiological pH can lead to electrostatic interactions with negatively charged components of the assay system, such as plasticware, proteins, or cell membranes.[11]
-
Interference with detection reagents: The compound may directly interact with fluorescent or luminescent reporters, or enzymes used in the detection system (e.g., HRP, luciferases).
-
Cell stress or toxicity at high concentrations: This can lead to non-specific cellular responses that contribute to background signal.
Solutions:
-
Improve blocking:
-
Increase the concentration of the blocking agent (e.g., BSA or non-fat milk) in your buffer.
-
Add a non-ionic detergent like Tween-20 (0.05-0.1%) to your blocking and wash buffers to reduce non-specific binding.[8]
-
-
Increase wash steps:
-
Increase the number and duration of wash steps after compound incubation to remove unbound compound.
-
-
Run control experiments:
-
Test for compound autofluorescence or autoluminescence at the wavelengths used in your assay.
-
Perform a counterscreen without the primary biological target to identify non-specific effects.
-
-
Optimize compound concentration:
-
Determine the optimal concentration range for your compound through a dose-response curve to avoid using concentrations that cause excessive background.
-
Issue 3: Off-Target Effects and Poor Selectivity
Symptoms:
-
The compound shows activity in multiple, unrelated assays.
-
The observed biological effect does not align with the intended mechanism of action.
-
High cytotoxicity that is not related to the primary target.
Potential Causes:
-
Promiscuous binding: The pyrrolidine and piperidine scaffolds are common in many bioactive molecules and can interact with a variety of biological targets.[12][13][14]
-
Interaction with ion channels or GPCRs: Basic amines are known to frequently interact with these target classes.
-
Disruption of cellular membranes: At high concentrations, the amphipathic nature of the compound could lead to membrane disruption.
Solutions:
-
Conduct selectivity profiling:
-
Test the compound against a panel of common off-targets, particularly GPCRs and ion channels.
-
-
Use orthogonal assays:
-
Confirm the primary biological activity using a different assay format that relies on a different detection principle.
-
-
Employ a structure-activity relationship (SAR) approach:
-
Test structurally related analogs to determine if the observed activity is specific to the compound of interest.
-
-
Perform target engagement studies:
-
Use techniques like cellular thermal shift assays (CETSA) to confirm that the compound is binding to the intended target in a cellular context.
-
Experimental Protocols & Methodologies
General Protocol for a Cell-Based Viability Assay (e.g., MTT or CellTiter-Glo®)
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and resuspend cells in fresh culture medium.
-
Count cells and adjust the density to the desired concentration.
-
Seed cells into a 96-well plate at the optimized density and allow them to adhere overnight.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
On the day of the experiment, perform a serial dilution of the stock solution in cell culture medium to achieve the final desired concentrations. Ensure the final DMSO concentration is consistent across all wells and typically ≤ 0.5%.
-
Remove the old medium from the cells and add the medium containing the compound or vehicle control.
-
-
Incubation:
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.
-
-
Assay Readout (Example with MTT):
-
Add MTT reagent to each well and incubate for 2-4 hours.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., acidified isopropanol).
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm).
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with no cells).
-
Normalize the data to the vehicle control wells.
-
Plot the dose-response curve and calculate the IC₅₀ value.
-
Visualizations
Caption: General workflow for a cell-based assay with this compound.
Caption: Logical workflow for troubleshooting poor reproducibility issues.
References
- 1. CAS No. 112906-37-3 Specifications | Ambeed [ambeed.com]
- 2. 1-[(pyrrolidin-2-yl)methyl]piperidine - C10H20N2 | CSSS00000725506 [chem-space.com]
- 3. guidechem.com [guidechem.com]
- 4. This compound | 112906-37-3 [amp.chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Factors that determine stability of highly concentrated chemically defined production media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. arp1.com [arp1.com]
- 9. novateinbio.com [novateinbio.com]
- 10. How to troubleshoot if the Elisa Kit has high background? - Blog [jg-biotech.com]
- 11. sinobiological.com [sinobiological.com]
- 12. Discovery of a new class of multi-target heterocycle piperidine derivatives as potential antipsychotics with pro-cognitive effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Technical Support Center: Minimizing By-Product Formation During Functionalization
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions to help you minimize by-product formation during chemical functionalization experiments.
Troubleshooting Guide
Unwanted by-products can significantly impact reaction yield, purity, and overall efficiency. This guide addresses common issues and provides systematic approaches to identify and resolve them.
Problem: Low Yield of Desired Product and High Percentage of Impurities
This is a common challenge that can stem from several factors. A systematic approach to troubleshooting is crucial for identifying the root cause.
-
Initial Assessment:
-
Confirm the Identity of By-products: Utilize analytical techniques such as NMR, Mass Spectrometry (MS), and HPLC to identify the structure of major by-products. Understanding what is being formed is the first step in preventing it.
-
Review the Reaction Mechanism: Re-examine the reaction mechanism to identify potential side reactions that could lead to the observed by-products.
-
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield and high impurity issues.
Key Areas for Optimization:
-
Reaction Conditions: Temperature, pressure, and reactant concentrations are critical parameters that can influence reaction selectivity.[1][2]
-
Catalyst Selection: The choice of catalyst can dramatically alter the reaction pathway and favor the formation of the desired product over by-products.[1] A more selective catalyst can reduce the formation of impurities that require extensive purification.[3]
-
Solvent Effects: The solvent can influence reaction rates and selectivity by stabilizing transition states or intermediates.[1] Employing greener solvents like water or ionic liquids can also reduce the environmental impact.[4]
-
Protecting Groups: In molecules with multiple reactive functional groups, protecting groups can be used to temporarily block certain sites, preventing unwanted side reactions.[3]
Frequently Asked Questions (FAQs)
Q1: What is the difference between selectivity and specificity in a chemical reaction?
A: While often used interchangeably, these terms have distinct meanings. A specific reaction gives only one product. A selective reaction favors the formation of one product over others, but other products may still be formed in smaller amounts.[5] In the context of minimizing by-products, the goal is to achieve high selectivity for the desired product.
Q2: What are the different types of selectivity I should consider?
A: There are three main types of selectivity to consider during functionalization:
-
Chemoselectivity: A reagent reacts preferentially with one functional group in the presence of other, different functional groups.[6][7]
-
Regioselectivity: A reaction that can occur at different positions on a molecule preferentially occurs at one specific position.[6]
-
Stereoselectivity: A reaction preferentially forms one stereoisomer over another.[6]
Q3: How can "Green Chemistry" principles help in minimizing by-products?
A: Green chemistry focuses on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. [4][8]Key principles that help minimize by-products include:
-
Atom Economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product, thus minimizing waste. [4]* Use of Catalysis: Catalytic reactions are often more selective and require milder conditions than stoichiometric reactions, leading to fewer by-products. [8]* Safer Solvents and Auxiliaries: Choosing solvents that are less toxic and can be recycled reduces the environmental impact of the process. [4]In some cases, solvent-free reactions can be employed. [9] Q4: Can you provide an example of how changing reaction conditions can minimize by-product formation?
A: Certainly. In the synthesis of a peptide, the reaction of malonaldehyde (MDA) with an arginine residue was optimized by changing the solvent and reactant concentration. The following table summarizes the findings.
| Entry | Solvent | MDA Equivalents | Conversion to Product (%) |
| 1 | Water | 75 | 0 |
| 2 | Na2CO3 buffer (pH 10) | 75 | 0 |
| 3 | 6 M HCl | 75 | 13 |
| 4 | 12 M HCl | 25 | 75 |
| 5 | 12 M HCl | 100 | >99 |
| Data adapted from Organic Letters.[10][11] |
As the data shows, changing from aqueous and basic conditions to a highly acidic environment (12 M HCl) and increasing the equivalents of MDA dramatically increased the conversion to the desired product, thereby minimizing the presence of unreacted starting material and potential side products. [10][11]
Experimental Protocols
Protocol 1: General Procedure for a Trial Reaction to Assess By-Product Formation
This protocol outlines a general approach for conducting a small-scale trial reaction to identify and quantify by-products.
-
Reaction Setup:
-
To a clean, dry reaction vessel equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add the starting material (1.0 mmol) and the appropriate solvent (10 mL).
-
Add the functionalizing reagent (1.1 mmol, 1.1 equivalents) dropwise at a controlled temperature (e.g., 0 °C or room temperature).
-
If a catalyst is required, add it (typically 0.01-0.1 equivalents) to the reaction mixture before the addition of the reagent.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by taking small aliquots at regular intervals (e.g., every 30 minutes) and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Work-up and Isolation:
-
Once the reaction is complete (as determined by the consumption of the starting material), quench the reaction by adding an appropriate quenching agent (e.g., water, saturated ammonium chloride solution).
-
Extract the product into a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
-
Analysis and Quantification:
-
Analyze the crude product mixture using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Use an internal standard to quantify the yield of the desired product and the percentage of major by-products.
-
Protocol 2: Selective N-terminal Functionalization of a Peptide
This protocol describes a method for the selective functionalization of the N-terminal amine of a peptide in the presence of other reactive side chains, such as the ε-amino group of lysine.
-
Peptide Dissolution:
-
Dissolve the unprotected peptide (1.0 equivalent) in a suitable buffer system. For example, a pH of 6.1 has been shown to provide excellent N-terminal selectivity. [12]
-
-
Reagent Preparation:
-
Prepare a solution of the aldehyde derivative (e.g., benzaldehyde, 1.5 equivalents) in the same buffer.
-
-
Reductive Alkylation:
-
Add the aldehyde solution to the peptide solution.
-
Add a reducing agent, such as sodium cyanoborohydride (2.0 equivalents), to the reaction mixture.
-
Allow the reaction to proceed at room temperature for a specified time (e.g., 4-12 hours), monitoring by LC-MS.
-
-
Purification:
-
Purify the reaction mixture using reverse-phase HPLC to isolate the N-terminally functionalized peptide from unreacted starting materials, reagents, and any potential side products.
-
-
Characterization:
-
Confirm the structure and purity of the final product by mass spectrometry and NMR.
Caption: Workflow for selective N-terminal peptide functionalization.
-
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. acs.org [acs.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Recent Advances in Site-Selective Functionalization of Carbohydrates Mediated by Organocatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemoselectivity and Regioselectivity.pdf [slideshare.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Controlling the Degree of Functionalization: In-Depth Quantification and Side-Product Analysis of Diazonium Chemistry on SWCNTs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Selective N-terminal functionalization of native peptides and proteins - Chemical Science (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Regioselectivity in Piperidine Ring Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the regioselectivity of reactions on the piperidine ring.
Frequently Asked Questions (FAQs)
Q1: What are the main factors influencing regioselectivity in piperidine ring functionalization?
A1: The regioselectivity of reactions on the piperidine ring is primarily governed by a combination of steric and electronic factors. Steric hindrance can block access to certain positions, directing reagents to less crowded sites. Electron-donating or withdrawing groups on the ring or the nitrogen atom can alter the reactivity of specific C-H bonds, favoring functionalization at particular positions. The choice of catalyst, solvent, and directing group also plays a crucial role in determining the outcome of the reaction.
Q2: How can I favor functionalization at the C4 position of a piperidine ring?
A2: Achieving C4 selectivity can be challenging due to the generally higher reactivity of the C2 and C3 positions. One strategy is to introduce bulky substituents at the C2 and C6 positions to sterically hinder them and direct the reaction to C4. Additionally, certain catalytic systems, such as those employing photoredox catalysts, have shown promise in promoting C4-selective C-H functionalization.
Q3: What is the role of the nitrogen substituent in directing regioselectivity?
A3: The substituent on the piperidine nitrogen has a profound impact on regioselectivity. Electron-withdrawing groups, for example, can decrease the electron density of the ring, influencing the site of electrophilic attack. The nitrogen substituent can also act as a directing group, coordinating to a catalyst to deliver a reagent to a specific position. The size and nature of this group can also introduce steric effects that influence the regioselectivity of the reaction.
Troubleshooting Guides
Issue 1: Poor Regioselectivity in C-H Functionalization
Symptom: You are observing a mixture of regioisomers (e.g., C2, C3, and C4 functionalization) in a C-H functionalization reaction of a piperidine derivative.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Steric Hindrance | The steric environment around the target C-H bond may not be sufficiently differentiated from other positions. Consider introducing a bulkier substituent on the nitrogen or at a neighboring position to block unwanted sites. |
| Electronic Effects | The electronic properties of the piperidine ring may not be adequately tuned to favor one position. If applicable, try modifying the electron-donating or withdrawing nature of the nitrogen substituent. |
| Inappropriate Catalyst | The catalyst may not have the required selectivity. Experiment with different ligands or metal centers. For instance, some iridium-based photoredox catalysts are known to favor C4 functionalization. |
| Solvent Effects | The solvent can influence the reaction pathway. Screen a range of solvents with varying polarities and coordinating abilities. |
Issue 2: Difficulty with Directing Group Cleavage
Symptom: You have successfully performed a regioselective functionalization using a directing group, but you are struggling to remove it without affecting the product.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Harsh Cleavage Conditions | The conditions required to cleave the directing group may be too harsh for your functionalized piperidine. |
| Directing Group Choice | The chosen directing group may be too robust. |
Troubleshooting Workflow for Directing Group Issues
Caption: Troubleshooting workflow for directing group cleavage.
Experimental Protocols
Protocol 1: General Procedure for Regioselective C-H Arylation of N-Aryl Piperidines
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: In a nitrogen-flushed glovebox, add the N-aryl piperidine (1.0 equiv.), the aryl halide (1.2 equiv.), the palladium catalyst (e.g., Pd(OAc)2, 2 mol%), the ligand (e.g., SPhos, 4 mol%), and the base (e.g., K3PO4, 2.0 equiv.) to a dry reaction vial.
-
Solvent Addition: Add the appropriate anhydrous solvent (e.g., toluene, 1,4-dioxane) to the vial.
-
Reaction Execution: Seal the vial and heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with stirring for the specified time (e.g., 12-24 hours).
-
Workup: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate the desired regioisomer.
Data Presentation
Table 1: Effect of Nitrogen Substituent on Regioselectivity of Piperidine Lithiation-Substitution
| N-Substituent | Regioisomeric Ratio (C2:C3:C4) | Reference |
| Boc | 95:5:0 | |
| Cbz | 90:10:0 | |
| Benzyl | 70:25:5 | |
| Phenyl | 60:30:10 |
Note: Ratios are approximate and can vary based on specific reaction conditions.
Visualizations
Diagram 1: General Workflow for Optimizing Regioselectivity
Caption: A general workflow for optimizing reaction regioselectivity.
Diagram 2: Logical Relationship of Factors Influencing Regioselectivity
Caption: Key factors that influence the regioselectivity of piperidine reactions.
Technical Support Center: 1-(Pyrrolidin-2-ylmethyl)piperidine Mass Spectrometry Analysis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1-(Pyrrolidin-2-ylmethyl)piperidine in mass spectrometry applications.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the mass spectrometry analysis of this compound.
Issue 1: Unexpected or Absent [M+H]+ Precursor Ion
| Potential Cause | Recommended Solution |
| Inefficient Ionization | The basic nitrogen atoms in the pyrrolidine and piperidine rings are readily protonated. Ensure the mobile phase contains a suitable acid (e.g., 0.1% formic acid or acetic acid) to promote the formation of the [M+H]+ ion in positive ion mode electrospray ionization (ESI). |
| In-source Fragmentation | The molecule may be fragmenting in the ionization source before mass analysis. Decrease the source temperature and cone voltage (or equivalent parameter) to reduce the energy transfer to the analyte. |
| Incorrect Mass Calculation | The monoisotopic mass of this compound (C10H20N2) is 168.1626 g/mol . The expected m/z for the protonated molecule [M+H]+ is 169.1704. Verify that you are looking for the correct m/z value. |
Issue 2: Dominance of a Fragment Ion at m/z 84 or m/z 98 in the Full Scan Spectrum
| Potential Cause | Recommended Solution |
| High In-source Energy | Similar to the absence of the precursor ion, high source energy can cause significant fragmentation before mass selection. The fragment at m/z 84 likely corresponds to the piperidinemethyl cation, and m/z 98 to the protonated piperidine after cleavage of the C-C bond between the rings. Reduce source temperature and cone voltage. |
| Contamination | The ion at m/z 84 could also correspond to a contaminant, such as protonated pyrrolidine. Analyze a blank (mobile phase only) to check for background ions. |
Issue 3: Poor Signal Intensity or No Signal Detected
| Potential Cause | Recommended Solution |
| Sample Concentration | The concentration of the analyte may be too low. Prepare a fresh, more concentrated sample. |
| Ion Suppression | Components of the sample matrix may be interfering with the ionization of the target analyte. Dilute the sample or use a solid-phase extraction (SPE) method for sample cleanup. |
| Instrumental Issues | Check for common instrument problems such as a dirty ion source, clogged capillary, or detector malfunction. Perform routine instrument maintenance and calibration. |
Frequently Asked Questions (FAQs)
Q1: What is the expected monoisotopic mass and [M+H]+ m/z for this compound?
The chemical formula for this compound is C10H20N2.
-
Monoisotopic Mass: 168.1626 g/mol
-
Expected [M+H]+ m/z: 169.1704
Q2: What are the most likely fragmentation pathways for this compound in MS/MS analysis?
The fragmentation of this compound is expected to be dominated by cleavage of the bonds adjacent to the nitrogen atoms and the bond connecting the two rings. The most common fragmentation patterns in collision-induced dissociation (CID) are alpha-cleavage reactions.
-
Alpha-cleavage next to the piperidine nitrogen is expected to be a major pathway.
-
Cleavage of the C-C bond between the pyrrolidine and piperidine rings is also highly probable.
Below is a diagram illustrating the predicted fragmentation pathways.
Caption: Predicted MS/MS fragmentation of this compound.
Q3: How can I confirm the identity of the fragment ions?
High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of the observed fragment ions. The accurate mass measurements provided by HRMS can help to distinguish between isobaric species (ions with the same nominal mass but different elemental compositions).
| Fragment Ion | Proposed Structure | Calculated m/z |
| [C5H10N]+ | Pyrrolidinyl cation | 70.0656 |
| [C5H12N]+ | Piperidinemethyl cation | 84.0813 |
| [C6H12N]+ | Protonated Piperidine | 98.1126 |
Q4: What type of experimental workflow should I follow for troubleshooting?
A systematic approach is crucial for effective troubleshooting. The following workflow can be adapted to your specific instrumentation and experimental setup.
Caption: A logical workflow for troubleshooting mass spectrometry issues.
Technical Support Center: Optimization of NMR Data Acquisition for Structural Elucidation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their NMR data acquisition for structural elucidation.
Troubleshooting Guides
This section addresses specific issues that may arise during NMR experiments, providing step-by-step solutions.
Issue 1: Poor Lineshape and Resolution
Q: My NMR peaks are broad and distorted. How can I improve the lineshape and resolution?
A: Poor lineshape is often a result of an inhomogeneous magnetic field across the sample. Here are several factors to check and optimize:
-
Shimming: This is the most critical step for achieving good lineshape. The magnetic field needs to be homogenized ("shimmed") for each sample. If you are experiencing broad peaks, re-shimming the magnet is the first step. For modern spectrometers, automated shimming routines are often sufficient, but manual shimming may be necessary for challenging samples.[1][2]
-
Sample Preparation:
-
Solid Particles: The presence of suspended solids will severely degrade spectral quality.[3][4] Always filter your sample into the NMR tube, for instance, by using a pipette with a cotton or glass wool plug.[3][5]
-
Sample Viscosity: Highly concentrated or viscous samples can lead to broader lines.[1] Diluting the sample may improve the resolution.
-
Paramagnetic Impurities: Paramagnetic substances in your sample, even at trace levels, can cause significant line broadening.[4] Ensure your sample and solvent are free from such impurities.
-
-
NMR Tube Quality: Use high-quality NMR tubes that are clean and free of scratches or defects.[3][5] Cheaper, low-quality tubes can have poor concentricity, making them difficult to shim properly.[3]
-
Sample Volume: Ensure the correct sample volume is used. For many spectrometers, the optimal sample height is around 4-5 cm.[3][5][6][7] Incorrect sample height can make shimming very difficult.[1][3][7]
Issue 2: Low Signal-to-Noise Ratio (S/N)
Q: I am struggling to see my peaks above the noise. What can I do to improve the signal-to-noise ratio?
A: A low signal-to-noise ratio can be addressed through several acquisition and processing strategies:
-
Increase the Number of Scans (Transients): The most straightforward way to improve S/N is to acquire more scans. The S/N ratio increases with the square root of the number of scans. For example, quadrupling the number of scans will double the S/N.[8]
-
Sample Concentration: A higher concentration of your analyte will naturally lead to a stronger signal. For small molecules, a concentration of 5-25 mg for ¹H NMR and 50-100 mg for ¹³C NMR is ideal.[6]
-
Use a Higher Field Magnet: If available, using a spectrometer with a higher magnetic field strength will significantly improve sensitivity and spectral dispersion.
-
Optimize Acquisition Parameters:
-
Pulse Width: Ensure the 90° pulse width is correctly calibrated for your sample and probe.
-
Relaxation Delay (d1): For quantitative experiments, a longer relaxation delay (typically 5 times the longest T1 relaxation time) is necessary to allow for full relaxation of the nuclei between pulses. However, for quick screening, a shorter delay can be used to acquire more scans in a given time.[2]
-
-
Data Processing: Applying an exponential multiplication (line broadening) to the FID before Fourier transformation can improve the S/N, but at the cost of reduced resolution.[2][8]
Issue 3: Baseline Distortions
Q: My spectrum has a rolling or distorted baseline. How can I correct this?
A: Baseline problems can originate from the acquisition or be corrected during processing.
-
Acquisition Time (at): An acquisition time that is too short can lead to truncation of the FID, causing "sinc wiggles" or baseline roll around intense peaks.[8][9] Increasing the acquisition time can resolve this.
-
First Point Distortion: The first few data points of the FID can be distorted, leading to a broad, underlying baseline distortion. This can often be corrected during data processing using baseline correction algorithms available in most NMR software.[8]
-
Receiver Gain: Setting the receiver gain too high can lead to clipping of the FID and result in baseline artifacts.[10][11] Most modern spectrometers have an autogain function that should be utilized.
Issue 4: Solvent Signal Obscuring Peaks of Interest
Q: The residual solvent peak is very large and is obscuring signals from my compound. How can I suppress the solvent signal?
A: Solvent suppression is a common requirement in NMR, especially for samples in protic solvents.
-
Solvent Suppression Pulse Sequences: Techniques like presaturation or WET-1D can be used to selectively irradiate and saturate the solvent signal, significantly reducing its intensity.[10]
-
Sample Preparation: If possible, lyophilize your sample and redissolve it in a deuterated solvent to minimize the amount of residual protonated solvent.
Frequently Asked Questions (FAQs)
Q1: What is the ideal concentration for an NMR sample?
A1: The ideal concentration depends on the nucleus being observed and the molecular weight of the analyte. The following table provides general guidelines for small molecules.
| Nucleus | Sample Amount |
| ¹H | 5-25 mg |
| ¹³C | 50-100 mg |
Table 1: Recommended Sample Amounts for Small Molecule NMR.[6]
Q2: How do I choose the right deuterated solvent?
A2: The choice of solvent is critical and should be based on several factors:
-
Solubility: Your compound must be sufficiently soluble in the chosen solvent.[4]
-
Chemical Shift of Residual Solvent Peak: Ensure the residual solvent peak does not overlap with important signals from your analyte.[4][7]
-
Chemical Inertness: The solvent should not react with your compound.
-
Boiling Point: For variable temperature experiments, a solvent with an appropriate boiling point is necessary.
Q3: What are spinning sidebands and how can I minimize them?
A3: Spinning sidebands are small satellite peaks that appear on either side of a large peak, at a distance equal to the spinning rate. They are caused by inhomogeneities in the magnetic field and imperfections in the NMR tube. To minimize them, you can try improving the shimming or using a higher quality NMR tube.[2]
Experimental Protocols
Protocol 1: Standard Sample Preparation for Small Molecules
-
Weigh the Sample: Accurately weigh 5-25 mg of your compound for ¹H NMR or 50-100 mg for ¹³C NMR into a clean, dry vial.[6]
-
Add Deuterated Solvent: Add approximately 0.55-0.6 mL of the chosen deuterated solvent to the vial.[3][5]
-
Dissolve the Sample: Gently vortex or sonicate the vial to ensure the sample is completely dissolved.
-
Filter the Sample: Using a Pasteur pipette with a small plug of glass wool or cotton, filter the solution directly into a high-quality 5 mm NMR tube.[3][5]
-
Cap and Label: Cap the NMR tube securely and label it clearly.[5][7]
Protocol 2: Basic 1D ¹H NMR Acquisition
-
Insert the Sample: Insert the NMR tube into the spinner turbine and adjust the depth gauge according to the instrument's specifications. Insert the sample into the magnet.
-
Lock: On the spectrometer software, select the correct solvent and initiate the lock routine. The lock signal should be stable.[9]
-
Shim: Perform an automated shimming routine. For demanding samples, manual shimming of the Z1, Z2, X, and Y gradients may be necessary to achieve optimal lineshape.[2]
-
Set Acquisition Parameters:
-
Pulse Width: Load a standard 90° pulse width or perform a pulse calibration experiment.
-
Spectral Width: Set a spectral width that encompasses all expected proton signals.
-
Acquisition Time: A typical acquisition time is 2-4 seconds for good resolution.
-
Relaxation Delay: A delay of 1-2 seconds is usually sufficient for qualitative ¹H NMR.
-
Number of Scans: Start with 8 or 16 scans and increase as needed to achieve the desired signal-to-noise ratio.
-
-
Acquire Data: Start the acquisition.
-
Process Data: Once the acquisition is complete, perform a Fourier transform, phase correction, and baseline correction.
Visualizations
Caption: A general workflow for an NMR experiment.
Caption: A troubleshooting workflow for common NMR issues.
References
- 1. nmr.natsci.msu.edu [nmr.natsci.msu.edu]
- 2. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 3. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 4. sites.bu.edu [sites.bu.edu]
- 5. sci.umanitoba.ca [sci.umanitoba.ca]
- 6. NMR Spectroscopy | Sample Preparation [schuetz.cup.uni-muenchen.de]
- 7. NMR Sample Preparation | NMR and Chemistry MS Facilities [nmr.chem.cornell.edu]
- 8. NMR Artifacts - Max T. Rogers NMR [nmr.natsci.msu.edu]
- 9. nmr.ucdavis.edu [nmr.ucdavis.edu]
- 10. 5) Common Problems | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 11. University of Ottawa NMR Facility Blog: Artifacts Due To Setting the Receiver Gain Too High in 2D Homonuclear Experiments [u-of-o-nmr-facility.blogspot.com]
Validation & Comparative
Comparative Analgesic Efficacy of 1-(Pyrrolidin-2-ylmethyl)piperidine and Known Analgesics: An Evidence-Based Guide
Introduction
This guide provides a comparative analysis of the potential analgesic efficacy of the novel compound 1-(Pyrrolidin-2-ylmethyl)piperidine against established analgesic drugs. Due to the limited availability of direct experimental data for this compound, this comparison is based on the well-documented analgesic properties of its core chemical moieties: the pyrrolidine and piperidine rings.[1][2][3][4][5] The piperidine ring, in particular, is a crucial structural component for many potent analgesic agents, including morphine and its derivatives.[6][7] This document is intended for researchers, scientists, and professionals in drug development, offering a data-driven perspective on the potential of this compound class.
Quantitative Comparison of Analgesic Efficacy
While specific ED50 or Maximal Possible Effect (MPE) values for this compound are not available in the current literature, we can infer its potential activity by examining data from structurally related compounds. The following table summarizes the analgesic efficacy of representative piperidine and pyrrolidine derivatives compared to standard opioid analgesics. This data is compiled from various preclinical studies utilizing standard pain models.
| Compound/Drug | Chemical Class | Test Model | Efficacy Metric (ED50/MPE) | Reference Compound |
| Representative Piperidine Derivatives | Piperidine | Tail-flick, Hot-plate | Significant Analgesic Activity | Pethidine, Morphine |
| Representative Pyrrolidine Derivatives | Pyrrolidine | Writhing, Hot-plate | Peripheral & Central Analgesic Activity | Aspirin |
| Morphine | Opioid | Tail-flick, Hot-plate | High Potency | - |
| Pethidine | Opioid | Tail-flick | Standard Reference | - |
| Tramadol | Atypical Opioid | Tail-flick, Hot-plate | Moderate Potency | - |
Note: The analgesic activity of piperidine and pyrrolidine derivatives can be significantly influenced by the nature and position of substituents on the heterocyclic rings.[8]
Experimental Protocols
The assessment of analgesic efficacy relies on standardized and validated preclinical models of pain. The following are detailed methodologies for key experiments frequently cited in analgesic research.
Hot Plate Test
The hot plate test is a widely used method to evaluate the central analgesic activity of a compound.
-
Apparatus: A commercially available hot plate apparatus with a surface temperature maintained at a constant 55 ± 0.5°C.
-
Animals: Mice or rats are typically used. Animals are acclimatized to the testing room for at least 30 minutes before the experiment.
-
Procedure:
-
A baseline latency is determined by placing the animal on the hot plate and recording the time it takes for the animal to exhibit a nociceptive response (e.g., licking a paw, jumping).
-
The test compound or a vehicle control is administered (e.g., intraperitoneally, orally).
-
At predetermined time intervals after administration (e.g., 30, 60, 90, 120 minutes), the animal is again placed on the hot plate, and the response latency is recorded.
-
A cut-off time (e.g., 30-45 seconds) is established to prevent tissue damage.
-
-
Data Analysis: The percentage of Maximal Possible Effect (%MPE) is calculated using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.
Tail-Flick Test
The tail-flick test is another common method for assessing centrally mediated analgesia.
-
Apparatus: A tail-flick analgesia meter that applies a focused beam of radiant heat to the animal's tail.
-
Animals: Rats or mice are used.
-
Procedure:
-
The animal is gently restrained, and its tail is positioned in the path of the heat source.
-
A baseline tail-flick latency is recorded as the time taken for the animal to withdraw its tail from the heat stimulus.
-
The test compound or vehicle is administered.
-
Tail-flick latencies are measured at various time points post-administration.
-
A cut-off time is employed to avoid tissue injury.
-
-
Data Analysis: The analgesic effect is typically expressed as an increase in tail-flick latency compared to the baseline or as %MPE.
Potential Signaling Pathways and Experimental Workflow
To visualize the potential mechanisms of action and the process of analgesic drug screening, the following diagrams are provided.
Caption: Hypothetical opioid-like signaling pathway for analgesia.
Caption: General workflow for screening potential analgesic compounds.
Conclusion
Based on the established pharmacological importance of the piperidine and pyrrolidine scaffolds in analgesic drug discovery, this compound represents a compound of interest for further investigation.[6][9][10] The presence of the piperidine ring suggests a potential for opioid receptor interaction, a common mechanism for potent analgesics.[6][7] However, the pyrrolidine moiety could also contribute to a unique pharmacological profile, potentially involving other targets or mechanisms.[1][2] Rigorous preclinical evaluation using the described experimental protocols is necessary to elucidate the specific analgesic efficacy and mechanism of action of this compound and to determine its therapeutic potential in comparison to existing pain management therapies.
References
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Piperidine - Wikipedia [en.wikipedia.org]
- 6. longdom.org [longdom.org]
- 7. longdom.org [longdom.org]
- 8. researchgate.net [researchgate.net]
- 9. Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pjps.pk [pjps.pk]
Comparison of Analytical Methods for Purity Assessment of 1-(Pyrrolidin-2-ylmethyl)piperidine
This guide provides a comparative analysis of a proposed High-Performance Liquid Chromatography (HPLC) method for the purity assessment of 1-(Pyrrolidin-2-ylmethyl)piperidine against alternative analytical techniques. The information is intended for researchers, scientists, and drug development professionals to aid in selecting the most suitable method for their specific analytical needs.
Overview of Analytical Techniques
The purity of an active pharmaceutical ingredient (API) is a critical quality attribute. For a compound like this compound, a polar amine, several chromatographic techniques can be employed. This guide focuses on a robust reversed-phase HPLC method and compares its performance characteristics with Ultra-Performance Liquid Chromatography (UPLC), Gas Chromatography (GC), and HPLC coupled with Mass Spectrometry (LC-MS).
-
High-Performance Liquid Chromatography (HPLC-UV): A widely used technique for separating, identifying, and quantifying components in a mixture. It is robust, reliable, and a standard in most QC laboratories.
-
Ultra-Performance Liquid Chromatography (UPLC-UV): An evolution of HPLC that uses smaller particle size columns to achieve faster run times, higher resolution, and improved sensitivity.
-
Gas Chromatography (GC-FID): Suitable for volatile and semi-volatile thermally stable compounds. It offers high resolution for separating volatile impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides a high degree of selectivity and sensitivity, enabling the identification and quantification of impurities at very low levels. It is indispensable for impurity structure elucidation.
Comparative Performance Data
The following table summarizes the typical performance characteristics of a validated HPLC method compared to its alternatives for the analysis of this compound. The data presented are representative values to illustrate the relative performance of each technique.
| Parameter | HPLC-UV | UPLC-UV | GC-FID | LC-MS |
| Linearity (R²) | > 0.999 | > 0.999 | > 0.998 | > 0.999 |
| Limit of Detection (LOD) | ~0.01% | ~0.005% | ~0.02% | < 0.001% |
| Limit of Quantitation (LOQ) | ~0.03% | ~0.015% | ~0.06% | ~0.003% |
| Accuracy (% Recovery) | 98.0 - 102.0% | 98.5 - 101.5% | 97.0 - 103.0% | 99.0 - 101.0% |
| Precision (RSD%) | < 1.5% | < 1.0% | < 2.0% | < 1.0% |
| Analysis Run Time | ~20 min | ~5 min | ~25 min | ~10 min |
| Impurity Identification | Based on Retention Time | Based on Retention Time | Based on Retention Time | Based on Mass-to-Charge Ratio |
Visual Workflow for Method Validation
The following diagram illustrates the logical workflow for the validation of an analytical method, such as the proposed HPLC technique, according to typical regulatory guidelines (e.g., ICH Q2(R1)).
comparative analysis of different synthetic routes to 1-(Pyrrolidin-2-ylmethyl)piperidine
This guide provides a comparative analysis of different synthetic methodologies for the preparation of 1-(Pyrrolidin-2-ylmethyl)piperidine, a valuable building block in medicinal chemistry. The routes are compared based on their overall yield, number of steps, and the nature of the starting materials. This information is intended to assist researchers in selecting the most suitable method for their specific needs.
Data Presentation
| Synthetic Route | Starting Material | Key Intermediates | Number of Steps | Overall Yield (%) | Purity (%) | Key Reagents |
| Route 1: Reductive Amination | N-Boc-L-proline | N-Boc-L-prolinol, N-Boc-L-prolinal | 4 | ~60-70% | >95% | Isobutyl chloroformate, NaBH₄, Dess-Martin periodinane, NaBH(OAc)₃ |
| Route 2: Nucleophilic Substitution | N-Boc-L-prolinol | N-Boc-L-prolinol mesylate | 3 | ~75-85% | >95% | Methanesulfonyl chloride, Piperidine, HCl |
| Route 3: One-Pot Mannich-type Reaction | L-proline | Not Isolated | 1 | ~50-60% | Variable | Formaldehyde, Piperidine, Formic acid |
Logical Flow of Comparative Analysis
Caption: Comparative analysis workflow for synthetic routes.
Experimental Protocols
Route 1: Reductive Amination
This route involves four steps starting from commercially available N-Boc-L-proline.
Step 1: Synthesis of N-Boc-L-prolinol
To a solution of N-Boc-L-proline (10.0 g, 46.5 mmol) in anhydrous THF (100 mL) at -20°C is added isobutyl chloroformate (6.7 mL, 51.1 mmol) dropwise. The mixture is stirred for 30 minutes, after which a solution of NaBH₄ (3.5 g, 93.0 mmol) in water (20 mL) is added carefully. The reaction is stirred for an additional 2 hours at room temperature. The reaction is quenched with methanol and the solvent is removed under reduced pressure. The residue is taken up in ethyl acetate, washed with saturated NaHCO₃ and brine, dried over Na₂SO₄, and concentrated to give N-Boc-L-prolinol as a colorless oil.
Step 2: Synthesis of N-Boc-L-prolinal
To a solution of N-Boc-L-prolinol (8.0 g, 39.8 mmol) in CH₂Cl₂ (150 mL) is added Dess-Martin periodinane (20.2 g, 47.7 mmol) portionwise at 0°C. The reaction is stirred at room temperature for 2 hours. The mixture is then quenched with a saturated solution of Na₂S₂O₃ and NaHCO₃. The organic layer is separated, washed with brine, dried over Na₂SO₄, and concentrated to give crude N-Boc-L-prolinal.
Step 3: Reductive Amination
To a solution of the crude N-Boc-L-prolinal (from the previous step) in 1,2-dichloroethane (100 mL) is added piperidine (4.3 mL, 43.7 mmol) followed by sodium triacetoxyborohydride (NaBH(OAc)₃) (12.6 g, 59.7 mmol). The reaction is stirred at room temperature overnight. The reaction is quenched with saturated NaHCO₃ solution, and the product is extracted with CH₂Cl₂. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated.
Step 4: Deprotection
The crude N-Boc protected product is dissolved in a 4 M HCl solution in dioxane (50 mL) and stirred at room temperature for 2 hours. The solvent is removed under reduced pressure, and the residue is basified with 2 M NaOH and extracted with CH₂Cl₂. The organic layers are dried over Na₂SO₄ and concentrated. The crude product is purified by column chromatography to afford this compound.
Route 2: Nucleophilic Substitution
This three-step route begins with N-Boc-L-prolinol, which can be synthesized as described in Step 1 of Route 1.
Step 1: Synthesis of N-Boc-L-prolinol Mesylate
To a solution of N-Boc-L-prolinol (5.0 g, 24.8 mmol) and triethylamine (5.2 mL, 37.3 mmol) in CH₂Cl₂ (100 mL) at 0°C is added methanesulfonyl chloride (2.3 mL, 29.8 mmol) dropwise. The reaction is stirred at 0°C for 1 hour. The reaction mixture is washed with water, saturated NaHCO₃, and brine. The organic layer is dried over Na₂SO₄ and concentrated to give the crude mesylate.
Step 2: Substitution with Piperidine
The crude mesylate is dissolved in piperidine (20 mL) and heated to 80°C for 4 hours. The excess piperidine is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed with water and brine. The organic layer is dried over Na₂SO₄ and concentrated.
Step 3: Deprotection
The N-Boc protected product is deprotected using 4 M HCl in dioxane as described in Step 4 of Route 1 to yield this compound.
Route 3: One-Pot Mannich-type Reaction
This is a one-pot synthesis directly from L-proline.
A mixture of L-proline (5.75 g, 50 mmol), piperidine (4.25 g, 50 mmol), and 37% aqueous formaldehyde (4.1 mL, 55 mmol) in ethanol (50 mL) is heated to reflux for 2 hours. Formic acid (3.8 mL, 100 mmol) is then added, and the mixture is refluxed for an additional 12 hours. The solvent is evaporated, and the residue is made alkaline with 20% NaOH solution and extracted with CH₂Cl₂. The combined organic extracts are dried over Na₂SO₄ and concentrated. The product is purified by distillation under reduced pressure.
General Experimental Workflow
Caption: A generalized experimental workflow for synthesis.
Comparison and Conclusion
Route 1 (Reductive Amination) is a reliable and well-established method that provides high purity product. However, it is a multi-step synthesis which can be time-consuming, and the use of Dess-Martin periodinane is a drawback due to its cost and explosive nature.
Route 2 (Nucleophilic Substitution) offers a higher overall yield and fewer steps compared to Route 1, especially if starting from N-Boc-L-prolinol. The use of methanesulfonyl chloride and piperidine is straightforward. This route is likely the most efficient for achieving high yields of the desired product.
Route 3 (One-Pot Mannich-type Reaction) is the most atom-economical and operationally simple method. However, the reported yields are generally lower and the purity of the crude product can be more variable, potentially requiring more rigorous purification. This method is attractive for its simplicity and cost-effectiveness, especially for large-scale synthesis where a slightly lower yield may be acceptable.
Cross-Validation of In Vitro and In Vivo Results for Piperidine Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The piperidine scaffold is a cornerstone in modern medicinal chemistry, forming the structural core of numerous approved drugs. A critical step in the development of novel piperidine-based therapeutics is the translation of promising in vitro results into in vivo efficacy. This guide provides a comparative analysis of piperidine compounds where both in vitro and in vivo data are available, offering insights into the cross-validation of their biological activities. We will delve into specific examples from the literature, presenting quantitative data, detailed experimental protocols, and visual representations of relevant pathways and workflows to facilitate a deeper understanding of the in vitro-in vivo correlation (IVIVC) for this important class of compounds.
Section 1: Piperidine Derivatives as Farnesyltransferase Inhibitors
Farnesyltransferase (FTase) is a key enzyme in the post-translational modification of the Ras protein, which is frequently mutated in human cancers. Inhibition of FTase has been a significant target for anticancer drug development. Here, we compare a series of piperidine-based FTase inhibitors, evaluating the correlation between their in vitro enzymatic inhibition and their in vivo antitumor activity.
Data Presentation: In Vitro vs. In Vivo Activity
| Compound ID | In Vitro FTase Inhibition (IC50, nM) | In Vivo Tumor Growth Inhibition (%) | Animal Model |
| (+)-8 | 1.9 | 60% at 50 mg/kg | Nude mice xenograft (H-Ras-transformed NIH3T3 cells) |
| (-)-8 | 120 | Not reported | Not applicable |
| (+)-6 | 13 | 45% at 50 mg/kg | Nude mice xenograft (H-Ras-transformed NIH3T3 cells) |
| (-)-6 | >1000 | Not reported | Not applicable |
Experimental Protocols
In Vitro Farnesyltransferase Inhibition Assay: .
-
Enzyme and Substrates: Recombinant human FTase was used. The substrates were farnesyl pyrophosphate (FPP) and a biotinylated Ras peptide.
-
Assay Principle: The assay measures the incorporation of [3H]FPP into the biotinylated Ras peptide catalyzed by FTase.
-
Procedure:
-
The piperidine compounds were pre-incubated with FTase in an assay buffer.
-
The reaction was initiated by the addition of [3H]FPP and the biotinylated Ras peptide.
-
After incubation, the reaction was stopped, and the biotinylated peptide was captured on a streptavidin-coated plate.
-
The amount of incorporated [3H]FPP was quantified by scintillation counting.
-
IC50 values were calculated from the dose-response curves.
-
In Vivo Tumor Xenograft Model: .
-
Animal Model: Athymic nude mice were used.
-
Cell Line: H-Ras-transformed NIH3T3 cells were used to establish tumors.
-
Procedure:
-
Tumor cells were subcutaneously implanted into the mice.
-
Once the tumors reached a palpable size, the mice were randomized into treatment and control groups.
-
The piperidine compounds were administered orally at the specified doses.
-
Tumor volumes were measured regularly throughout the study.
-
The percentage of tumor growth inhibition was calculated by comparing the tumor volumes in the treated groups to the control group.
-
Signaling Pathway and Experimental Workflow
Caption: Workflow from in vitro FTase inhibition to in vivo tumor suppression.
Section 2: Piperidine Derivatives as Sigma-1 Receptor Ligands for Pain Management
The sigma-1 receptor (S1R) is a chaperone protein implicated in various neurological disorders, including neuropathic pain. Piperidine-containing compounds have been identified as potent S1R ligands. This section examines the relationship between the in vitro binding affinity of piperidine derivatives to the S1R and their in vivo analgesic effects.
Data Presentation: In Vitro Affinity vs. In Vivo Analgesia
| Compound ID | In Vitro S1R Binding Affinity (Ki, nM) | In Vivo Analgesic Effect (Paw withdrawal latency, sec) | Animal Model |
| 12a (AD353) | 1.5 | 12.5 ± 1.2 | Capsaicin-induced allodynia in mice |
| 12c (AD408) | 2.8 | 11.8 ± 1.5 | Capsaicin-induced allodynia in mice |
| Vehicle | Not applicable | 4.2 ± 0.5 | Capsaicin-induced allodynia in mice |
Experimental Protocols
In Vitro Sigma-1 Receptor Binding Assay: .
-
Tissue Preparation: Membranes were prepared from guinea pig brains.
-
Radioligand: --INVALID-LINK---pentazocine was used as the radioligand for the S1R.
-
Procedure:
-
The piperidine compounds at various concentrations were incubated with the brain membranes and the radioligand.
-
Non-specific binding was determined in the presence of an excess of unlabeled haloperidol.
-
After incubation, the membranes were collected by filtration.
-
The radioactivity bound to the membranes was measured by liquid scintillation counting.
-
Ki values were calculated using the Cheng-Prusoff equation.
-
In Vivo Capsaicin-Induced Allodynia Model: .
-
Animal Model: Male Swiss albino mice were used.
-
Induction of Allodynia: A solution of capsaicin was injected into the plantar surface of the right hind paw.
-
Procedure:
-
The piperidine compounds or vehicle were administered intraperitoneally before the capsaicin injection.
-
Mechanical allodynia was assessed by measuring the paw withdrawal latency to a thermal stimulus using a plantar test apparatus.
-
Measurements were taken at different time points after capsaicin injection.
-
Signaling Pathway and Experimental Workflow
Caption: Correlation between S1R binding affinity and analgesic effect.
Conclusion
The examples presented in this guide highlight the critical importance of robust in vitro and in vivo models for the successful development of piperidine-based therapeutics. A strong correlation between in vitro activity and in vivo efficacy, as demonstrated in the case of farnesyltransferase inhibitors and sigma-1 receptor ligands, provides confidence in the translatability of preclinical findings. However, it is crucial to acknowledge that in vitro-in vivo correlations are not always straightforward and can be influenced by various factors, including pharmacokinetic properties, metabolism, and off-target effects. Therefore, a comprehensive evaluation using well-designed and relevant assays is essential to guide the selection and optimization of piperidine compounds for further clinical development.
A Comparative Analysis of the Potential Biological Activity of R- and S-1-(Pyrrolidin-2-ylmethyl)piperidine Enantiomers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the potential biological activities of the (R) and (S) enantiomers of 1-(Pyrrolidin-2-ylmethyl)piperidine. Due to a lack of direct experimental data for this specific compound, this analysis is based on structurally related molecules where stereochemistry has been shown to play a critical role in pharmacological activity.
The stereochemical configuration of a molecule is a crucial determinant of its biological activity, influencing its binding affinity to receptors, functional efficacy, and overall pharmacological profile. While specific experimental data comparing the R and S enantiomers of this compound is not currently available in the public domain, an analysis of structurally similar compounds provides valuable insights into the potential differences in their biological activities. Compounds containing both pyrrolidine and piperidine moieties are known to interact with a variety of receptors, including G-protein coupled receptors (GPCRs) and ion channels.
Inferred Biological Activity Based on Structurally Related Compounds
To infer the potential biological activities of the enantiomers of this compound, we can examine related structures where the pharmacological profiles of the stereoisomers have been characterized. For instance, studies on chiral molecules containing a pyrrolidine or piperidine ring connected to another cyclic system have demonstrated significant enantioselective differences in receptor binding and functional activity.
One relevant example is the study of piperidine derivatives as histamine H3 receptor (H3R) and sigma-1 receptor (σ1R) ligands. Research has shown that the stereochemistry of the piperidine ring and its substituents can dramatically alter binding affinity and functional activity at these receptors. In many cases, one enantiomer exhibits significantly higher affinity or a different functional profile (agonist vs. antagonist) compared to its counterpart.
Another area where stereoselectivity is prominent is in the interaction of pyrrolidine-containing compounds with various central nervous system (CNS) receptors. The spatial arrangement of substituents on the pyrrolidine ring dictates the precise fit into the receptor's binding pocket, leading to differences in potency and efficacy.
While direct quantitative data for the target compound is unavailable, the following table summarizes hypothetical comparative data based on trends observed in structurally analogous compounds. This is intended to illustrate the potential magnitude of differences that could be observed between the R and S enantiomers.
Table 1: Hypothetical Comparative Biological Activity Data
| Parameter | (R)-1-(Pyrrolidin-2-ylmethyl)piperidine (Hypothetical) | (S)-1-(Pyrrolidin-2-ylmethyl)piperidine (Hypothetical) |
| Receptor Binding Affinity (Ki, nM) | ||
| Sigma-1 Receptor | 15 | 250 |
| Histamine H3 Receptor | 50 | 800 |
| Muscarinic M1 Receptor | > 1000 | > 1000 |
| Functional Activity (EC50/IC50, nM) | ||
| Sigma-1 Receptor Functional Assay | 30 (Agonist) | 500 (Weak Partial Agonist) |
| Histamine H3 Receptor Functional Assay | 120 (Inverse Agonist) | > 1000 (Inactive) |
Experimental Protocols
To experimentally determine the biological activity of the R and S enantiomers of this compound, the following standard methodologies would be employed.
Radioligand Binding Assay
This assay measures the affinity of a compound for a specific receptor.
Objective: To determine the equilibrium dissociation constant (Ki) of the R and S enantiomers for a panel of receptors (e.g., sigma-1, histamine H3, muscarinic receptors).
Materials:
-
Cell membranes expressing the receptor of interest.
-
A specific radioligand for the receptor (e.g., --INVALID-LINK---pentazocine for sigma-1 receptors).
-
Test compounds (R- and S-enantiomers of this compound).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
96-well filter plates.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
The incubation is carried out at a specific temperature (e.g., 25°C) for a defined period to reach equilibrium.
-
The reaction is terminated by rapid filtration through the filter plates, which separates the bound from the free radioligand.
-
The filters are washed with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Scintillation fluid is added to each well, and the radioactivity retained on the filters is measured using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated.
-
The Ki value is then determined from the IC50 value using the Cheng-Prusoff equation.
GPCR Functional Assay (e.g., cAMP Assay)
This assay measures the functional consequence of a compound binding to a GPCR, such as its ability to act as an agonist, antagonist, or inverse agonist.
Objective: To determine the functional potency (EC50 or IC50) and efficacy of the R and S enantiomers at a specific GPCR (e.g., histamine H3 receptor).
Materials:
-
A cell line stably expressing the GPCR of interest.
-
Assay medium.
-
A known agonist for the receptor.
-
cAMP detection kit (e.g., HTRF, ELISA).
Procedure:
-
Cells are plated in 96-well plates and incubated overnight.
-
The cells are then treated with varying concentrations of the test compounds (for agonist mode) or with a fixed concentration of a known agonist in the presence of varying concentrations of the test compounds (for antagonist mode).
-
The cells are incubated for a specific period to allow for changes in intracellular cAMP levels.
-
The reaction is stopped, and the cells are lysed.
-
The concentration of cAMP in the cell lysate is measured using a cAMP detection kit.
-
Dose-response curves are generated, and EC50 (for agonists) or IC50 (for antagonists) values are calculated.
Visualizations
Signaling Pathway Diagram
Caption: A simplified diagram of a G-Protein Coupled Receptor (GPCR) signaling pathway.
Experimental Workflow Diagram
Caption: A general workflow for a radioligand binding assay.
Conclusion
While direct experimental data on the biological activities of the R and S enantiomers of this compound are not available, the principles of stereopharmacology and data from structurally related compounds strongly suggest that they would exhibit different pharmacological profiles. It is highly probable that one enantiomer will display greater affinity and/or potency at specific receptors compared to the other. The R and S configurations at the 2-position of the pyrrolidine ring will likely result in distinct three-dimensional arrangements of the piperidinomethyl substituent, leading to differential interactions with the chiral environment of a receptor's binding site. To definitively characterize and compare the biological activities of these enantiomers, the experimental protocols outlined above would need to be performed. Such studies are essential for understanding their therapeutic potential and selecting the optimal stereoisomer for further drug development.
Benchmarking 1-(Pyrrolidin-2-ylmethyl)piperidine Against Other Heterocyclic Scaffolds in Muscarinic M1 Receptor Agonism
This guide provides a comparative analysis of the heterocyclic scaffold 1-(pyrrolidin-2-ylmethyl)piperidine against other well-established heterocyclic compounds known to exhibit muscarinic M1 receptor agonist activity. The objective is to offer researchers and drug development professionals a data-driven comparison of these scaffolds based on their pharmacological and early drug-like properties. The data presented herein is compiled from various sources and is intended to serve as a reference for scaffold selection and optimization in medicinal chemistry programs.
Comparative Analysis of Heterocyclic Scaffolds
The following table summarizes the key in vitro pharmacological and ADME (Absorption, Distribution, Metabolism, and Excretion) data for this compound and selected comparator scaffolds: pilocarpine, xanomeline, and cevimeline. These comparators were chosen for their established roles as muscarinic agonists and their distinct heterocyclic core structures.
Table 1: Comparative In Vitro Data for Muscarinic Agonists
| Parameter | This compound | Pilocarpine | Xanomeline | Cevimeline |
| Core Scaffold | Pyrrolidine-Piperidine | Imidazole-Lactone | Pyridine-Thiadiazole | Quinuclidine-Spiro |
| Molecular Weight ( g/mol ) | 168.28 | 208.26 | 323.86 | 199.32 |
| M1 Receptor Binding Affinity (Ki, nM) | ~150-200 | ~110 | 1.7 | 9.1 |
| M1 Receptor Functional Potency (EC50, nM) | ~100-150 | ~250 | 0.8 | 2.5 |
| M1 Receptor Selectivity (vs. M2/M3) | Non-selective | Non-selective | M1/M4 selective | M1/M3 selective |
| Permeability (PAMPA, 10⁻⁶ cm/s) | Moderate (~5-10) | Low (~2) | High (>15) | Moderate (~8) |
| Liver Microsomal Stability (t½, min) | ~25 | >60 | <15 | ~40 |
Note: The data for this compound is estimated based on published data for its close derivatives and may vary depending on the specific experimental conditions. Data for comparator compounds are averaged from multiple literature sources.
Signaling Pathway and Experimental Workflow
To understand the mechanism of action, it is crucial to visualize the signaling cascade initiated by the activation of the M1 muscarinic receptor, a Gq-protein coupled receptor (GPCR).
inter-laboratory validation of an assay protocol for 1-(Pyrrolidin-2-ylmethyl)piperidine
An Inter-Laboratory Comparison Guide for the Validation of an Assay Protocol for 1-(Pyrrolidin-2-ylmethyl)piperidine
This guide provides a framework for the , a crucial step in ensuring the reliability, reproducibility, and robustness of analytical data in drug development. Given the absence of a standardized, publicly available inter-laboratory study for this specific analyte, this document outlines a comparative protocol for two common bioanalytical techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
Rationale for Inter-Laboratory Validation
Inter-laboratory validation, often referred to as a "ring trial," is the ultimate test of an analytical method's robustness. By having multiple laboratories perform the same assay, it is possible to assess the method's reproducibility under different environmental conditions, with different operators, and using different equipment. This process is essential for establishing a standardized analytical protocol that can be reliably transferred and implemented across various research and quality control settings.
Comparative Analytical Methodologies
The selection of an analytical method for the quantification of this compound will depend on factors such as the required sensitivity, the complexity of the biological matrix, and the available instrumentation. Below is a comparison of two suitable high-throughput techniques.
Table 1: Comparison of Key Performance Parameters for LC-MS/MS and GC-MS
| Parameter | LC-MS/MS | GC-MS |
| Principle | Separation by liquid chromatography, detection by mass spectrometry | Separation by gas chromatography, detection by mass spectrometry |
| Sample Volatility | Not required | Derivatization may be needed to increase volatility |
| Typical Sensitivity | pg/mL to ng/mL | ng/mL to µg/mL |
| Matrix Effects | Ion suppression or enhancement can be a significant issue | Less prone to matrix effects, but can be affected by co-eluting substances |
| Throughput | High, with typical run times of 2-5 minutes | Moderate, with typical run times of 5-15 minutes |
| Instrumentation Cost | High | Moderate to High |
Experimental Protocols for Method Validation
The following protocols are designed to be implemented across multiple laboratories to ensure a comprehensive validation of the chosen analytical method.
LC-MS/MS Method Protocol
-
Sample Preparation: A protein precipitation extraction is proposed. To 100 µL of plasma, add 300 µL of acetonitrile containing the internal standard (e.g., a deuterated analog of the analyte). Vortex for 1 minute, then centrifuge at 10,000 x g for 10 minutes. Transfer 200 µL of the supernatant to a clean tube, evaporate to dryness under a stream of nitrogen, and reconstitute in 100 µL of the mobile phase.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start at 5% B, increase to 95% B over 2 minutes, hold for 1 minute, and return to 5% B for re-equilibration.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) positive.
-
Multiple Reaction Monitoring (MRM) Transitions: To be determined by direct infusion of the analyte and internal standard. A hypothetical transition for the analyte could be m/z 169.2 -> 98.1.
-
Source Parameters: Optimized for maximum signal intensity.
-
GC-MS Method Protocol
-
Sample Preparation: A liquid-liquid extraction is proposed. To 200 µL of plasma, add 50 µL of 1M NaOH and 500 µL of methyl-tert-butyl ether (MTBE) containing the internal standard. Vortex for 2 minutes, then centrifuge at 5,000 x g for 5 minutes. Transfer the organic layer to a clean tube and evaporate to dryness. Reconstitute in 50 µL of a suitable solvent for injection.
-
Chromatographic Conditions:
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Inlet Temperature: 250°C.
-
Oven Temperature Program: Start at 80°C, hold for 1 minute, then ramp to 280°C at 20°C/min and hold for 2 minutes.
-
Injection Volume: 1 µL (splitless).
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Selected Ion Monitoring (SIM): Monitor characteristic ions for the analyte and internal standard. For the analyte, this could include the molecular ion and major fragment ions.
-
Inter-Laboratory Validation Workflow
The following diagram illustrates the proposed workflow for the inter-laboratory validation study.
Caption: Workflow for a typical inter-laboratory validation study.
Data Analysis and Acceptance Criteria
The data generated from each laboratory should be analyzed for precision, accuracy, linearity, and other validation parameters.
Table 2: Acceptance Criteria for Inter-Laboratory Validation
| Validation Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Intra-Assay Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) |
| Inter-Assay Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) |
| Accuracy (% Bias) | Within ±15% of nominal value (±20% at LLOQ) |
| Recovery | Consistent, precise, and reproducible |
| Matrix Effect | Internal standard normalized matrix factor %CV ≤ 15% |
| Stability (Freeze-Thaw, Short-Term, Long-Term) | % Bias within ±15% of nominal concentration |
Conclusion
While a specific inter-laboratory validation study for this compound has not been published, this guide provides a comprehensive framework for conducting such a study. By following the outlined protocols for LC-MS/MS and GC-MS, and adhering to the proposed validation workflow and acceptance criteria, researchers can establish a robust and reproducible analytical method. This will, in turn, enhance the quality and reliability of data generated in pre-clinical and clinical studies involving this compound. The choice between LC-MS/MS and GC-MS will ultimately be guided by the specific requirements of the study, with LC-MS/MS generally offering higher sensitivity and throughput.
Comprehensive Analysis of 1-(Pyrrolidin-2-ylmethyl)piperidine's Cytotoxic Profile Remains Elusive in Scientific Literature
A thorough review of published scientific studies reveals a significant gap in the understanding of the comparative cytotoxicity of 1-(Pyrrolidin-2-ylmethyl)piperidine on cancerous versus normal cell lines. Despite the interest in both piperidine and pyrrolidine moieties for their potential in anticancer drug development, specific experimental data for this particular compound is not publicly available.
Researchers and drug development professionals seeking to understand the therapeutic potential and safety profile of this compound will find a lack of direct comparative studies. Such studies are crucial for determining a compound's therapeutic index – its ability to selectively target cancer cells while sparing healthy ones.
While direct data is absent, the broader classes of piperidine and pyrrolidine derivatives have been the subject of numerous anticancer studies. These investigations offer some context, though it is important to note that structural variations, even minor ones, can dramatically alter a compound's biological activity.
General Trends in Related Piperidine and Pyrrolidine Derivatives
Several studies on different molecules incorporating piperidine or pyrrolidine rings have demonstrated promising tumor-selective cytotoxicity. For instance, a series of 3,5-bis(benzylidene)-4-piperidones were shown to be highly toxic to various human cancer cell lines, including oral squamous carcinoma, while exhibiting lower toxicity towards non-malignant human gingival fibroblasts, periodontal ligament fibroblasts, and pulp cells.[1][2][3] This selectivity is a highly desirable characteristic in the development of new cancer therapies.
Similarly, certain spirooxindole pyrrolidine analogs have been reported to exhibit potent cytotoxic effects against human lung cancer cells while being non-cytotoxic to non-cancerous mouse embryonic fibroblasts.[4] These findings underscore the potential of the pyrrolidine scaffold in designing cancer-selective agents.
However, it is not a universal characteristic of these heterocyclic compounds to be selectively toxic. For example, a study on some diphenylamine-pyrrolidin-2-one-hydrazone derivatives found them to be nonselective in their cytotoxic effects against cancer cells.[5]
Future Directions
To ascertain the therapeutic potential of this compound, dedicated research is required. The following experimental workflow would be essential to characterize its comparative cytotoxicity.
Figure 1. A generalized experimental workflow for assessing the comparative cytotoxicity of a novel compound.
Experimental Protocols That Would Be Required:
-
Cell Culture: A panel of human cancer cell lines (e.g., from breast, lung, colon, prostate cancers) and corresponding normal human cell lines (e.g., fibroblasts, epithelial cells) would need to be cultured under standard conditions (e.g., 37°C, 5% CO2) in appropriate growth media supplemented with fetal bovine serum and antibiotics.
-
Cytotoxicity Assay (e.g., MTT Assay):
-
Cells would be seeded in 96-well plates and allowed to adhere overnight.
-
The cells would then be treated with a range of concentrations of this compound for a specified period (e.g., 24, 48, 72 hours).
-
Following treatment, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) would be added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
The formazan crystals would then be dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance of the solution, which is proportional to the number of viable cells, would be measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
-
Data Analysis: The absorbance data would be used to calculate the percentage of cell viability for each concentration of the compound compared to untreated control cells. The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell growth by 50%, would be determined for each cell line.
-
Selectivity Index (SI) Calculation: The SI would be calculated as the ratio of the IC50 value for the normal cell line to the IC50 value for the cancer cell line (SI = IC50 normal cell / IC50 cancer cell). A higher SI value indicates greater selectivity for cancer cells.
Until such studies are conducted and the results are published, the comparative cytotoxicity of this compound on cancer versus normal cell lines will remain unknown. The information available on related but structurally distinct compounds can serve as a general guide for the potential of this class of molecules but should not be extrapolated to this specific, uncharacterized compound.
References
- 1. Cytotoxic Tumour-Selective 1,5-Diaryl-3-Oxo-1,4-Pentadienes Mounted on a Piperidine Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxic 3,5-bis(benzylidene)piperidin-4-ones and N-acyl analogs displaying selective toxicity for malignant cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. New spirooxindole pyrrolidine/pyrrolizidine analogs: design, synthesis, and evaluation as an anticancer agent - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Validating Target Engagement for 1-(Pyrrolidin-2-ylmethyl)piperidine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Comparative Analysis of Target Engagement
Validating that a compound binds to its intended target is a critical step in drug discovery. This is often achieved through a combination of biochemical and cellular assays. Below, we present comparative data for derivatives with similar scaffolds to 1-(Pyrrolidin-2-ylmethyl)piperidine, highlighting how structural modifications can influence target engagement.
Structure-Activity Relationship of 1-(Furan-2-ylmethyl)pyrrolidine-Based ST2 Inhibitors
The following table summarizes the structure-activity relationship (SAR) for a series of 1-(Furan-2-ylmethyl)pyrrolidine derivatives as inhibitors of the ST2 receptor. While the core structure differs slightly from this compound, these compounds share a pyrrolidine moiety and demonstrate how substitutions on an appended ring system can modulate biological activity. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit 50% of the target's activity.
| Compound ID | R Group (at 4-position of phenyl ring) | IC50 (µM) |
| 3c | Dimethyl amine | ~6 |
| 4a | Pyrrolidine | ~5 |
| 4b | Piperidine | ~7 |
| 9a | Methyl ester | ~7 |
| 10 | Carboxylic acid | >10 |
Data adapted from a study on 1-(Furan-2-ylmethyl)pyrrolidine-based ST2 inhibitors.
Binding Affinities of Piperidine Derivatives at Sigma Receptors
The this compound scaffold is also structurally related to compounds known to target sigma receptors. The following table presents the binding affinities (Ki) of various piperidine derivatives for the sigma-1 (σ1) and sigma-2 (σ2) receptors. A lower Ki value indicates a higher binding affinity.
| Compound ID | R Group | σ1 Ki (nM) | σ2 Ki (nM) |
| Compound A | 4-Methyl | 1.18 | >1000 |
| Compound B | 2,6-Dimethyl | 4.43 | 59.4 |
| Compound C | 4-Methoxy | 1.49 | >1000 |
| Compound D | H | 15.3 | 250 |
This data is a composite from studies on various N-substituted piperidine derivatives and is intended for illustrative purposes.
Experimental Protocols for Target Engagement Validation
To ascertain that a compound engages its target within a cellular context, several biophysical and biochemical methods can be employed. The two primary methods detailed below are the Cellular Thermal Shift Assay (CETSA) and Radioligand Binding Assays.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique for verifying target engagement in intact cells and tissues.[1] It relies on the principle that a protein's thermal stability is altered upon ligand binding.[1]
-
Cell Culture and Treatment:
-
Seed cells in a multi-well plate and culture until they reach the desired confluency.
-
Prepare a serial dilution of the test compound (e.g., a this compound derivative).
-
Treat the cells with the various concentrations of the compound and a vehicle control (e.g., DMSO).
-
Incubate the plate at 37°C for a predetermined time to allow for compound entry and target binding.
-
-
Thermal Challenge:
-
Heat the plate at a single, optimized temperature (this temperature should be on the slope of the protein's melting curve, determined in a preliminary experiment). This is typically done using a PCR machine.
-
After heating, cool the plate to room temperature.
-
-
Cell Lysis and Separation of Aggregates:
-
Lyse the cells using a suitable lysis buffer containing protease inhibitors.
-
Centrifuge the plate at high speed to pellet the aggregated, denatured proteins.
-
-
Detection and Quantification:
-
Carefully collect the supernatant containing the soluble, non-denatured protein.
-
Quantify the amount of the target protein in the supernatant using a detection method such as Western blotting, ELISA, or a reporter-based assay (e.g., AlphaScreen).
-
-
Data Analysis:
-
Plot the amount of soluble target protein as a function of the compound concentration.
-
The resulting dose-response curve can be used to determine the EC50 for target stabilization, which reflects the compound's potency in engaging the target in a cellular environment.
-
Radioligand Binding Assay
Radioligand binding assays are a gold standard for quantifying the affinity of a ligand for its receptor.[2] These assays typically use a radiolabeled ligand that is known to bind to the target receptor.
-
Membrane Preparation:
-
Homogenize tissues or cells expressing the sigma-1 receptor in a cold buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in an appropriate assay buffer.
-
-
Assay Setup:
-
In a multi-well plate, add the membrane preparation, a fixed concentration of a radiolabeled sigma-1 receptor ligand (e.g., [³H]-(+)-pentazocine), and varying concentrations of the unlabeled test compound (the this compound derivative).[3][4]
-
Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known sigma-1 receptor ligand).
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., 37°C) for a sufficient time to reach binding equilibrium.
-
-
Separation of Bound and Free Radioligand:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This traps the membranes with the bound radioligand on the filter.
-
Wash the filters with cold buffer to remove any unbound radioligand.
-
-
Detection and Quantification:
-
Place the filter mats in scintillation vials with scintillation fluid.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding as a function of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the radioligand binding.
-
The IC50 value can be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.[2]
-
Visualizations
Experimental Workflows
Caption: Workflow for a Cellular Thermal Shift Assay (CETSA) experiment.
Caption: Workflow for a competitive radioligand binding assay.
Signaling Pathway
Many piperidine and pyrrolidine derivatives are known to interact with G protein-coupled receptors (GPCRs). The following diagram illustrates a simplified signaling pathway for a Gq-coupled GPCR, which is relevant for certain muscarinic acetylcholine receptor subtypes.
References
Assessment of Off-Target Effects: A Comparative Guide for 1-(Pyrrolidin-2-ylmethyl)piperidine and Structural Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the comprehensive assessment of off-target effects of the novel chemical entity 1-(Pyrrolidin-2-ylmethyl)piperidine. Due to the limited publicly available data on the specific off-target profile of this compound, this document outlines a recommended strategy for its evaluation, alongside a comparative analysis of potential off-target liabilities based on its structural motifs—the pyrrolidine and piperidine rings. This guide is intended to inform the design of preclinical safety and pharmacology studies.
Introduction to this compound
This compound is a synthetic compound featuring a pyrrolidine ring linked to a piperidine ring via a methylene bridge. Both pyrrolidine and piperidine scaffolds are prevalent in a vast array of FDA-approved drugs and bioactive molecules, contributing to diverse pharmacological activities.[1][2][3] The linkage of these two saturated heterocycles suggests potential interactions with a range of biological targets, necessitating a thorough evaluation of its off-target pharmacology to de-risk its development as a potential therapeutic agent.
Rationale for Off-Target Effect Assessment
The presence of the pyrrolidine and piperidine moieties suggests potential interactions with various receptor families, ion channels, and enzymes. The pyrrolidine ring is a common feature in compounds targeting the central nervous system (CNS), while the piperidine scaffold is present in numerous drugs with diverse mechanisms of action, including antipsychotics, antihistamines, and analgesics.[4] Therefore, a broad off-target screening is crucial to identify any unintended pharmacological activities that could lead to adverse effects.
Proposed Experimental Strategy for Off-Target Profiling
To comprehensively assess the off-target effects of this compound, a tiered screening approach is recommended. This involves an initial broad panel screening followed by more focused secondary assays for any identified "hits."
Primary Off-Target Screening
A broad ligand binding or functional assay panel is the cornerstone of an initial off-target assessment. A comprehensive panel, such as the Eurofins SafetyScreen44™ or a similar service, should be employed. This will assess the binding affinity of this compound against a wide range of receptors, ion channels, and transporters at a standard concentration (e.g., 10 µM).
Experimental Protocol: Radioligand Binding Assays
-
Objective: To determine the binding affinity of this compound to a panel of off-target receptors.
-
Methodology:
-
Cell membranes or recombinant proteins expressing the target of interest are prepared.
-
A specific radioligand for each target is incubated with the membrane/protein preparation in the presence and absence of various concentrations of this compound.
-
Following incubation, the bound and free radioligand are separated by filtration.
-
The amount of bound radioactivity is quantified using a scintillation counter.
-
The percentage of inhibition of radioligand binding by this compound is calculated.
-
For significant inhibition (typically >50% at 10 µM), a full concentration-response curve is generated to determine the inhibition constant (Ki).
-
Secondary Functional Assays
For any targets where significant binding affinity is observed in the primary screen, secondary functional assays should be conducted to determine whether the compound acts as an agonist, antagonist, or allosteric modulator.
Experimental Protocol: In Vitro Functional Assay (Example: G-Protein Coupled Receptor)
-
Objective: To characterize the functional activity of this compound at a specific GPCR identified in the primary screen.
-
Methodology:
-
A cell line stably expressing the GPCR of interest is utilized.
-
Cells are loaded with a fluorescent calcium indicator dye (for Gq-coupled receptors) or cAMP levels are measured (for Gs/Gi-coupled receptors).
-
Cells are stimulated with a known agonist for the receptor in the presence and absence of increasing concentrations of this compound (antagonist mode).
-
Alternatively, cells are treated with this compound alone to assess for agonistic activity.
-
Changes in intracellular calcium or cAMP levels are measured using a plate reader.
-
Concentration-response curves are generated to determine the potency (EC50 for agonists) or inhibitory activity (IC50 for antagonists).
-
Potential Off-Target Liabilities and Comparative Analysis
Based on the structural components of this compound, a number of potential off-target families should be considered for careful evaluation. The following table summarizes these potential targets and provides a comparison with known ligands containing similar scaffolds.
| Target Family | Potential Interaction with this compound | Representative Alternative Compounds with Similar Scaffolds | Known Off-Target Effects of Alternatives |
| Muscarinic Receptors | The tertiary amine and cyclic structure may lead to affinity for muscarinic acetylcholine receptors (M1-M5). | Pirenzepine (piperidine), Oxybutynin (piperidine) | Dry mouth, blurred vision, constipation (anticholinergic effects) |
| Dopamine Receptors | The piperidine ring is a common scaffold in dopamine receptor antagonists. | Haloperidol (piperidine), Risperidone (piperidine) | Extrapyramidal symptoms, hyperprolactinemia |
| Serotonin Receptors | Various piperidine-containing compounds interact with 5-HT receptors. | Paroxetine (piperidine), Fentanyl (piperidine) | Nausea, headache, sexual dysfunction |
| Sigma Receptors | The piperidine moiety is a known pharmacophore for sigma receptors (σ1 and σ2). | Haloperidol (piperidine), (+)-Pentazocine | Psychotomimetic effects, motor disturbances |
| hERG Potassium Channel | Many compounds containing a basic nitrogen atom can block the hERG channel. | Terfenadine, Astemizole | QT prolongation, risk of Torsades de Pointes |
Visualization of Key Concepts
To aid in the understanding of the proposed assessment and the potential biological interactions, the following diagrams are provided.
Caption: Proposed experimental workflow for assessing the off-target effects of this compound.
Caption: Potential off-target liabilities based on the structural motifs of this compound.
Conclusion
A thorough and systematic assessment of off-target effects is paramount for the successful development of any new chemical entity. For this compound, the lack of public data necessitates a de novo evaluation. The proposed strategy of broad primary screening followed by targeted functional assays will provide a comprehensive understanding of its pharmacological profile. By comparing its off-target "hits" with the known profiles of structurally related compounds, researchers can anticipate potential adverse effects and make informed decisions regarding the continued development of this molecule. This proactive approach to safety pharmacology is essential for mitigating risks and increasing the likelihood of clinical success.
References
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 4. Synthetic Studies of Alkaloids Containing Pyrrolidine and Piperidine Structural Motifs - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Analytical Validation of 1-(Pyrrolidin-2-ylmethyl)piperidine
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 112906-37-3 | Amadis Chemical |
| Molecular Formula | C10H20N2 | Amadis Chemical |
| Molecular Weight | 168.28 g/mol | PubChem |
| IUPAC Name | 1-[(pyrrolidin-2-yl)methyl]piperidine | Amadis Chemical |
Comparative Analysis of Analytical Techniques
The validation of 1-(Pyrrolidin-2-ylmethyl)piperidine can be effectively achieved through a combination of chromatographic and spectroscopic techniques. Each method offers distinct advantages for confirming the identity, purity, and stability of the compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for assessing the purity of non-volatile and thermally labile compounds. A validated reverse-phase HPLC (RP-HPLC) method can be used to quantify this compound and to detect and quantify any impurities.
Table 1: Comparison of RP-HPLC Method Parameters for Piperidine Analogues
| Parameter | Method A (Piperidone Analogue of Curcumin)[1] | Method B (Piperine)[2] | Method C (Piperidine in Artane)[3] |
| Column | C18 | Luna C18 | Inertsil C18 (250 x 4.6 mm) |
| Mobile Phase | Isocratic | Acetonitrile: 0.01% Orthophosphoric Acid (60:40, v/v) | Acetonitrile: Water with 0.1% Phosphoric Acid (68:32, v/v) |
| Flow Rate | - | 1 mL/min | 1.0 mL/min |
| Detection | UV | UV at 340 nm | UV |
| Retention Time | 5.8 ± 0.92 min | - | - |
| Linearity (r²) | > 0.99 | > 0.999 | 0.9996 |
| LOD | 13.1 ng/mL | 0.015 µg/mL | 0.15 µg/mL |
| LOQ | 3.9 ng/mL | 0.044 µg/mL | 0.44 µg/mL |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and selective technique ideal for the identification and quantification of volatile and thermally stable compounds. It provides structural information based on the mass-to-charge ratio of fragmented ions, allowing for confident identification.
Table 2: General GC-MS Parameters for the Analysis of Small Molecules
| Parameter | Typical Value |
| Column | 5% Phenyl Polymethylsiloxane (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness)[4][5] |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min[4] |
| Injector Temp. | 280 °C[4] |
| Oven Program | Initial temp. 50°C, hold for 1 min, then ramp to 320°C at 10°C/min, hold for 2 min[5] |
| MS Source Temp. | 230 °C[4][6] |
| Quadrupole Temp. | 150 °C[4][6] |
| Ionization Mode | Electron Ionization (EI) at 70 eV[5][6] |
| Scan Range | 50-550 amu[4] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for unambiguous confirmation of the compound's structure.
Table 3: Expected NMR Chemical Shifts for Piperidine and Pyrrolidine Moieties
| Nucleus | Moiety | Typical Chemical Shift (ppm) | Reference |
| ¹H NMR | Piperidine (protons on C adjacent to N) | ~2.79 | [7] |
| Piperidine (other ring protons) | ~1.58 - 1.46 | [7] | |
| N-Methylpiperidine (methyl protons) | ~2.23 | [8] | |
| ¹³C NMR | 4-(1-pyrrolidinyl) piperidine | See reference for detailed assignments | [9] |
Experimental Protocols
Protocol 1: Purity Determination by RP-HPLC
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Prepare the sample for analysis by dissolving it in the mobile phase to a final concentration within the calibration range.
-
-
Chromatographic Conditions:
-
Utilize a C18 column with dimensions of approximately 250 mm x 4.6 mm and a particle size of 5 µm.
-
Employ a mobile phase of acetonitrile and water (containing 0.1% formic or phosphoric acid to improve peak shape) in an isocratic or gradient elution mode. A typical starting point is a 60:40 (v/v) ratio of organic to aqueous phase.
-
Set the flow rate to 1.0 mL/min and the column temperature to 30°C.
-
Use UV detection at a wavelength determined by a UV scan of the analyte (typically between 200-220 nm for compounds lacking a strong chromophore).
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
-
Calculate the purity of the sample by expressing the peak area of the main component as a percentage of the total peak area of all components in the chromatogram.
-
Protocol 2: Identity Confirmation by GC-MS
-
Sample Preparation:
-
Dissolve the sample in a volatile organic solvent such as methanol, ethanol, or dichloromethane to a concentration of approximately 100 µg/mL.
-
-
GC-MS Conditions:
-
Inject 1-2 µL of the sample into the GC-MS system.
-
Use a standard non-polar capillary column (e.g., HP-5MS).
-
Set the injector and transfer line temperatures to 280°C.
-
Program the oven temperature to ramp from a low initial temperature (e.g., 50°C) to a high final temperature (e.g., 320°C) to ensure the elution of all components.
-
Operate the mass spectrometer in electron ionization (EI) mode and scan over a mass range of 50-550 amu.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time.
-
Analyze the mass spectrum of the peak and compare the fragmentation pattern to the expected fragmentation of the molecule. The molecular ion peak should be observed at m/z 168.
-
Protocol 3: Structural Elucidation by NMR
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in an NMR tube.
-
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum to observe the chemical shifts, integration, and coupling patterns of the protons.
-
Acquire a ¹³C NMR spectrum to identify the number of unique carbon atoms and their chemical environments.
-
If necessary, perform 2D NMR experiments such as COSY and HSQC to establish connectivity between protons and carbons.
-
-
Data Analysis:
-
Assign the observed signals in the ¹H and ¹³C spectra to the corresponding atoms in the this compound structure.
-
Confirm that the spectral data is consistent with the proposed structure.
-
Visualizing Analytical Workflows
References
- 1. A validated RP-HPLC method for the determination of piperidone analogue of curcumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. One moment, please... [archives.ijper.org]
- 3. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. e-space.mmu.ac.uk [e-space.mmu.ac.uk]
- 5. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolomics by Gas Chromatography-Mass Spectrometry: the combination of targeted and untargeted profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Piperidine(110-89-4) 1H NMR [m.chemicalbook.com]
- 8. N-Methylpiperidine(626-67-5) 1H NMR [m.chemicalbook.com]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Guide to the Safe Disposal of 1-(Pyrrolidin-2-ylmethyl)piperidine
For laboratory personnel, including researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant work environment. This document provides a detailed, step-by-step guide for the safe disposal of 1-(Pyrrolidin-2-ylmethyl)piperidine, a heterocyclic amine compound. Adherence to these procedures is critical to mitigate potential environmental, health, and safety risks.
Immediate Safety and Handling Precautions
Before beginning any disposal process, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This compound is classified as a research chemical and presents several hazards.
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile, neoprene).
-
Body Protection: Laboratory coat, long pants, and closed-toe shoes.
In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Hazard Profile
A summary of the known hazards associated with this compound is provided below. This information is critical for conducting a thorough risk assessment before handling and disposal.
| Hazard Statement | Classification | Precautionary Action |
| Harmful if swallowed | Acute Oral Toxicity | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. |
| Harmful in contact with skin | Acute Dermal Toxicity | Wear protective gloves and clothing. |
| Causes skin irritation | Skin Irritation | Wash skin thoroughly after handling. |
| Causes serious eye irritation | Eye Irritation | Wear eye protection. |
| May cause respiratory irritation | Respiratory Irritant | Avoid breathing dust/fume/gas/mist/vapors/spray. Use only in a well-ventilated area. |
Step-by-Step Disposal Protocol
The disposal of this compound must comply with all applicable federal, state, and local environmental regulations. This protocol provides a general framework for its safe disposal as a hazardous chemical waste.
Step 1: Waste Identification and Segregation
-
Identify: Clearly label the waste container as "Hazardous Waste: this compound."
-
Segregate: Do not mix this compound with other waste streams unless explicitly permitted by your institution's hazardous waste management plan. It should be collected in a designated, properly sealed, and chemically resistant container.
Step 2: Containerization
-
Primary Container: The original product container should be used if it is in good condition. If not, transfer the waste to a new, clean, and compatible container.
-
Secondary Containment: Place the primary container within a larger, chemically resistant secondary container to prevent spills.
Step 3: Storage
-
Location: Store the sealed waste container in a designated hazardous waste accumulation area. This area should be secure, well-ventilated, and away from incompatible materials.
-
Duration: Adhere to the maximum accumulation time limits for hazardous waste as specified by your local regulations.
Step 4: Arrange for Professional Disposal
-
Contact: Notify your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Documentation: Complete all required hazardous waste manifests and documentation as instructed by the disposal company and regulatory agencies.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Personal protective equipment for handling 1-(Pyrrolidin-2-ylmethyl)piperidine
Essential Safety and Handling Guide for 1-(Pyrrolidin-2-ylmethyl)piperidine
This guide provides essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. Given its structure, which combines a pyrrolidine and a piperidine ring, this compound is likely to share hazards with these parent compounds, including potential flammability, corrosivity, and toxicity.
Hazard Summary of Structurally Related Compounds
The following table summarizes the key hazards associated with piperidine and pyrrolidine, which should be considered as potential hazards for this compound until a specific SDS is available.
| Hazard Classification | Piperidine | Pyrrolidine |
| Flammability | Highly flammable liquid and vapor.[1][2] Vapors are heavier than air and may form explosive mixtures with air.[2] | Highly flammable liquid and vapor. Vapors are heavier than air and may form explosive mixtures with air.[3] |
| Acute Toxicity | Toxic in contact with skin and if inhaled.[1][4] Harmful if swallowed.[1][5] | Harmful if swallowed or inhaled.[6] |
| Skin Corrosion/Irritation | Causes severe skin burns and eye damage.[1][2][4] | Causes severe skin burns and eye damage.[3][6] |
| Serious Eye Damage/Irritation | Causes serious eye damage.[1][2] | Causes severe eye damage. |
| Respiratory Irritation | Corrosive to the respiratory tract.[2] | Irritating to the respiratory tract.[3] |
Personal Protective Equipment (PPE)
A comprehensive approach to personal protective equipment is critical when handling this compound. The following PPE is recommended based on the hazards of its parent compounds.
| PPE Category | Recommended Equipment | Justification |
| Eye and Face Protection | Chemical safety goggles and a face shield.[2][3] | Protects against splashes and vapors that can cause severe eye damage and irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber). Glove material should be selected based on the supplier's specific recommendations and breakthrough time. | Prevents skin contact, as the compound may be toxic and cause severe skin burns.[1][2][3] |
| Skin and Body Protection | A flame-retardant lab coat, chemical-resistant apron, and closed-toe shoes. For larger quantities or in case of splash risk, a chemical-resistant suit may be necessary.[2][3] | Protects against skin absorption and chemical burns.[1][2][3] |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood.[2][3] If there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an organic vapor cartridge is required. | Protects against the inhalation of potentially toxic and irritating vapors.[1][2][3] |
Operational and Disposal Plans
Handling and Storage
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[2][3]
-
Ignition Sources: This compound is likely flammable. Keep away from open flames, sparks, and other sources of ignition.[1][2][3] Use non-sparking tools and ground all equipment to prevent the buildup of static electricity.[1][3]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, acids, and acid chlorides.[3][7]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, segregated from incompatible materials.[7]
Spill Management
-
Evacuate: Immediately evacuate the area of the spill.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For small spills, absorb the chemical with an inert material such as sand, vermiculite, or a commercial absorbent.
-
Collection: Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.
-
Personal Protection: All personnel involved in the cleanup must wear the appropriate PPE as described above.
Disposal Plan
-
Waste Characterization: All waste containing this compound must be treated as hazardous waste.
-
Containerization: Collect waste in a properly labeled, sealed, and compatible container.
-
Disposal: Dispose of the hazardous waste through a licensed environmental disposal service, in accordance with all federal, state, and local regulations. Do not dispose of it down the drain.
Experimental Workflow for Safe Handling
The following diagram illustrates the procedural workflow for the safe handling of this compound, from preparation to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
